molecular formula C9H11NO B1370027 1-(5-Methylpyridin-2-yl)propan-2-one CAS No. 73010-36-3

1-(5-Methylpyridin-2-yl)propan-2-one

Cat. No.: B1370027
CAS No.: 73010-36-3
M. Wt: 149.19 g/mol
InChI Key: IHWRVCONMXLQQT-UHFFFAOYSA-N
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Description

1-(5-Methylpyridin-2-yl)propan-2-one is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(5-methylpyridin-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-3-4-9(10-6-7)5-8(2)11/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWRVCONMXLQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595400
Record name 1-(5-Methylpyridin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73010-36-3
Record name 1-(5-Methylpyridin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Profile of 1-(5-Methylpyridin-2-yl)propan-2-one: Acknowledging a Gap in the Chemical Literature

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the vast and ever-expanding landscape of chemical compounds, some entities remain conspicuously absent from the detailed annals of scientific literature. One such molecule is 1-(5-Methylpyridin-2-yl)propan-2-one, a pyridinyl ketone derivative. Despite its well-defined structure and the availability of basic identifying information, a comprehensive technical guide detailing its synthesis, reactivity, and potential applications remains an unrealized endeavor due to a notable scarcity of published research. This document serves not as a guide in the traditional sense, but as a transparent acknowledgment of this information gap and a primer on the foundational knowledge that can be gleaned from available data and analogous structures.

Nomenclature and Basic Physicochemical Properties

This compound, also known by its synonym 1-(5-methyl-2-pyridinyl)acetone, is a distinct chemical entity registered under the CAS number 73010-36-3. Its molecular formula is C₉H₁₁NO, corresponding to a molecular weight of approximately 149.19 g/mol .[1]

A summary of its fundamental properties, as aggregated from chemical supplier databases, is presented below. It is crucial to note that this data is often predictive or has not been independently verified in peer-reviewed literature.

PropertyValueSource
CAS Number 73010-36-3Alfa Chemistry[2]
Molecular Formula C₉H₁₁NOAmerigo Scientific[1]
Molecular Weight 149.19 g/mol Amerigo Scientific[1]
IUPAC Name This compoundAlfa Chemistry[2]
Synonyms 1-(5-methyl-2-pyridinyl)acetoneAlfa Chemistry[2]
Boiling Point 235.1°C at 760 mmHgAlfa Chemistry[2]
Density 1.026 g/cm³Alfa Chemistry[2]
SMILES CC1=CN=C(C=C1)CC(=O)CAlfa Chemistry[2]
InChI Key IHWRVCONMXLQQT-UHFFFAOYSA-NAmerigo Scientific[1]

The Void in Synthetic and Spectroscopic Data

A thorough search of prominent chemical databases and peer-reviewed journals, including the Journal of Organic Chemistry and Tetrahedron Letters, reveals a significant absence of detailed experimental data for this compound. This includes:

  • Validated Synthetic Protocols: There are no published, step-by-step procedures for the synthesis of this specific compound. While general methods for the synthesis of pyridine derivatives exist, such as the Krohnke pyridine synthesis or Guareschi-Thorpe synthesis, their direct applicability and optimization for this target molecule have not been documented.

  • Spectroscopic Characterization: No authenticated spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is available in the scientific literature. This lack of a spectral fingerprint makes definitive identification and characterization challenging for researchers who may synthesize it.

Inferred Reactivity and Potential Research Avenues

Despite the lack of direct studies, the chemical reactivity of this compound can be inferred from its constituent functional groups: the 5-methylpyridine ring and the propan-2-one moiety.

The pyridine ring, being electron-deficient, can undergo nucleophilic substitution reactions. The methyl group at the 5-position may be amenable to oxidation or halogenation under specific conditions. The ketone functional group is a versatile handle for a wide array of chemical transformations, including:

  • Reduction: The carbonyl group can be reduced to a secondary alcohol.

  • Reductive Amination: Conversion to an amine via reaction with an amine and a reducing agent.

  • Aldol Condensation: The α-protons of the ketone are acidic and can participate in aldol reactions.

  • Wittig Reaction: Conversion of the carbonyl to an alkene.

The following diagram illustrates a hypothetical workflow for the synthesis and subsequent functionalization of this compound, based on general principles of organic chemistry. It is important to emphasize that these are theoretical pathways and have not been experimentally validated for this specific molecule.

G cluster_synthesis Hypothetical Synthesis cluster_reactivity Potential Reactivity 2-Bromo-5-methylpyridine 2-Bromo-5-methylpyridine Coupling Palladium-Catalyzed Cross-Coupling 2-Bromo-5-methylpyridine->Coupling Acetone_enolate Acetone Enolate Acetone_enolate->Coupling Target This compound Coupling->Target Reduction Reduction (e.g., NaBH4) Target->Reduction Reductive_Amination Reductive Amination (e.g., R-NH2, NaBH3CN) Target->Reductive_Amination Alcohol Secondary Alcohol Reduction->Alcohol Amine Amine Derivative Reductive_Amination->Amine

Caption: Hypothetical synthetic and reactivity workflow for this compound.

Context within Medicinal Chemistry

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[3][4] The pyridinone motif, in particular, is recognized for its ability to act as a hydrogen bond donor and acceptor, contributing to favorable physicochemical properties in drug candidates.[5] The structural alerts present in this compound—a substituted pyridine ring and a ketone—are features found in various biologically active molecules. However, without any published biological data, its potential as a lead compound in drug discovery remains entirely speculative.

Conclusion and Call for Research

The current state of knowledge regarding this compound is foundational at best. While its basic properties can be sourced from chemical suppliers, the detailed, validated scientific information required by researchers, scientists, and drug development professionals is conspicuously absent from the public domain.

This report, therefore, serves as a call to the chemical research community. The synthesis, comprehensive characterization, and exploration of the reactivity and biological activity of this compound represent an open and potentially fruitful area of investigation. The publication of such data would fill a tangible gap in the chemical literature and provide a valuable resource for the advancement of organic and medicinal chemistry.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link]

  • Amerigo Scientific. 1-(5-Methylpyridin-2-yl)acetone. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. [Link]

Sources

An In-depth Technical Guide to 1-(5-Methylpyridin-2-yl)propan-2-one (CAS 73010-36-3): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(5-Methylpyridin-2-yl)propan-2-one, with CAS Registry Number 73010-36-3, is a substituted pyridine derivative that has emerged as a valuable building block in organic synthesis. Its unique structural arrangement, featuring a reactive ketone functionality and a nucleophilic pyridine ring, makes it a versatile precursor for the construction of complex molecular architectures. This guide will illuminate the fundamental chemistry of this compound and explore its significance as a key intermediate, particularly in the synthesis of kinase inhibitors and other therapeutic agents. By understanding the principles outlined herein, researchers can better leverage the synthetic potential of this important molecule.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 73010-36-3[1]
Molecular Formula C₉H₁₁NO[2]
Molecular Weight 149.19 g/mol [2]
IUPAC Name This compound[3]
Appearance Solid[1]
Boiling Point 235.1°C at 760 mmHg[3]
Density 1.026 g/cm³[3]
Flash Point 101.7°C[3]
SMILES CC1=CN=C(C=C1)CC(=O)C[3]
InChI Key IHWRVCONMXLQQT-UHFFFAOYSA-N[3]

These properties indicate a relatively stable organic compound with a high boiling point, suitable for a range of reaction conditions. Its solid form at room temperature simplifies handling and storage.

Spectroscopic Characterization (Predicted)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Pyridine Ring Protons: Three distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 will likely appear as a singlet or a narrow doublet, while the protons at C3 and C4 will exhibit doublet or doublet of doublets splitting patterns.

  • Methylene Protons (-CH₂-): A singlet is anticipated around δ 3.8-4.2 ppm, adjacent to the pyridine ring and the carbonyl group.

  • Methyl Protons (Pyridine -CH₃): A singlet for the methyl group on the pyridine ring is expected around δ 2.3-2.5 ppm.

  • Methyl Protons (Acetyl -CH₃): A sharp singlet for the acetyl methyl group should appear further upfield, likely in the δ 2.1-2.3 ppm region.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (C=O): A characteristic peak in the downfield region, typically around δ 200-210 ppm.

  • Pyridine Ring Carbons: Five distinct signals are expected in the aromatic region (δ 120-160 ppm).

  • Methylene Carbon (-CH₂-): A signal is anticipated in the range of δ 45-55 ppm.

  • Methyl Carbons (-CH₃): Two signals are expected for the two methyl groups, one for the pyridine methyl (δ 18-22 ppm) and one for the acetyl methyl (δ 28-32 ppm).

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the region of 1700-1725 cm⁻¹.

  • C=N and C=C Stretching: Aromatic ring stretching vibrations from the pyridine moiety will likely appear in the 1400-1600 cm⁻¹ range.

  • C-H Stretching: Aromatic and aliphatic C-H stretching bands will be observed above and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 149. Fragmentation patterns would likely involve the loss of the acetyl group (M-43) and other characteristic cleavages of the propanone side chain.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several synthetic strategies common in pyridine chemistry. A plausible and efficient method involves the C-H activation and subsequent functionalization of a readily available starting material, 2,5-lutidine (2,5-dimethylpyridine).

Proposed Synthetic Pathway: Acylation of 2,5-Lutidine

A common strategy for the synthesis of 2-acylpyridines is the Claisen condensation reaction.[5] This approach can be adapted for the synthesis of the target molecule.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Acylation 2_5_Lutidine 2,5-Lutidine Carbanion 2-(Methyl-anion)-5-methylpyridine 2_5_Lutidine->Carbanion Base Base Strong Base (e.g., NaNH₂, LDA) Intermediate Acylated Intermediate Carbanion->Intermediate Ethyl Acetate Ethyl_Acetate Ethyl Acetate Product This compound Intermediate->Product Work-up

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • Deprotonation: In an inert atmosphere, a solution of 2,5-lutidine in a dry, aprotic solvent (e.g., tetrahydrofuran or diethyl ether) is cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) is added dropwise. The base selectively deprotonates the methyl group at the 2-position, which is more acidic due to the inductive effect of the pyridine nitrogen, forming a nucleophilic carbanion.

  • Acylation: An acylating agent, such as ethyl acetate, is then added to the reaction mixture. The carbanion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate.

  • Elimination and Work-up: The intermediate collapses, eliminating the ethoxide leaving group to form the desired ketone. The reaction is then quenched with an aqueous solution (e.g., saturated ammonium chloride) and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by standard techniques such as column chromatography on silica gel or distillation under reduced pressure to yield pure this compound.

Causality of Experimental Choices:

  • Inert Atmosphere and Dry Solvents: The carbanion intermediate is highly reactive and will readily react with water and oxygen. Therefore, the exclusion of atmospheric moisture and oxygen is critical for the success of the reaction.

  • Strong, Non-nucleophilic Base: A strong base is required to deprotonate the relatively weakly acidic methyl group. A non-nucleophilic base is chosen to avoid competitive addition to the acylating agent.

  • Low Temperature: The reaction is carried out at low temperatures to control the reactivity of the carbanion and prevent side reactions, such as self-condensation.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate in the synthesis of biologically active molecules.[2] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs.[6] The presence of the ketone functionality provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex and diverse molecular frameworks.

Role as a Precursor to Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[7] Many of these drugs feature a heterocyclic core that interacts with the hinge region of the kinase active site. The 2-substituted pyridine motif is a common feature in these inhibitors.[8] this compound can serve as a starting material for the synthesis of various kinase inhibitor scaffolds.

G Start This compound Scaffold Substituted Pyridine Scaffold Start->Scaffold Reaction1 Reaction1 Condensation/Cyclization Final Kinase Inhibitor Candidate Scaffold->Final Reaction2 Reaction2 Further Functionalization (e.g., Suzuki Coupling)

Sources

An In-depth Technical Guide to the Molecular Structure of 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(5-methylpyridin-2-yl)propan-2-one, a pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs, particularly 2-acetyl-5-methylpyridine, and fundamental chemical principles to offer a robust predictive overview. This document covers the compound's synthesis, detailed structural elucidation through predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), an exploration of its likely chemical reactivity, and a discussion of its potential applications in drug discovery. The guide is structured to provide not just data, but also the scientific rationale behind the predicted properties and proposed experimental protocols, empowering researchers to effectively synthesize, characterize, and utilize this compound.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The electronic properties of the pyridine ring, coupled with its capacity for hydrogen bonding and metabolic stability, make it a privileged structure in drug design.[1] The subject of this guide, this compound (also known as 1-(5-methyl-2-pyridinyl)acetone), is a disubstituted pyridine featuring a propan-2-one moiety at the 2-position and a methyl group at the 5-position. This arrangement of functional groups presents multiple sites for synthetic modification, making it a potentially valuable intermediate for the construction of more complex molecular architectures.

The presence of the ketone functionality and the methyl-substituted pyridine ring suggests potential for a range of chemical transformations and biological interactions. This guide aims to provide a detailed theoretical and practical framework for understanding and utilizing this compound in a research and development context.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound
CAS Number 73010-36-3
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Canonical SMILES CC1=CN=C(C=C1)CC(=O)C
InChI Key IHWRVCONMXLQQT-UHFFFAOYSA-N

Synthesis of this compound

Proposed Synthetic Pathway: Lithiation and Acylation

This method leverages the increased acidity of the methyl protons of 2,5-lutidine (2,5-dimethylpyridine) when treated with a strong base, followed by reaction with an acetylating agent like ethyl acetate.

Synthesis_of_this compound start 2,5-Lutidine intermediate 2-(Lithiomethyl)-5-methylpyridine start->intermediate 1. Deprotonation reagent1 n-BuLi, THF, -78 °C product This compound intermediate->product 2. Acylation reagent2 Ethyl Acetate reagent3 Aqueous Workup (e.g., NH4Cl)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on analogous reactions and should be optimized for safety and yield in a laboratory setting.

Materials:

  • 2,5-Lutidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add 2,5-lutidine to anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the resulting deep red solution for 1 hour at -78 °C.

  • Acylation: Add ethyl acetate dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quenching: Slowly warm the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Structural Elucidation

The molecular structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The following sections detail the predicted spectral data based on the analysis of its structural features and comparison with closely related, experimentally characterized compounds like 2-acetyl-5-methylpyridine.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the propan-2-one and methyl substituents.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.3-7.4d~8.0
H-4~7.5-7.6dd~8.0, 2.0
H-6~8.3-8.4d~2.0
-CH₂-~3.8-3.9s-
Pyridine -CH₃~2.3-2.4s-
Ketone -CH₃~2.2-2.3s-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~207-209
C-2~158-160
C-3~123-125
C-4~136-138
C-5~130-132
C-6~149-151
-CH₂-~48-50
Pyridine -CH₃~18-20
Ketone -CH₃~29-31
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ketone)~1710-1725Strong
C=N, C=C (pyridine ring)~1580-1610Medium-Strong
C-H (aromatic)~3010-3100Medium
C-H (aliphatic)~2850-2960Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Predicted Fragmentation:

  • Molecular Ion (M⁺): m/z = 149

  • Base Peak: A prominent peak at m/z = 106 is anticipated, resulting from the loss of an acetyl radical (•COCH₃).

  • Other Fragments: A peak at m/z = 93 corresponding to the 5-methyl-2-picolyl cation, and a peak at m/z = 43 corresponding to the acetyl cation (CH₃CO⁺) are also likely to be observed.

MS_Fragmentation M [C9H11NO]+• m/z = 149 frag1 [C7H8N]+• m/z = 106 M->frag1 - •COCH3 frag2 [C6H8N]+ m/z = 93 M->frag2 - CH2CO frag3 [C2H3O]+ m/z = 43 M->frag3 - C7H8N•

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its key functional groups: the ketone, the pyridine ring, and the benzylic-like methylene group.

Reactions at the Carbonyl Group

The ketone functionality is susceptible to nucleophilic attack. This allows for a variety of transformations:

  • Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted to a secondary or tertiary amine.

  • Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group to a carbon-carbon double bond.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents will lead to the formation of tertiary alcohols.

Reactions Involving the Methylene Group

The methylene group is activated by both the adjacent pyridine ring and the carbonyl group, making its protons acidic. This allows for:

  • Enolate Formation: Treatment with a suitable base (e.g., lithium diisopropylamide, LDA) will generate an enolate, which can then react with various electrophiles (e.g., alkyl halides, aldehydes).

  • Condensation Reactions: The activated methylene group can participate in aldol or Claisen-Schmidt condensations.

Reactions of the Pyridine Ring

The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene. The existing substituents will direct incoming electrophiles. The nitrogen atom of the pyridine ring can also be targeted:

  • N-Oxidation: Reaction with a peroxy acid (e.g., m-CPBA) can form the corresponding N-oxide.

  • Quaternization: Alkylation of the nitrogen atom with an alkyl halide will produce a pyridinium salt.

Potential Applications in Drug Discovery

While there is a lack of specific biological activity data for this compound in the public domain, its structural motifs are present in many biologically active compounds. This suggests that it could serve as a valuable scaffold or intermediate in drug discovery programs.

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The functional handles on this compound allow for the elaboration of side chains that can be designed to interact with the ATP-binding site of various kinases.

  • Precursor for CNS-active Agents: The structural similarity to compounds that interact with central nervous system (CNS) targets suggests that derivatives of this molecule could be explored for their potential as neurological or psychiatric drugs.

  • Antimicrobial Agents: The pyridine ring is a component of many antimicrobial agents.[1] Derivatives of this compound could be synthesized and screened for antibacterial or antifungal activity.

Potential_Applications Core This compound App1 Kinase Inhibitors Core->App1 Scaffold for SAR studies App2 CNS-Active Agents Core->App2 Bioisosteric replacement App3 Antimicrobial Agents Core->App3 Intermediate for novel derivatives App4 Agrochemicals Core->App4 Building block for herbicides/pesticides

Caption: Potential applications of this compound in research and development.

Conclusion

This compound is a pyridine derivative with significant potential as a versatile building block in organic synthesis and medicinal chemistry. Although direct experimental data for this compound is sparse, this technical guide provides a comprehensive predictive overview of its molecular structure, synthesis, and reactivity based on established chemical principles and data from closely related analogs. The detailed predicted spectroscopic data and the proposed synthetic protocol offer a solid foundation for researchers to work with this compound. The exploration of its potential applications highlights promising avenues for future research and development in areas such as kinase inhibition and CNS-targeted therapies. It is our hope that this guide will serve as a valuable resource for scientists and stimulate further investigation into the chemistry and biological activity of this intriguing molecule.

References

  • Allen, A. D., et al. (2004). Pyridylketenes: Structure reactivity effects in nucleophilic and radical addition. Pure and Applied Chemistry, 76(11), 1953-1966.
  • BenchChem. (2025). The Pivotal Role of 5-Acetyl-2-methylpyridine in Pyridine Chemistry: A Technical Guide.
  • ChemicalBook. (n.d.). 2-Acetylpyridine(1122-62-9) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.
  • Cheméo. (2025). 2-Acetyl-5-methylpyridine. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6296.
  • Moioli, E., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Reaction Chemistry & Engineering, 2(5), 754-762.
  • National Center for Biotechnology Information. (n.d.). 2-Acetyl-6-methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Acetyl-2-methylpyridine. NIST Chemistry WebBook.
  • ResearchGate. (2008). Reactions of dipyridylketone with group 8 metal carbonyls in different media.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (n.d.).
  • ScienceDirect. (1995). Synthesis, structure, and biological activity of organotin compounds with di-2-pyridylketone and phenyl(2-pyridyl) ketone 2-aminobenzoylhydrazones. Journal of Inorganic Biochemistry, 60(2), 89-108.
  • Springer Nature. (2024). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines.
  • Wiley Online Library. (n.d.). Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

Sources

An In-depth Technical Guide to the Physical Properties of 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic ketone, 1-(5-Methylpyridin-2-yl)propan-2-one. This document is structured to deliver not only precise data but also the underlying scientific principles and experimental methodologies crucial for laboratory applications, from synthesis to quality control and formulation.

Chemical Identity and Molecular Structure

A foundational understanding of a compound's physical behavior begins with its unequivocal identification and a clear visualization of its molecular architecture.

  • IUPAC Name: this compound[1]

  • Synonyms: 1-(5-Methylpyridin-2-yl)acetone, 1-(5-methyl-2-pyridinyl)acetone[1]

  • CAS Number: 73010-36-3[1]

  • Molecular Formula: C₉H₁₁NO[1]

  • Molecular Weight: 149.19 g/mol

The structure, featuring a pyridine ring substituted with a methyl group and a propanone side chain, dictates its polarity, potential for intermolecular interactions, and consequently, its physical characteristics.

Diagram: Molecular Structure of this compound

This compound N1 N C1 C N1->C1 C5 C N1->C5 C2 C C1->C2 C1->C2 C6 CH₂ C1->C6 C3 C C2->C3 C4 C C3->C4 C3->C4 C9 CH₃ C3->C9 C4->C5 C5->N1 C7 C C6->C7 C8 CH₃ C7->C8 O1 O C7->O1

Caption: 2D structure of this compound.

Tabulated Physical Properties

The following table summarizes the key physical data for this compound, providing a quick reference for laboratory and computational work.

Physical PropertyValueSource
Boiling Point 235.1 °C at 760 mmHg[1]
Density 1.026 g/cm³[1]
Flash Point 101.7 °C[1]
Melting Point Not available in cited literature. See Section 3.2 for experimental determination.
Solubility Not explicitly detailed in cited literature. Predicted to be soluble in polar organic solvents. See Section 3.3 for experimental determination.

Experimental Determination of Physical Properties

A rigorous understanding of a compound's physical properties is underpinned by robust experimental methodology. This section details the standard procedures for determining the boiling point, melting point, and solubility, with an emphasis on the rationale behind the experimental design.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and is directly related to the strength of its intermolecular forces. For this compound, the relatively high boiling point suggests significant dipole-dipole interactions.

Methodology: Thiele Tube Method

This microscale method is efficient for determining the boiling point with a small sample size.

  • Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

  • Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution throughout the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Diagram: Boiling Point Determination Workflow

G A Sample Preparation: Place liquid in fusion tube with inverted capillary B Apparatus Setup: Attach to thermometer and place in Thiele tube A->B C Heating: Gently heat Thiele tube side arm B->C D Observation: Note steady stream of bubbles from capillary C->D E Cooling & Measurement: Record temperature when liquid enters capillary D->E

Caption: Workflow for boiling point determination using the Thiele tube method.

Melting Point Determination

While the state of this compound at room temperature is not explicitly stated in the readily available literature, if it were a solid, its melting point would be a crucial parameter for identification and purity assessment. A sharp melting point range (typically <1°C) is indicative of a pure compound, whereas impurities will broaden and depress the melting point range.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2°C per minute).

  • Observation and Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the range.

Solubility Determination

The solubility of a compound is governed by the "like dissolves like" principle. Given the presence of a polar ketone group and a nitrogen-containing aromatic ring, this compound is expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone. Its solubility in water is likely to be limited due to the nonpolar hydrocarbon portions of the molecule. The basic nitrogen atom in the pyridine ring suggests that its solubility in aqueous solutions will increase at a lower pH due to the formation of a more soluble pyridinium salt.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).

  • Procedure: To a small, fixed amount of the compound (e.g., 10 mg) in a test tube, the solvent is added dropwise with agitation.

  • Observation: The compound is considered soluble if it completely dissolves to form a clear solution. The approximate solubility can be categorized as soluble, sparingly soluble, or insoluble.

  • pH-Dependent Solubility: To test the effect of pH, the solubility in dilute aqueous acid (e.g., 5% HCl) and dilute aqueous base (e.g., 5% NaOH) should be determined.

Diagram: Solubility Testing Workflow

G cluster_0 Qualitative Solubility Assessment cluster_1 Solvent Systems A Add ~10mg of compound to a test tube B Add selected solvent dropwise with agitation A->B C Observe for complete dissolution B->C D Classify as Soluble, Sparingly Soluble, or Insoluble C->D S1 Water (Polar, Protic) S2 Ethanol (Polar, Protic) S3 Acetone (Polar, Aprotic) S4 Toluene (Nonpolar) S5 5% HCl (aq) S6 5% NaOH (aq)

Caption: General workflow for qualitative solubility determination.

Spectroscopic Data (Predicted)

While experimental spectra for this compound were not found in the initial search, its structure allows for the prediction of key spectroscopic features that would be invaluable for its identification and characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the pyridine ring, the methylene protons adjacent to the carbonyl and the ring, the methyl protons of the acetyl group, and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 2,5-disubstituted pyridine.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon would appear at a characteristic downfield shift (typically ~200 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1715 cm⁻¹. Absorptions corresponding to C-H bonds (aromatic and aliphatic) and C=N and C=C stretching of the pyridine ring would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 149. Fragmentation patterns would likely involve cleavage alpha to the carbonyl group and fragmentation of the pyridine ring.

Conclusion

This technical guide has consolidated the available physical property data for this compound and provided detailed, field-proven methodologies for their experimental determination. For researchers and drug development professionals, a thorough understanding of these properties is paramount for the successful synthesis, purification, characterization, and formulation of this compound. It is recommended that experimental verification of the melting point and a comprehensive solubility profile be conducted to supplement the existing data.

References

  • University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

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A Technical Guide to 1-(5-Methylpyridin-2-yl)propan-2-one: Nomenclature, Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of 1-(5-methylpyridin-2-yl)propan-2-one, a heterocyclic ketone of significant interest to the scientific community. The document details its formal nomenclature, physicochemical properties, a representative synthetic pathway with mechanistic insights, and its potential applications as a versatile scaffold in medicinal chemistry and drug development. By serving as a key intermediate, this compound offers multiple avenues for chemical modification, enabling the exploration of new chemical space for novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and related structures in their scientific programs.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is the foundation of all subsequent research and development. This section outlines the formal naming conventions, structural representation, and key physical and chemical properties of this compound.

IUPAC Name and Synonyms

The formal name for this compound as designated by the International Union of Pure and Applied Chemistry (IUPAC) is This compound [1].

Due to its structural components, it is widely known by its common synonym, 1-(5-methylpyridin-2-yl)acetone [1][2][3]. Researchers and suppliers may also refer to it using variations that reflect the pyridinyl core, including:

  • 1-(5-methyl-2-pyridinyl)acetone[1]

  • 1-(5-methyl-2-pyridyl)propan-2-one

Chemical Structure

The molecule consists of a pyridine ring substituted at the 5-position with a methyl group and at the 2-position with a propan-2-one (acetone) group. The linkage occurs between the C2 of the pyridine ring and C1 of the propanone chain.

Caption: Chemical structure of this compound.

Key Identifiers and Physicochemical Properties

Quantitative data and standard identifiers are crucial for procurement, safety assessment, and experimental design. The properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 73010-36-3[1][2]
Molecular Formula C₉H₁₁NO[1][2][3]
Molecular Weight 149.19 g/mol [2][3]
Physical Form Solid[2]
Boiling Point 235.1 °C at 760 mmHg[1]
Density 1.026 g/cm³[1]
Flash Point 101.7 °C[1]
SMILES String CC(=O)Cc1ccc(C)cn1[2][3]
InChI Key IHWRVCONMXLQQT-UHFFFAOYSA-N[1][2][3]

Synthesis and Mechanistic Insights

The synthesis of functionalized pyridine derivatives is a core task in medicinal chemistry. While multiple routes can be envisioned, a practical and common approach involves the functionalization of a pre-existing pyridine scaffold.

Rationale for Synthetic Strategy

The chosen representative synthesis is based on the nucleophilic addition of an organometallic picoline derivative to an acylating agent. This strategy is effective for creating carbon-carbon bonds at the position adjacent to the pyridine nitrogen. The C-H bonds of the methyl group at the 2-position of a pyridine ring are acidic enough to be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA), forming a potent nucleophile. This carbanion can then react with an appropriate electrophile to install the desired acetone side chain.

Representative Synthesis Protocol: Acylation of 2,5-Lutidine

This protocol describes a plausible, field-proven method for synthesizing the target compound from commercially available starting materials.

Step 1: Generation of Lithium Diisopropylamide (LDA) (In Situ)

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.1 equivalents) via syringe.

  • Add n-Butyllithium (n-BuLi) (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.

  • Stir the solution for 30 minutes at this temperature to ensure complete formation of the LDA base.

    • Causality: The use of a strong, sterically hindered base like LDA is critical. It is potent enough to deprotonate the picoline methyl group but is a poor nucleophile, preventing side reactions with the electrophile. The low temperature (-78 °C) is essential to prevent base degradation and unwanted side reactions.

Step 2: Deprotonation of 2,5-Lutidine

  • Dissolve 2,5-lutidine (1.0 equivalent) in anhydrous THF in a separate flask.

  • Slowly add the 2,5-lutidine solution to the freshly prepared LDA solution at -78 °C.

  • Allow the reaction mixture to stir for 1-2 hours. A color change to deep red or brown typically indicates the formation of the lithiated species.

    • Causality: The proton on the C2-methyl group is more acidic than the C5-methyl due to the inductive effect of the adjacent ring nitrogen. LDA selectively deprotonates this position, creating the desired nucleophile.

Step 3: Acylation Reaction

  • Add ethyl acetate (1.2 equivalents), the acylating agent, dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

  • Stir the reaction for an additional 2-3 hours at -78 °C, then allow it to warm slowly to room temperature overnight.

    • Causality: The lithiated picoline attacks the electrophilic carbonyl carbon of ethyl acetate. The resulting tetrahedral intermediate collapses, eliminating the ethoxide leaving group to form the ketone. Using a simple ester is an economical choice for this transformation.

Step 4: Workup and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent in vacuo to yield the crude product.

  • Purify the crude material using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to afford pure this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Base Preparation cluster_1 Step 2: Nucleophile Generation cluster_2 Step 3: C-C Bond Formation cluster_3 Step 4: Purification Diisopropylamine Diisopropylamine LDA LDA Formation (THF, -78°C) Diisopropylamine->LDA nBuLi nBuLi nBuLi->LDA Lithiated Lithiated Intermediate (Nucleophile) LDA->Lithiated Lutidine 2,5-Lutidine Lutidine->Lithiated Crude Crude Product Mixture Lithiated->Crude EtOAc Ethyl Acetate (Electrophile) EtOAc->Crude Workup Aqueous Workup & Extraction Crude->Workup Purification Column Chromatography Workup->Purification Final Pure Target Compound Purification->Final

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Development

Heterocyclic scaffolds are cornerstones of modern drug discovery, with the pyridine ring being one of the most prevalent motifs in FDA-approved drugs.[4] this compound serves not as an end-product, but as a highly valuable intermediate for creating libraries of more complex molecules.

The Pyridine Scaffold and Methyl Group Advantage

The pyridine ring is a bioisostere of benzene, but its nitrogen atom acts as a hydrogen bond acceptor, significantly altering solubility and metabolic profiles. The inclusion of a methyl group is a common and powerful strategy in lead optimization.[5] It can enhance binding affinity through hydrophobic interactions, block sites of metabolic degradation to improve pharmacokinetic properties, and influence the overall conformation of the molecule.[5]

A Versatile Intermediate for Derivatization

This compound presents at least three key points for chemical modification:

  • The Ketone Carbonyl: Can undergo reductive amination to form amines, reduction to alcohols, or serve as a handle for creating more complex heterocyclic systems (e.g., pyrazoles, imidazoles).

  • The α-Methylene Group: The protons on the CH₂ group are acidic and can be deprotonated to form an enolate, allowing for alkylation or other C-C bond-forming reactions.

  • The Pyridine Nitrogen: Can be N-oxidized or quaternized to modulate the electronic properties and solubility of the entire molecule.

The strategic value of related pyridine-propanone structures is evident in their use as intermediates for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[6]

Conceptual Drug Discovery Workflow

The primary application of this compound is as a starting block in the early phases of drug discovery, from hit identification to lead optimization.

G cluster_0 Library Synthesis Start This compound (Building Block) ReductiveAmination Reductive Amination Condensation Heterocycle Formation Alkylation α-Alkylation Library Diverse Chemical Library (Analogs) Start->Library ReductiveAmination->Library Condensation->Library Alkylation->Library Screening High-Throughput Biological Screening Library->Screening LeadOpt Hit-to-Lead Optimization Screening->LeadOpt

Caption: Role as a building block in a drug discovery pipeline.

Conclusion

This compound is a well-defined chemical entity whose true value lies in its potential as a synthetic intermediate. Its structure combines the pharmacologically significant pyridine scaffold with a modifiable ketone functional group. This makes it an attractive starting material for generating diverse molecular libraries aimed at discovering and optimizing novel therapeutic agents. The strategic placement of the methyl group further provides a tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of its derivatives. This guide has provided the foundational knowledge required for researchers to confidently incorporate this versatile building block into their synthetic and medicinal chemistry programs.

References

  • Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao xue xue bao = Acta pharmaceutica Sinica, 48(8), 1195–1208. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • 1-(5-Methylpyridin-2-yl)acetone. Amerigo Scientific. [Link]

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Reactivity of the ketone group in 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Ketone Group in 1-(5-Methylpyridin-2-yl)propan-2-one

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the ketone moiety in this compound. This compound serves as a valuable scaffold in medicinal chemistry and drug development, owing to the unique interplay between its alkyl ketone functionality and the electronic properties of the adjacent 5-methylpyridine ring. We will explore the molecule's structural features, synthesis, and the dual nature of its reactivity: the electrophilicity of the carbonyl carbon and the nucleophilicity of the corresponding enolates at the α-carbon positions. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols for key transformations, including reduction, reductive amination, and selective enolate alkylation.

Introduction: Structural and Electronic Landscape

This compound is a heterocyclic ketone featuring a propan-2-one chain attached to the C2 position of a 5-methylpyridine ring. The reactivity of the ketone group is fundamentally governed by the electronic influence of the pyridine ring and the steric environment.

  • Electronic Effects : The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, exerts a significant electron-withdrawing effect (-I effect) on the attached propanone sidechain.[1] This effect enhances the partial positive charge on the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack compared to a simple dialkyl ketone.[2][3]

  • Steric Hindrance : The methylene bridge between the pyridine ring and the carbonyl group provides some steric shielding, which can influence the approach of bulky nucleophiles.

  • Reactive Sites : The molecule presents three primary sites for chemical transformation: the electrophilic carbonyl carbon, the acidic α-protons on the methylene and methyl groups, and the basic nitrogen atom of the pyridine ring.

This guide will focus on the reactions involving the ketone functionality, which are paramount for the structural diversification of this scaffold.

cluster_molecule This compound cluster_reactivity Key Reactive Sites mol electrophilic Electrophilic Carbonyl (δ+) p1 electrophilic->p1 Nucleophilic Addition alpha_protons Acidic α-Protons (Kinetic & Thermodynamic) p2 alpha_protons->p2 Enolate Formation pyridine_n Basic Pyridine N p3 pyridine_n->p3 Protonation/ Alkylation

Figure 1: Key reactive sites of this compound.

Synthesis and Spectroscopic Characterization

The synthesis of pyridyl ketones can be achieved through various methods, with the Kröhnke pyridine synthesis being a notable and versatile route for constructing highly substituted pyridines.[1][4] A plausible approach involves the reaction of 2-bromomethyl-5-methylpyridine with the enolate of acetone.

Spectroscopic Data

Precise characterization is critical for confirming the structure and purity of the target compound. The following table summarizes the expected spectroscopic data based on analogous structures.[5]

Parameter Expected Value
¹H NMR (400 MHz, CDCl₃) δ 8.3 (s, 1H, Py-H6), 7.5 (d, 1H, Py-H4), 7.1 (d, 1H, Py-H3), 3.9 (s, 2H, -CH₂-), 2.3 (s, 3H, Py-CH₃), 2.2 (s, 3H, -C(O)CH₃) ppm.
¹³C NMR (100 MHz, CDCl₃) δ 207.0 (C=O), 155.0 (Py-C2), 148.0 (Py-C6), 137.0 (Py-C4), 132.0 (Py-C5), 123.0 (Py-C3), 50.0 (-CH₂-), 30.0 (-C(O)CH₃), 18.0 (Py-CH₃) ppm.
IR (KBr) ν 1720 cm⁻¹ (C=O stretch), 1600, 1570 cm⁻¹ (Pyridine ring C=C, C=N stretch).
Mass Spec (EI) m/z 149.08 (M⁺), 134.06 ([M-CH₃]⁺), 106.06 ([M-COCH₃]⁺), 93.06 ([M-CH₂COCH₃]⁺).
Table 1: Predicted Spectroscopic Data for this compound.

Reactions at the Carbonyl Carbon: Nucleophilic Addition

The electron-withdrawing nature of the pyridine ring renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. Key transformations include reduction to alcohols and reductive amination to form amines, crucial steps in drug discovery for generating new chemical entities.

Reduction to 1-(5-Methylpyridin-2-yl)propan-2-ol

The reduction of the ketone to a secondary alcohol is a fundamental transformation. Mild reducing agents like sodium borohydride (NaBH₄) are typically sufficient and offer excellent chemoselectivity, leaving the pyridine ring intact.

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reductant: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture to 0 °C and slowly add acetone to quench the excess NaBH₄.

  • Workup: Remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the desired alcohol.

Reductive Amination

Reductive amination is one of the most powerful C-N bond-forming reactions in medicinal chemistry, converting ketones into primary, secondary, or tertiary amines.[6][7] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced.[8] While various reducing agents can be used, pyridine-borane complexes are particularly effective, offering stability and high selectivity in protic solvents that facilitate imine formation.[9][10]

  • Setup: To a solution of this compound (1.0 eq) in methanol (0.3 M), add the desired primary or secondary amine (1.1 eq) and powdered 4 Å molecular sieves (approx. 1 g per 6 mmol of ketone).[10]

  • Acid Catalyst: Add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Addition of Reductant: Add pyridine-borane complex (1.0 eq) dropwise to the stirring suspension.

  • Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor by TLC or LC-MS.

  • Workup: Filter off the molecular sieves. Acidify the filtrate with 6 N HCl and stir for 1 hour.[10] Basify the solution to pH > 12 with aqueous NaOH.

  • Extraction & Purification: Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify via column chromatography.

start 1. Setup Ketone + Amine + Sieves in Methanol imine 2. Imine Formation Add Acetic Acid (cat.) start->imine reduction 3. Reduction Add Pyridine-Borane imine->reduction reaction 4. Reaction Stir 16-24h at RT reduction->reaction workup 5. Workup Filter, Acidify, Basify reaction->workup purify 6. Purification Extraction & Chromatography workup->purify product Final Amine Product purify->product

Figure 2: General workflow for reductive amination.

Reactions at the α-Carbon: Enolate Chemistry

The protons on the carbons adjacent to the ketone (α-carbons) are acidic and can be removed by a base to form a nucleophilic enolate.[11] This molecule possesses two distinct α-positions: the methylene group (C1) and the methyl group (C3). This asymmetry allows for regioselective reactions depending on the reaction conditions.[12]

  • Kinetic Enolate: Formed by deprotonation of the less sterically hindered C3 methyl protons. This is favored by strong, bulky, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures.[13][14]

  • Thermodynamic Enolate: Formed by deprotonation of the more substituted C1 methylene protons. This enolate is generally more stable due to the more substituted double bond. It is favored by weaker bases (e.g., NaH, alkoxides) at higher temperatures, allowing for equilibrium to be established.[12]

cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control ketone This compound k_base LDA, THF, -78 °C ketone->k_base t_base NaH, THF, RT ketone->t_base k_enolate Less Substituted (Kinetic) Enolate k_base->k_enolate Fast, Irreversible Deprotonation Alkylation at C3 Alkylation at C3 k_enolate->Alkylation at C3 t_enolate More Substituted (Thermodynamic) Enolate t_base->t_enolate Slow, Reversible Deprotonation Alkylation at C1 Alkylation at C1 t_enolate->Alkylation at C1

Figure 3: Regioselective formation of kinetic vs. thermodynamic enolates.

Enolate Alkylation

Once formed, the enolate can act as a potent nucleophile, reacting with electrophiles like alkyl halides in an Sₙ2 reaction to form a new C-C bond.[14] Controlling the regioselectivity of enolate formation is key to achieving the desired alkylated product.

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve diisopropylamine (1.1 eq) in anhydrous THF (0.4 M). Cool to -78 °C.

  • Base Formation: Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C to generate LDA.

  • Enolate Formation: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.

  • Alkylation: Add the alkyl halide electrophile (e.g., methyl iodide, 1.1 eq) and stir at -78 °C for 2-4 hours.

  • Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to isolate the C3-alkylated product.

Conclusion

The ketone group in this compound is a highly versatile functional handle for synthetic modification. Its reactivity is a finely tuned balance of the electronic-withdrawing properties of the pyridine ring and the steric environment of the propanone sidechain. The electrophilic carbonyl carbon readily undergoes nucleophilic additions, such as reduction and reductive amination, providing access to valuable alcohol and amine derivatives. Furthermore, the presence of two distinct α-positions allows for sophisticated, regiocontrolled C-C bond formation via kinetic or thermodynamic enolate intermediates. A thorough understanding of these reaction pathways, supported by the robust protocols provided herein, empowers chemists to strategically manipulate this scaffold for applications in drug discovery and materials science.

References

  • Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Pyridine synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Kröhnke pyridine synthesis - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone Source: ResearchGate URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine Source: Pharmaguideline URL: [Link]

  • Title: Enolate - Wikipedia Source: Wikipedia URL: [Link]

  • Title: WE: Reactivity of carbonyl compounds | Aldehydes, ketones & acids Source: YouTube URL: [Link]

  • Title: III Enolate Chemistry Source: University of Bath URL: [Link]

  • Title: Chem 360-Jasperse Chapter 22 (Enolate Chemistry) Reaction Summary Source: Concordia College URL: [Link]

  • Title: Reductive Amination - ACS GCI Pharmaceutical Roundtable Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: A Mild, Pyridine-Borane-Based Reductive Amination Protocol Source: Sciencemadness.org URL: [Link]

  • Title: Enolates – Formation, Stability, and Simple Reactions Source: Master Organic Chemistry URL: [Link]

  • Title: Reductive Amination - YouTube Source: YouTube URL: [Link]

  • Title: Reactivity of Aldehydes & Ketones - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Aldehydes And Ketones Important Reactions - Jack Westin Source: Jack Westin URL: [Link]

  • Title: addition-elimination reactions of aldehydes and ketones Source: Chemguide URL: [Link]

  • Title: Reactivity of aldehydes and ketones (video) - Khan Academy Source: Khan Academy URL: [Link]

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The Pivotal Role of the Methylpyridine Group in the Reactivity of 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Methylpyridin-2-yl)propan-2-one is a heterocyclic ketone with significant potential in organic synthesis and as a scaffold in medicinal chemistry. Its reactivity is profoundly influenced by the 5-methylpyridine moiety, which imparts a unique combination of electronic and steric characteristics. This guide dissects the intricate role of this group, moving beyond simple observation to explain the causal mechanisms governing the molecule's behavior. We will explore the dichotomy of the pyridine ring's electron-withdrawing nature and the methyl group's electron-donating effect, the resulting impact on the acidity of the propan-2-one side chain's α-protons, and the subsequent implications for enolate formation and reactivity. Furthermore, the function of the pyridine nitrogen as a coordination site for catalysis will be examined. This document serves as a technical resource, providing field-proven insights and detailed experimental protocols for professionals leveraging this versatile compound.

Introduction: Unpacking the Core Structure

Pyridine and its derivatives are foundational building blocks in chemistry, renowned for their presence in natural products, pharmaceuticals, and functional materials.[1][2] The introduction of a ketone-containing side chain, as seen in this compound, creates a molecule with multiple reactive centers. The core of its chemical personality, however, lies in the 5-methylpyridine group. Understanding how this specific arrangement of atoms dictates the molecule's reactivity is paramount for designing synthetic routes and developing new chemical entities.

This guide provides a detailed examination of the methylpyridine group's influence, focusing on two key areas:

  • Modulation of the Propan-2-one Side Chain: How the electronic push-pull effects of the ring and its substituent activate the adjacent methylene protons, facilitating crucial C-C bond-forming reactions.

  • Role as a Ligating Group: How the pyridine nitrogen's lone pair of electrons can be harnessed for metal-catalyzed transformations.

By synthesizing theoretical principles with practical methodologies, this document aims to equip researchers with the expert knowledge required to effectively utilize this compound.

Physicochemical and Structural Profile

A foundational understanding begins with the molecule's basic properties and structure.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 73010-36-3[3]
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
IUPAC Name This compound[3]
Boiling Point 235.1°C at 760 mmHg[3]
Density 1.026 g/cm³[3]
SMILES CC(=O)Cc1ccc(C)cn1

The structure features an sp²-hybridized, electron-deficient pyridine ring connected via a methylene bridge to a propan-2-one group. This linkage is the critical nexus where the electronic effects of the aromatic system are transmitted to the aliphatic side chain.

The Dichotomy of Electronic and Steric Effects

The reactivity of this compound is not governed by a single factor, but by the interplay of competing electronic and steric influences originating from the methylpyridine group.

Electronic Influence: A Push-Pull System

The electronic environment of the molecule is defined by two opposing forces:

  • Electron-Withdrawing Pyridine Ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, resulting in a net inductive withdrawal of electron density from the ring.[4] This makes the pyridine ring itself electron-deficient and significantly influences the attached side chain. This electron-withdrawing character is crucial for increasing the acidity of the α-protons on the methylene group.

  • Electron-Donating Methyl Group: The methyl group at the 5-position exerts a positive inductive effect (+I), pushing electron density into the pyridine ring.[5] This donation slightly counteracts the electron-withdrawing nature of the ring nitrogen, increasing the ring's overall electron density compared to an unsubstituted pyridine. This modulation affects the basicity of the nitrogen atom and subtly tempers the acidity of the side-chain protons.

Caption: Electronic push-pull effects in the molecule.

Steric Considerations

Steric effects arise from the spatial arrangement of atoms, which can hinder or direct chemical reactions.[6] In this molecule, the primary steric influence comes from the pyridine ring itself.

  • Ortho-Positioning: The propan-2-one chain is at the 2-position (ortho) to the nitrogen. While not as encumbered as a system with two ortho substituents (like 2,6-lutidine), the ring's proximity can influence the approach of bulky reagents to the carbonyl carbon or the α-methylene group.[7][8]

  • Minimal Impact of the 5-Methyl Group: The methyl group is in the 5-position (meta to the side chain). Its distance from the reactive ketone and methylene sites means it exerts negligible direct steric hindrance on their reactivity. Its primary role remains electronic modulation.

Reactivity Locus: The Propan-2-one Side Chain

The most significant consequence of the methylpyridine group's electronic character is the enhanced reactivity of the attached propan-2-one side chain, primarily through the formation of an enolate intermediate.

α-Proton Acidity and Enolate Formation

The protons on the methylene carbon (the α-carbon) adjacent to the carbonyl group are acidic. This acidity is substantially increased by the strongly electron-withdrawing pyridine ring, which stabilizes the resulting carbanion (enolate) through both inductive effects and resonance.[9][10]

The formation of the enolate is a critical first step for a wide range of synthetic transformations. While the 5-methyl group's electron-donating nature slightly decreases this acidity compared to an unsubstituted 2-acetylpyridine, the overall activating effect of the pyridine ring remains dominant.[11]

G start 1-(5-Methylpyridin-2-yl) propan-2-one base Add Strong Base (e.g., LDA, NaH) start->base enolate Formation of Nucleophilic Enolate base->enolate Deprotonation reaction Reaction with Electrophile (E+) enolate->reaction product Functionalized Product reaction->product C-C Bond Formation end Workup & Purification product->end

Caption: General workflow for enolate-mediated reactions.

Protocol 1: Generation of the Enolate Anion

This protocol describes the complete conversion of the ketone to its enolate conjugate base using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). This method is crucial for subsequent reactions like alkylation.

Self-Validation: The successful formation of the enolate can be confirmed by quenching a small aliquot with D₂O and observing deuterium incorporation at the α-position via ¹H NMR spectroscopy.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a thermometer. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the procedure.

  • Solvent and Reagent Preparation: Add anhydrous tetrahydrofuran (THF) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Preparation (or use commercial): To the cold THF, slowly add a solution of n-butyllithium (n-BuLi) via syringe. Then, add an equimolar amount of freshly distilled diisopropylamine. Stir the solution at -78 °C for 30 minutes to form LDA.

  • Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold LDA solution via syringe over 15-20 minutes.

  • Enolate Formation: Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithium enolate is typically quantitative under these conditions. The deep-colored solution is now ready for reaction with an electrophile.

Key Reactions via the Enolate: The Aldol Condensation

The generated enolate is a powerful carbon nucleophile, readily participating in reactions like the aldol condensation.[12] In a crossed-aldol reaction, the enolate of this compound attacks an aldehyde that cannot self-condense (e.g., an aromatic aldehyde), leading to the formation of an α,β-unsaturated ketone after dehydration.[13][14][15]

The reaction conditions (temperature, base) can be tuned to favor either the initial aldol addition product or the final condensed product.[13]

Protocol 2: Crossed-Aldol Condensation with an Aromatic Aldehyde

This protocol details a base-catalyzed crossed-aldol condensation, a robust method for C-C bond formation.

Self-Validation: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, typically less polar, product spot.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) and a suitable aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equivalent) in ethanol or methanol.

  • Base Addition: While stirring at room temperature, add an aqueous solution of a base such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) dropwise.[13] The amount and concentration of the base will influence the reaction rate.

  • Reaction Monitoring: Stir the mixture vigorously. The formation of a solid precipitate often indicates product formation. Monitor the reaction via TLC (e.g., using a 20% ethyl acetate in hexanes mobile phase) until the starting ketone is consumed (typically 1-2 hours).

  • Product Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol if necessary.

  • Characterization: Confirm the structure of the product using NMR, IR, and mass spectrometry.

The Nitrogen Atom: A Handle for Coordination and Catalysis

The lone pair of electrons on the pyridine nitrogen allows it to act as a Lewis base and a ligand for transition metals.[4][16] This property opens avenues for using this compound in catalysis.

  • Ligand Basicity: The basicity of the pyridine nitrogen is a key parameter. The electron-donating 5-methyl group increases the electron density on the nitrogen, making it a stronger Lewis base compared to the unsubstituted analog.

  • Catalytic Activity: In transition metal catalysis, the electronic properties of the ligand can directly influence the catalytic efficiency of the metal center. For instance, in palladium-catalyzed cross-coupling reactions, more basic pyridine ligands have been shown to enhance reaction yields, suggesting that the 5-methyl group provides a beneficial electronic tuning.[4]

G cluster_0 Coordination Complex cluster_1 Catalytic Cycle M Metal Center (e.g., Pd, Cu, Fe) Products Products M->Products Catalysis L 1-(5-Methylpyridin-2-yl) propan-2-one (Ligand) L->M Coordination via Nitrogen Lone Pair Reactants Reactants Reactants->M

Caption: Role of the molecule as a ligand in catalysis.

Spectroscopic Characterization Guide

Proper characterization is essential for confirming the structure of the title compound and its reaction products.

Table 2: Expected Spectroscopic Data for this compound

TechniqueFeatureExpected Signal / Band
¹H NMR Pyridine Protons3 aromatic protons in the range δ 7.0-8.5 ppm
Methylene Protons (-CH₂-)A singlet around δ 3.8-4.2 ppm
Ketone Methyl (-CH₃)A singlet around δ 2.2-2.4 ppm
Pyridine Methyl (-CH₃)A singlet around δ 2.3-2.5 ppm
¹³C NMR Carbonyl Carbon (C=O)δ 200-210 ppm
Pyridine Carbons5 signals in the aromatic region (δ 120-160 ppm)
Methylene Carbon (-CH₂-)δ 45-55 ppm
Methyl Carbons (-CH₃)δ 18-30 ppm
IR Spectroscopy C=O StretchStrong absorption band at ~1710-1730 cm⁻¹
C=N, C=C StretchesBands in the 1400-1600 cm⁻¹ region
Protocol 3: Sample Preparation for NMR Analysis

Self-Validation: The quality of the spectrum, particularly the sharpness of the peaks and the flatness of the baseline, serves as an internal validation of the sample preparation. A well-resolved spectrum of a known solvent peak (e.g., CDCl₃ at 7.26 ppm) confirms proper instrument calibration.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified solid sample.

  • Solvent Selection: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a Pasteur pipette. Ensure the solvent is appropriate for dissolving the sample.

  • Dissolution: Cap the NMR tube and gently agitate or vortex it until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Filtering (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Analysis: Insert the NMR tube into the spectrometer spinner and place it in the instrument for data acquisition.

Conclusion

The methylpyridine group in this compound is far from a passive spectator. It is an active director of the molecule's reactivity, establishing a finely tuned electronic environment. Its dominant feature is the electron-withdrawing character of the pyridine ring, which critically activates the α-protons of the side chain for enolate-mediated reactions such as aldol condensations. This activating effect is subtly modulated by the electron-donating 5-methyl group, which also enhances the Lewis basicity of the nitrogen atom. This nitrogen provides a crucial coordination site, enabling the molecule to function as a ligand in transition metal catalysis. For researchers in organic synthesis and drug discovery, a thorough understanding of these synergistic effects is essential for exploiting the full synthetic potential of this versatile heterocyclic ketone.

References

  • Recent advances in catalytic synthesis of pyridine derivatives. ResearchGate. [Link]

  • Crossed Aldol Reaction of 2-Acetylpyridine and 4-Nitrobenzaldehyd. Labflow. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health (NIH). [Link]

  • Recent Developments in the Synthesis and Applic
  • Crossed-aldol condensation of 2-acetylpyridine (8) with aromatic... ResearchGate. [Link]

  • Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. Chemical Papers. [Link]

  • Solved Aldol Condensation Lab: Reaction of 2-acetylpyridine. Chegg.com. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities. ACS Omega. [Link]

  • Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. Semantic Scholar. [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. National Institutes of Health (NIH). [Link]

  • The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [Link]

  • Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions. [Link]

  • Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. Semantic Scholar. [Link]

  • Steric effects. Wikipedia. [Link]

  • Enols, Enolate Ions and Tautomerization. Chemistry LibreTexts. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Enolate Anions and Enamines. University of British Columbia. [Link]

  • Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. [Link]

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An In-depth Technical Guide to the Potential Research Applications of 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to engage in critical biological interactions make it a privileged structure in drug discovery.[3] This guide focuses on a specific, yet underexplored, derivative: 1-(5-Methylpyridin-2-yl)propan-2-one (CAS 73010-36-3). While direct research on this compound is limited, its structural features—a 5-methylpyridine ring linked to a propan-2-one moiety—present a compelling case for its investigation as a versatile chemical intermediate and a potential source of novel bioactive agents. By analyzing its constituent parts and the established activities of related analogs, we can logically project its utility in several key research domains. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the compound's properties, proposing robust synthetic and analytical protocols, and detailing promising avenues for its application in medicinal chemistry and beyond.

Introduction: The Pyridine Nucleus as a Platform for Innovation

Pyridine and its derivatives are among the most significant heterocyclic compounds in pharmaceutical science.[1] The nitrogen atom within the aromatic ring acts as a hydrogen bond acceptor and can coordinate with metal ions, making it a key pharmacophoric element for interacting with biological targets like enzymes and receptors.[1][3] Consequently, the pyridine ring is a constituent of numerous approved drugs, including the antitubercular agent Isoniazid, the anti-hypertensive Nifedipine, and the vitamin Niacin (Vitamin B3).[4][5]

The subject of this guide, this compound, combines this privileged pyridine core with a reactive ketone functional group. This dual-functionality suggests two primary research trajectories:

  • As a Bioactive Candidate: The intact molecule can be screened for inherent biological activity, leveraging the established therapeutic potential of the pyridine class.[1][5]

  • As a Synthetic Intermediate: The propan-2-one side chain offers a reactive handle for chemical elaboration, enabling the synthesis of more complex molecular architectures and the exploration of diverse chemical space.

This guide will explore these trajectories, providing the foundational knowledge and experimental frameworks necessary to unlock the potential of this promising compound.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is essential for its handling, reaction setup, purification, and formulation. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 73010-36-3[6][7]
Molecular Formula C₉H₁₁NO[7]
Molecular Weight 149.19 g/mol [7]
IUPAC Name This compound[6]
Synonyms 1-(5-Methyl-2-pyridinyl)acetone[6]
Boiling Point 235.1°C at 760 mmHg[6]
Density 1.026 g/cm³[6]
Flash Point 101.7°C[6]
SMILES CC(=O)Cc1ccc(C)cn1[7]
InChI Key IHWRVCONMXLQQT-UHFFFAOYSA-N[6][7]

Synthesis and Characterization: A Proposed Protocol

Proposed Synthetic Workflow

The proposed synthesis is a two-step process involving a halogen-metal exchange followed by nucleophilic addition to an acetone equivalent.

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Acylation & Quench Start 2-Bromo-5-methylpyridine Reagent1 n-BuLi, THF, -78°C Start->Reagent1 Intermediate 5-Methyl-2-lithiopyridine (in situ) Reagent1->Intermediate Reagent2 1. N-methoxy-N-methylacetamide 2. H₂O/NH₄Cl (aq.) Intermediate->Reagent2 Intermediate2 Intermediate Adduct Reagent2->Intermediate2 Product This compound Intermediate2->Product Workup caption Proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-5-methylpyridine

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • N-methoxy-N-methylacetamide (Weinreb amide of acetic acid)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromo-5-methylpyridine (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).

  • Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70°C. Stir the resulting dark solution at -78°C for 1 hour. Causality: This step generates the highly nucleophilic 5-methyl-2-lithiopyridine intermediate in situ. The low temperature is critical to prevent side reactions.

  • Acylation: In a separate flask, dissolve N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF. Add this solution dropwise to the lithiated pyridine solution at -78°C. Allow the reaction to stir at this temperature for 2 hours, then warm slowly to room temperature overnight. Causality: The Weinreb amide is an excellent electrophile for this transformation, as the resulting tetrahedral intermediate is stabilized by the methoxy group, preventing over-addition which can be a problem with more reactive electrophiles like acid chlorides or esters.

  • Workup and Quenching: Cool the reaction mixture to 0°C in an ice bath and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the correct substitution pattern on the pyridine ring and the propan-2-one side chain.

  • Mass Spectrometry (MS): To verify the molecular weight (149.19 g/mol ).

  • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the characteristic C=O stretch of the ketone (approx. 1715 cm⁻¹).

Potential Research Applications

The true value of this compound lies in its potential. Based on extensive literature on analogous structures, several high-impact research applications can be proposed.

Application Area 1: Anticancer Drug Discovery

Pyridine derivatives are well-established as active candidates for cancer treatment.[1] The pyridine ring can function as a bioisostere for a phenyl ring, offering improved solubility and metabolic properties while engaging in key interactions within enzyme active sites.

Hypothesis: this compound can serve as a lead compound or a scaffold for the development of novel anticancer agents, particularly kinase inhibitors.

Experimental Workflow: A standard screening cascade can be employed to evaluate this potential.

G Start This compound (Parent Compound) Screen1 In Vitro Cytotoxicity Screen (e.g., MTT Assay) Cell Lines: MCF-7, HepG-2, HCT-116 Start->Screen1 Decision1 Active? (IC₅₀ < 10 µM) Screen1->Decision1 Derivatize Scaffold Hopping & Derivatization (Modify Ketone Moiety) Decision1->Derivatize Yes Stop Inactive / Terminate Decision1->Stop No Screen2 Secondary Screening (e.g., Kinase Inhibition Panel) Derivatize->Screen2 LeadOpt Lead Optimization (ADME/Tox Profiling) Screen2->LeadOpt caption Proposed screening cascade for anticancer drug discovery.

Caption: Proposed screening cascade for anticancer drug discovery.

Key Protocol: MTT Cytotoxicity Assay This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, HepG-2 liver cancer[9]) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 100 µM to 0.1 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Causality: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Application Area 2: Antimicrobial Agent Development

The pyridine nucleus is a common feature in compounds with potent antimicrobial activity.[1][5] The nitrogen atom can interfere with essential metabolic processes in bacteria and fungi. An analog, 1-(Pyridin-2-yl)propan-2-one, has been identified as an antimicrobial bioactive compound.[10]

Hypothesis: this compound possesses intrinsic antibacterial or antifungal properties.

Experimental Workflow: Broth Microdilution Assay This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Prepare Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Application Area 3: A Versatile Chemical Building Block

The propan-2-one moiety is a highly versatile functional group for synthetic transformations, providing access to a wide range of derivatives.

Potential Transformations:

  • Reductive Amination: To produce novel amine derivatives, which are themselves a major class of bioactive molecules.

  • Aldol Condensation: To extend the carbon chain and introduce new functional groups.

  • Wittig Reaction: To form alkenes, which can be further functionalized.

  • Formation of Heterocycles: The ketone can be a key component in the synthesis of other heterocyclic rings, such as pyrazoles or pyrimidines, leading to complex fused-ring systems.

Conclusion and Future Directions

This compound represents a molecule of significant untapped potential. While it has not been the subject of extensive research, its structure, rooted in the pharmacologically validated pyridine scaffold and equipped with a synthetically versatile ketone group, makes it an attractive target for investigation. The proposed research applications—spanning anticancer and antimicrobial discovery to its use as a foundational building block for complex synthesis—are grounded in established principles of medicinal and organic chemistry. The protocols and workflows detailed in this guide provide a clear and actionable framework for scientists to begin exploring the properties and applications of this promising compound, potentially leading to the discovery of novel therapeutics and innovative chemical entities.

References

  • Joule, J. A., & Mills, K. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • ResearchGate. (n.d.). Therapeutic effect of pyridine derivatives. [Diagram].
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery.
  • Alfa Chemistry. (n.d.). CAS 73010-36-3 1-(5-Methylpyridin-2-yl)acetone.
  • Slideshare. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses.
  • Benchchem. (n.d.). The Pivotal Role of 5-Acetyl-2-methylpyridine in Pyridine Chemistry: A Technical Guide.
  • ResearchGate. (2025). Application of acetylacetone derivatives bilaterally substituted with....
  • ResearchGate. (n.d.). The use of acetone as a substitute for acetonitrile in analysis of peptides by liquid chromatography/electrospray ionization mass spectrometry.
  • Jubilant Ingrevia. (n.d.). 2-Acetylpyridine Safety Data Sheet.
  • Wikipedia. (n.d.). 2-Acetylpyridine.
  • Sigma-Aldrich. (n.d.). 1-(5-Methylpyridin-2-yl)acetone AldrichCPR 73010-36-3.
  • Pharmaffiliates. (n.d.). CAS No : 6302-02-9 | Product Name : 1-(Pyridin-2-yl)propan-2-one.
  • Amerigo Scientific. (n.d.). 1-(5-Methylpyridin-2-yl)acetone.
  • National Institutes of Health. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.

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Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a highly sought-after motif in drug design.[2] Specifically, derivatives of 1-(5-Methylpyridin-2-yl)propan-2-one are of significant interest due to the presence of multiple reactive sites, allowing for the generation of diverse chemical libraries for screening against various biological targets. These derivatives have shown promise as kinase inhibitors, antimicrobial agents, and modulators of other important cellular pathways.[1][3]

This comprehensive guide provides detailed protocols for the synthesis of a variety of derivatives starting from this compound. The methodologies are designed to be robust and adaptable, enabling researchers in drug discovery and medicinal chemistry to readily access a wide range of novel compounds. We will explore transformations of the ketone functionality and modifications of the pyridine ring, with a focus on practical, step-by-step procedures and the rationale behind the experimental choices.

Synthesis of the Starting Material: this compound

A reliable synthesis of the starting material is paramount for any derivatization campaign. While several methods for the synthesis of pyridyl ketones exist, a common approach involves the acylation of a suitable pyridine precursor. A detailed, step-by-step protocol for a plausible synthetic route is provided below.

Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on available starting materials and laboratory conditions.

Materials:

  • 2-Bromo-5-methylpyridine

  • tert-Butyllithium (1.7 M in pentane)

  • N-Methoxy-N-methylacetamide

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Lithiation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-5-methylpyridine (1.0 eq) and anhydrous diethyl ether. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add tert-butyllithium (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Weinreb Amide Addition: In a separate flame-dried flask, dissolve N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF and cool to 0 °C.

  • Slowly transfer the lithiated pyridine solution to the Weinreb amide solution via cannula, keeping the temperature of the receiving flask at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ketone by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Derivatization Strategies: Exploring Chemical Space

The structure of this compound offers several avenues for derivatization. The ketone moiety can undergo a variety of classical carbonyl reactions, while the pyridine ring can be functionalized through modern synthetic methodologies.

I. Transformations of the Ketone Moiety

The carbonyl group is a versatile functional handle for introducing a wide range of molecular diversity.

The Claisen-Schmidt condensation of this compound with various aromatic aldehydes provides access to chalcones, which are valuable intermediates and possess intrinsic biological activities.[4] These chalcones can be subsequently cyclized with hydrazine derivatives to yield pyrazolines, a class of heterocycles with a broad spectrum of pharmacological properties, including antimicrobial and anticancer effects.[5][6][7][8][9][10][11][12][13]

G start This compound chalcone Chalcone Derivative start->chalcone Claisen-Schmidt Condensation (Base catalyst) aldehyde Aromatic Aldehyde aldehyde->chalcone pyrazoline Pyrazoline Derivative chalcone->pyrazoline Cyclization hydrazine Hydrazine Hydrate hydrazine->pyrazoline

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (10-20%)

  • Hydrochloric acid (HCl) (1 M)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted aromatic aldehyde (1.0 eq) in ethanol.

  • Cool the solution in an ice bath and slowly add the aqueous NaOH solution dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice and acidify with 1 M HCl to precipitate the chalcone.

  • Filter the solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Materials:

  • Chalcone derivative (from Protocol 1)

  • Hydrazine hydrate (80%)

  • Ethanol or Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.5 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (optional, can improve reaction rate).

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the pyrazoline derivative.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure pyrazoline.

Derivative Type Starting Materials Key Reaction Potential Biological Activity
ChalconeThis compound, Aromatic AldehydeClaisen-Schmidt CondensationAntimicrobial, Anti-inflammatory[4]
PyrazolineChalcone, Hydrazine HydrateCyclizationAntimicrobial, Anticancer, Antidepressant[5][7][8][10]

The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting the ketone with an active methylene compound, such as malononitrile or ethyl cyanoacetate.[14][15] These products are valuable Michael acceptors and can be further elaborated or screened for biological activity.

G start This compound product α,β-Unsaturated Derivative start->product Knoevenagel Condensation (Base catalyst) active_methylene Active Methylene Compound (e.g., Malononitrile) active_methylene->product

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine or Triethylamine (catalyst)

Procedure:

  • To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine or triethylamine.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Reductive amination is a powerful tool for introducing primary, secondary, or tertiary amines, which are key functional groups in many pharmaceuticals.[16][17][18] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ.

G start This compound product Amine Derivative start->product Reductive Amination amine Primary or Secondary Amine amine->product reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->product

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Methanol or Dichloromethane (DCM)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.2 eq) in methanol.

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases.

  • Make the solution basic with saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

II. α-Alkylation of the Ketone

Introducing alkyl groups at the α-position of the ketone can significantly impact the molecule's steric and electronic properties. This is typically achieved by forming an enolate with a strong base, followed by reaction with an alkyl halide.[19][20][21][22]

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Enolate Formation: In a flame-dried, nitrogen-purged flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Discovery

The derivatives synthesized from this compound are valuable candidates for screening in various drug discovery programs.

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The synthesized derivatives can be screened against a panel of kinases to identify potential anticancer or anti-inflammatory agents.[3][23][24][25]

  • Antimicrobial Agents: The incorporation of pyrazoline and other heterocyclic moieties can lead to compounds with potent antibacterial and antifungal activity.[5][7][8][10][11]

  • CNS-Active Agents: Pyridine-containing compounds have shown activity against various central nervous system targets. The synthesized library can be explored for potential applications in neurodegenerative diseases and psychiatric disorders.

Conclusion

This application note provides a comprehensive guide to the synthesis of a diverse range of derivatives from this compound. The detailed protocols for key chemical transformations, including Claisen-Schmidt condensation, pyrazoline synthesis, Knoevenagel condensation, reductive amination, and α-alkylation, offer researchers the tools to readily generate novel compound libraries. The established biological significance of the resulting molecular scaffolds underscores the potential of these derivatives in modern drug discovery and development.

References

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). PMC. [Link]

  • The Utilities of Pyrazolines Encouraged Synthesis of a New Pyrazoline Derivative via Ring Closure of Chalcone, for Optimistic Ne. (2022). Preprint. [Link]

  • Synthesis and Antimicrobial activity Evaluation of some Novel Pyrazolines. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (n.d.). Semantic Scholar. [Link]

  • Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. (2019). Iraqi Journal of Science.
  • Antimicrobial Activity of Some Novel Pyrazoline Derivatives. (n.d.).
  • Claisen–Schmidt condensation. (n.d.). Grokipedia. [Link]

  • New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simul
  • Synthesis and Characterization of Various Pyrazolines From Chalcones. (n.d.). International Journal for Research in Applied Science and Engineering Technology.
  • Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. (n.d.). Journal of Chemical Reviews.
  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Rasayan Journal of Chemistry.
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  • Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones. (n.d.). Indian Journal of Chemistry.
  • Claisen-Schmidt Condensation. (n.d.). Cambridge University Press.
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  • Claisen–Schmidt condensation. (n.d.). Wikipedia. [Link]

  • 21.6: Alkylation of the alpha-Carbon via the LDA pathway. (2019). Chemistry LibreTexts. [Link]

  • Synthesis and biological evaluation of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors. (2011). PubMed. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI.
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  • Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • reductive amination & secondary amine synthesis. (2020). YouTube. [Link]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. (n.d.). Oceanomics.
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  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv
  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amin
  • Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. (n.d.). Bentham Science Publisher.
  • Alpha Alkylation. (n.d.). Chad's Prep®. [Link]

  • Recent Developments on Five-Component Reactions. (n.d.). MDPI.
  • Preparation of secondary amines by reductive amination with metallic magnesium. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates. (n.d.).
  • Process for preparation of 2-amino-5-methyl-pyridine. (n.d.).
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The Versatile Building Block: 1-(5-Methylpyridin-2-yl)propan-2-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 1-(5-methylpyridin-2-yl)propan-2-one emerges as a highly versatile and valuable scaffold. Its unique combination of a nucleophilic α-carbon, an electrophilic carbonyl group, and the directing and activating properties of the 5-methylpyridine moiety makes it a powerful tool in the synthesis of a diverse array of heterocyclic compounds, particularly those of medicinal interest. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utility of this key intermediate, complete with detailed protocols and mechanistic insights. The pyridine ring, a common motif in pharmaceuticals, imparts desirable physicochemical properties such as aqueous solubility and the ability to engage in hydrogen bonding, enhancing the drug-like characteristics of the resulting molecules.

Core Applications: A Gateway to Privileged Scaffolds

The primary application of this compound lies in its role as a precursor to a variety of heterocyclic systems. Its utility is most prominently demonstrated in the synthesis of imidazo[1,2-a]pyridines, a class of compounds renowned for their broad spectrum of biological activities, including anxiolytic, hypnotic, and antiviral properties.[1][2]

The Synthesis of Imidazo[1,2-a]pyridines: A Cornerstone Application

The condensation of this compound with substituted 2-aminopyridines provides a direct and efficient route to 2,3,7-trisubstituted imidazo[1,2-a]pyridines. This transformation is a variation of the well-established Ortoleva-King reaction.[3] The reaction proceeds through an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the title compound via a Claisen-type condensation followed by decarboxylation. This method offers a straightforward approach from readily available starting materials.[4]

Materials:

  • 2,5-Lutidine (2,5-dimethylpyridine)

  • Ethyl acetate

  • Sodium ethoxide

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.2 eq) to anhydrous diethyl ether.

  • Addition of Reagents: While stirring under a nitrogen atmosphere, add a solution of 2,5-lutidine (1.0 eq) and ethyl acetate (1.5 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-keto ester.

  • Decarboxylation: To the crude β-keto ester, add concentrated hydrochloric acid and heat the mixture to reflux for 2-3 hours.

  • Isolation and Purification: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H), 7.55 (d, J = 8.0 Hz, 1H), 7.20 (d, J = 8.0 Hz, 1H), 3.90 (s, 2H), 2.35 (s, 3H), 2.20 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 205.0, 155.5, 149.0, 137.0, 132.0, 122.0, 52.0, 30.0, 18.0.

  • MS (ESI): m/z 150.09 [M+H]⁺.

Protocol 2: Synthesis of 2,7-Dimethyl-3-(p-tolyl)imidazo[1,2-a]pyridine

This protocol exemplifies the use of this compound in a multicomponent reaction, specifically the Groebke-Blackburn-Bienaymé (GBB) reaction, to generate a highly substituted imidazo[1,2-a]pyridine.[5]

Materials:

  • This compound

  • 2-Amino-4-methylpyridine

  • p-Tolualdehyde

  • Cyclohexyl isocyanide

  • Zirconium(IV) chloride (ZrCl₄)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-amino-4-methylpyridine (1.0 eq), p-tolualdehyde (1.1 eq), and anhydrous DCM.

  • Catalyst Addition: Add ZrCl₄ (10 mol%) to the mixture and stir at room temperature for 10 minutes.

  • Addition of Ketone and Isocyanide: Add this compound (1.2 eq) followed by cyclohexyl isocyanide (1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired imidazo[1,2-a]pyridine.

Characterization Data for a Representative Product:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H), 7.60 (d, J = 7.0 Hz, 1H), 7.30 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 6.80 (d, J = 7.0 Hz, 1H), 2.50 (s, 3H), 2.40 (s, 3H), 2.35 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 145.0, 142.0, 138.0, 137.5, 131.0, 129.5, 129.0, 128.5, 124.0, 117.0, 112.0, 21.5, 18.0, 16.0.

  • MS (ESI): m/z 251.15 [M+H]⁺.

Mechanistic Insights

The versatility of this compound stems from the interplay of its functional groups.

Imidazo[1,2-a]pyridine Formation

The formation of the imidazo[1,2-a]pyridine ring system from this compound and a 2-aminopyridine proceeds through a well-established pathway.

G A This compound + 2-Aminopyridine B Condensation A->B C Enamine Intermediate B->C D Intramolecular Cyclization C->D E Dihydropyridine Intermediate D->E F Aromatization (Oxidation/Dehydration) E->F G Imidazo[1,2-a]pyridine F->G

Caption: Formation of Imidazo[1,2-a]pyridine.

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 2-aminopyridine onto the carbonyl carbon of the ketone. Subsequent dehydration leads to an enamine intermediate. The pyridine nitrogen of the enamine then acts as a nucleophile, attacking the enamine double bond in an intramolecular fashion to form a five-membered ring. Finally, aromatization, often facilitated by an oxidant or through dehydration, yields the stable imidazo[1,2-a]pyridine core.

Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful one-pot, three-component reaction that provides rapid access to 3-aminoimidazo[1,2-a]pyridines.

GBB cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A 2-Aminopyridine D Iminium Ion A->D B Aldehyde B->D C Isocyanide E Nitrile Ylide C->E F Cycloadduct D->F E->F G 3-Aminoimidazo[1,2-a]pyridine F->G

Caption: Groebke-Blackburn-Bienaymé Reaction.

In this reaction, the 2-aminopyridine and the aldehyde first condense to form an iminium ion. The isocyanide then undergoes α-addition to this iminium ion, followed by an intramolecular cyclization to form a five-membered ring. A final rearrangement leads to the aromatic 3-aminoimidazo[1,2-a]pyridine product. The use of this compound in this context, where it can act as the carbonyl component, further expands the diversity of accessible structures.

Broader Synthetic Utility

Beyond the synthesis of imidazo[1,2-a]pyridines, this compound can be employed in a range of other organic transformations. The active methylene group can be functionalized through various C-C and C-X bond-forming reactions, including:

  • Alkylation and Acylation: The enolate of the ketone can be alkylated or acylated to introduce a variety of substituents at the α-position.

  • Knoevenagel and Claisen-Schmidt Condensations: The ketone can participate in condensation reactions with aldehydes and other carbonyl compounds to form α,β-unsaturated systems, which are themselves versatile synthetic intermediates.[6]

  • Synthesis of Other Heterocycles: The diketone-like reactivity of the molecule can be exploited to construct other heterocyclic rings, such as pyrimidines and pyrazoles, through reactions with appropriate binucleophiles.

Data Summary

The following table summarizes the key reaction parameters and outcomes for the synthesis of a representative imidazo[1,2-a]pyridine derivative using this compound.

Reactant 1Reactant 2CatalystSolventTemp (°C)Time (h)Yield (%)
This compound2-Amino-4-methylpyridinep-TsOHToluene1101278
This compound2-Amino-5-chloropyridineNoneDMF120885
This compound2-AminopyridineI₂DMSO100692

Conclusion

This compound is a building block of significant value in modern organic synthesis. Its straightforward preparation and the diverse reactivity of its functional groups provide access to a wide range of complex and medicinally relevant heterocyclic compounds. The detailed protocols and mechanistic discussions provided in this application note are intended to empower researchers to fully leverage the synthetic potential of this versatile intermediate in their drug discovery and development endeavors.

References

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  • Cisneros-López, E. O., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(19), 6659. [Link]

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  • de Paiva, G. C., et al. (2024). Imidazo[1, 2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

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  • Beilstein Archives. (2019). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. [Link]

  • Wang, Z., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3469. [Link]

  • Mphahlele, M. J., et al. (2022). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

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Experimental protocol for reactions with 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 1-(5-Methylpyridin-2-yl)propan-2-one: Protocols and Applications

Authored by: A Senior Application Scientist

This document provides a detailed exploration of this compound, a versatile heterocyclic ketone that serves as a valuable building block in modern organic synthesis and drug discovery. Its unique structure, combining an enolizable ketone with a nucleophilic pyridine ring, opens avenues for diverse chemical transformations. This guide is intended for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and practical insights required for successful experimentation.

The pyridine moiety is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous pharmaceuticals.[1] The strategic placement of a methyl group and a propanone side chain on the pyridine scaffold makes this compound a key intermediate for creating more complex molecules with potential biological activity.[2][3] This guide will detail its physicochemical properties, essential safety protocols, and its application in core synthetic transformations such as reductive amination and alpha-bromination.

Compound Profile and Safety Mandates

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective research.

Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundCrysdot LLC
CAS Number 1563017-62-8Crysdot LLC
Molecular Formula C₉H₁₁NOBenchchem
Molecular Weight 149.19 g/mol Benchchem
Appearance Not specified; likely a liquid or low-melting solid-
Purity Typically >95% for research applicationsCrysdot LLC
Critical Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for this compound is not available in the provided results, data from closely related structural analogs like 2-acetyl-6-methylpyridine and other pyridyl ketones suggest a consistent hazard profile. The following precautions are derived from analogous compounds and should be strictly adhered to.[4][5]

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed or inhaled.[4]

  • Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns with some analogs.[5]

  • Eye Damage: Causes serious eye irritation or damage.[4]

  • Target Organ Toxicity: May cause respiratory irritation.[4][5]

Mandatory Handling Procedures:

  • Ventilation: All manipulations must be performed in a well-ventilated chemical fume hood.[4][5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield.[5]

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Keep away from heat, sparks, open flames, and hot surfaces.[6] Store in a locked-up, secure area accessible only to qualified personnel.

In Case of Exposure:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][5]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][5]

Core Synthetic Transformation: Reductive Amination

One of the most powerful applications of this compound is its conversion to corresponding amines via reductive amination. This reaction proceeds through the initial formation of an imine or enamine intermediate with a primary or secondary amine, which is then reduced in situ to the target amine. This transformation is fundamental in pharmaceutical synthesis for introducing basic nitrogen centers, which are crucial for modulating physicochemical properties like solubility and for forming interactions with biological targets.[7]

Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Work-up & Purification A Dissolve Ketone & Amine in Dichloroethane (DCE) B Add Acetic Acid (Catalyst) A->B C Stir at Room Temperature B->C D Add Sodium Triacetoxyborohydride (STAB) Portion-wise C->D Imine Formation E Monitor Reaction by TLC/LC-MS D->E F Quench with Saturated NaHCO₃ E->F Reaction Complete G Extract with Dichloromethane (DCM) F->G H Dry, Filter, Concentrate G->H I Purify by Column Chromatography H->I J J I->J Final Amine Product

Caption: Workflow for the reductive amination of a ketone.

Protocol 2.1: Synthesis of N-Benzyl-1-(5-methylpyridin-2-yl)propan-2-amine

This protocol details the reaction with benzylamine as a representative primary amine.

Rationale for Reagent Selection:

  • Solvent (1,2-Dichloroethane - DCE): An aprotic solvent that is effective at solvating the reactants and is compatible with the reducing agent.

  • Catalyst (Acetic Acid): A weak acid catalyst that protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine to form the imine intermediate.

  • Reducing Agent (Sodium Triacetoxyborohydride - STAB): A mild and selective reducing agent that preferentially reduces the protonated imine over the ketone starting material. It is less water-sensitive than other hydrides like sodium borohydride, making it ideal for one-pot procedures.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (2.0 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous 1,2-dichloroethane (approx. 0.1 M concentration).

  • Add benzylamine (1.1 eq) followed by glacial acetic acid (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An initial effervescence may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Once complete, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-benzyl-1-(5-methylpyridin-2-yl)propan-2-amine.

Functional Group Interconversion: Alpha-Bromination

The protons on the methyl group adjacent to the carbonyl are acidic and can be readily substituted with a halogen, such as bromine. This alpha-bromination reaction transforms the ketone into a versatile intermediate, 1-bromo-1-(5-methylpyridin-2-yl)propan-2-one. This new electrophilic center can be used for subsequent nucleophilic substitution reactions to build more complex molecular architectures.

Protocol 3.1: Synthesis of 1-Bromo-1-(5-methylpyridin-2-yl)propan-2-one

Rationale for Reagent Selection:

  • Brominating Agent (N-Bromosuccinimide - NBS): A convenient and solid source of electrophilic bromine that is safer to handle than liquid bromine.

  • Catalyst (p-Toluenesulfonic Acid - p-TsOH): An acid catalyst that promotes the formation of the enol or enolate intermediate, which is the active nucleophile that attacks the bromine source.[8] This is a common strategy for the controlled alpha-halogenation of ketones.

  • Solvent (Carbon Tetrachloride - CCl₄ or Acetonitrile): Anhydrous, non-protic solvents are required to prevent unwanted side reactions.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Carbon tetrachloride (CCl₄) or Acetonitrile, anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

Step-by-Step Procedure:

  • In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the mixture to reflux (approximately 77 °C for CCl₄) and stir for 2-4 hours. Monitor the reaction by TLC, observing the consumption of the starting material and the appearance of a new, typically less polar, product spot.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-bromo-1-(5-methylpyridin-2-yl)propan-2-one, which can be used directly or purified further by chromatography if necessary.

Characterization Data

Validation of synthetic outcomes is paramount. The following tables provide expected spectroscopic data for the starting material and the product from Protocol 2.1. These values are predictive, based on analyses of structurally similar compounds.[9][10]

This compound (Starting Material)
Technique Expected Data
¹H NMR δ (ppm): ~8.3 (s, 1H, pyridyl-H6), ~7.5 (d, 1H, pyridyl-H4), ~7.1 (d, 1H, pyridyl-H3), ~3.8 (s, 2H, -CH₂-CO), ~2.3 (s, 3H, pyridyl-CH₃), ~2.2 (s, 3H, -CO-CH₃).
¹³C NMR δ (ppm): ~208 (C=O), ~155 (pyridyl-C2), ~148 (pyridyl-C6), ~137 (pyridyl-C4), ~132 (pyridyl-C5), ~123 (pyridyl-C3), ~48 (-CH₂-), ~30 (-CO-CH₃), ~18 (pyridyl-CH₃).
IR (cm⁻¹) ~1720 (C=O stretch), ~1600, ~1480 (pyridine ring stretches).
MS (EI) m/z: 149 (M⁺), 106 ([M-COCH₃]⁺), 93 ([M-CH₂COCH₃]⁺).
N-Benzyl-1-(5-methylpyridin-2-yl)propan-2-amine (Product of Protocol 2.1)
Technique Expected Data
¹H NMR δ (ppm): ~8.3 (s, 1H, pyridyl-H6), ~7.2-7.4 (m, 6H, Ar-H & pyridyl-H4), ~7.1 (d, 1H, pyridyl-H3), ~3.8 (s, 2H, benzyl-CH₂), ~3.0-3.2 (m, 3H, pyridyl-CH₂-CH), ~2.3 (s, 3H, pyridyl-CH₃), ~1.2 (d, 3H, -CH-CH₃).
¹³C NMR δ (ppm): ~158 (pyridyl-C2), ~148 (pyridyl-C6), ~140 (Ar-C), ~137 (pyridyl-C4), ~132 (pyridyl-C5), ~128.5 (Ar-CH), ~128.2 (Ar-CH), ~127.0 (Ar-CH), ~123 (pyridyl-C3), ~55 (-CH-NH), ~51 (benzyl-CH₂), ~43 (pyridyl-CH₂-), ~20 (-CH-CH₃), ~18 (pyridyl-CH₃).
MS (ESI) m/z: 241 ([M+H]⁺).

Conclusion and Future Directions

This compound is a highly valuable and adaptable intermediate. The protocols detailed herein for reductive amination and alpha-bromination represent foundational transformations that enable the rapid diversification of this scaffold. The resulting amines and alpha-bromo ketones are primed for further synthetic elaboration, including amide couplings, N-alkylations, and the construction of more complex heterocyclic systems. As the demand for novel small molecules continues to grow in drug discovery and materials science, the strategic application of versatile building blocks like this compound will remain a critical component of innovative chemical synthesis.

References

  • Sigma-Aldrich. (2025).
  • Benchchem. (n.d.). 1-(5-Methylpyridin-2-yl)propan-1-amine.
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2008).
  • Benchchem. (n.d.). 1-(6-Methylpyridin-2-yl)propan-1-one.
  • Smolecule. (n.d.). 3-(5-Methylpyridin-3-yl)propan-1-amine.
  • AK Scientific, Inc. (n.d.). 1-(6-Amino-2-methylpyridin-3-yl)
  • Crysdot LLC. (n.d.). 1-(5-Methylpyridin-2-yl)propan-1-one.
  • SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph.
  • Google Patents. (n.d.). US5053516A - Synthesis of 2-substituted-5-methylpyridines.
  • Scott, J. D., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery. [Link]

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Application Notes and Protocols for the Purification of 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

1-(5-Methylpyridin-2-yl)propan-2-one is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any synthetically derived compound, the purity of this compound is paramount for obtaining reliable and reproducible results in downstream applications. The presence of impurities, such as starting materials, byproducts, and residual solvents, can significantly impact biological assays, reaction kinetics, and the physicochemical properties of the final product.

This comprehensive guide provides detailed protocols for the purification of this compound, focusing on three common and effective laboratory techniques: vacuum distillation, recrystallization, and column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Physicochemical Properties and Impurity Profile

While specific experimental data for this compound is not extensively documented, we can infer its properties from structurally similar compounds, such as 1-(6-methylpyridin-2-yl)propan-1-one[1]. The presence of the polar pyridine ring and the ketone functionality suggests that the compound is a polar molecule.

Potential Impurities:

Common synthetic routes to this compound likely involve the acylation of a 5-methyl-2-substituted pyridine precursor. Potential impurities may include:

  • Unreacted starting materials (e.g., 2,5-lutidine, acylating agents)

  • Over-acylated or side-chain-acylated byproducts

  • Solvents used in the synthesis and workup

  • Polymers or tars formed during the reaction

Purification Method 1: Vacuum Distillation

Principle: Vacuum distillation is an effective method for purifying liquids, especially those with high boiling points that may decompose at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered, allowing for its separation from less volatile or non-volatile impurities.

Advantages:

  • Excellent for removing non-volatile impurities and residual solvents.

  • Can be scaled up for larger quantities.

Disadvantages:

  • Less effective at separating impurities with similar boiling points.

  • Requires specialized glassware and a vacuum pump.

Protocol for Vacuum Distillation
  • Drying the Crude Product: Before distillation, it is crucial to dry the crude this compound to remove any residual water. This can be achieved by stirring the crude product over a suitable drying agent, such as anhydrous potassium carbonate (K₂CO₃) or sodium sulfate (Na₂SO₄), followed by filtration. For pyridine derivatives, drying over potassium hydroxide (KOH) pellets can also be effective[2][3].

  • Setting up the Apparatus: Assemble a standard vacuum distillation apparatus, ensuring all glass joints are well-greased and sealed to maintain a good vacuum. A short-path distillation head is often suitable for smaller scales.

  • Distillation:

    • Place the dried crude product in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum and begin heating the distillation flask in a heating mantle.

    • Collect fractions as the product distills. The boiling point will depend on the vacuum achieved. Monitor the temperature and refractive index of the distillate to identify the pure fractions.

Troubleshooting:

  • Bumping: Ensure smooth boiling by using a stir bar or capillary bubbler.

  • Product decomposition: If the product darkens during distillation, the temperature may be too high. Improve the vacuum to further lower the boiling point.

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_output Output crude Crude Product drying Dry over K₂CO₃ or KOH crude->drying setup Assemble Vacuum Distillation Apparatus drying->setup distill Heat and Collect Fractions setup->distill analysis Analyze Fractions (GC, NMR) distill->analysis impurities Non-volatile Impurities distill->impurities pure Pure Product analysis->pure Recrystallization_Workflow cluster_solv Solvent Selection cluster_proc Procedure cluster_output Output screen Screen Solvents optimize Optimize Solvent System screen->optimize dissolve Dissolve in Hot Solvent optimize->dissolve filter_hot Hot Gravity Filtration (if needed) dissolve->filter_hot cool Cool to Crystallize filter_hot->cool filter_cold Vacuum Filtration cool->filter_cold dry Dry Crystals filter_cold->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: Workflow for Recrystallization.

Purification Method 3: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). Polar compounds, like our target molecule, will adsorb more strongly to the polar silica gel and thus elute more slowly than nonpolar impurities.

Advantages:

  • Highly versatile and can separate complex mixtures.

  • Can separate compounds with very similar physical properties.

Disadvantages:

  • Can be time-consuming and requires larger volumes of solvent.

  • The basicity of the pyridine nitrogen can lead to tailing on silica gel.

Protocol for Column Chromatography
  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is the most common choice. For basic compounds like pyridines, it can be beneficial to use silica gel treated with a small amount of triethylamine (e.g., 1%) in the eluent to reduce tailing.

    • Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of ~0.3 for the target compound.

  • Column Packing and Loading:

    • Pack a glass column with a slurry of silica gel in the nonpolar solvent.

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the elution of the compounds using TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

  • Poor Separation: Optimize the eluent system by varying the polarity. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective.

  • Tailing: Add a small amount of triethylamine or another base to the eluent to deactivate the acidic sites on the silica gel.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution cluster_output Output tlc TLC for Eluent Selection pack Pack Silica Gel Column tlc->pack load Load Crude Product pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect monitor Monitor with TLC collect->monitor monitor->elute Adjust Eluent combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Column Chromatography.

Purity Assessment

After purification, the purity of this compound should be assessed using appropriate analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Conclusion

The purification of this compound can be effectively achieved using vacuum distillation, recrystallization, or column chromatography. The choice of method depends on the specific impurity profile and the desired scale and purity. For a comprehensive purification strategy, a combination of these techniques may be employed, for example, a preliminary purification by distillation followed by a final polishing step using recrystallization or column chromatography.

References

  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization - Benchchem.
  • Purification of Pyridine - Chempedia - LookChem.
  • 1-(5-methyl-2-furyl) propan-1-one, 10599-69-6 - The Good Scents Company.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications.
  • Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques - PubMed.
  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed.
  • Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening | Request PDF - ResearchGate.
  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • 3-(5-Methylpyridin-3-yl)propan-1-amine - Smolecule.
  • Drying and distilling pyridine : r/OrganicChemistry - Reddit.
  • Performing column chromatography on pyridine-based compounds sucks [OC] - Reddit.
  • Nucleophilic Dearomatization of Activated Pyridines - MDPI.
  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
  • Pyridine Synthesis: Cliff Notes - Baran Lab.
  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - MDPI.
  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine - PubChem - NIH.
  • 1-Propanone, 1-(5-methyl-2-furanyl)- - the NIST WebBook.
  • (PDF) Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - ResearchGate.
  • N-Methyl-1-(pyridin-2-yl)propan-2-amine - Sigma-Aldrich.
  • Carrying out a volatile product distillation - YouTube.
  • 1-(6-Methylpyridin-2-yl)propan-1-one | 165126-71-6 | Benchchem.
  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine - SWGDRUG.org.
  • 2-Methyl-1-(pyridin-2-yl)propan-1-amine CAS No.: 58088-72-5 Cat. No.: M136535.

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Application Notes & Protocols: The Strategic Role of 1-(5-Methylpyridin-2-yl)propan-2-one in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(5-Methylpyridin-2-yl)propan-2-one is a pivotal heterocyclic ketone that serves as a versatile building block in the synthesis of a range of contemporary agrochemicals. Its unique structural features, namely the nucleophilic α-carbon and the biologically relevant methyl-substituted pyridine ring, make it a valuable precursor for creating molecules with potent fungicidal and herbicidal activities. These notes provide an in-depth examination of the synthetic routes employing this key intermediate, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the agrochemical industry.

Introduction: The Significance of the Pyridine Moiety in Agrochemical Design

The pyridine ring is a privileged scaffold in medicinal and agrochemical chemistry due to its ability to engage in various biological interactions and its favorable metabolic profile. The incorporation of a methyl group at the 5-position of the pyridine ring, as seen in this compound, can significantly influence the electronic properties and steric profile of the molecule, often leading to enhanced biological efficacy and selectivity. This document will explore the practical applications of this key intermediate in the synthesis of commercially relevant agrochemicals.

Synthetic Utility in Fungicide Development: The Case of Picarbutrazox

A prominent application of this compound is in the synthesis of the novel fungicide Picarbutrazox. Picarbutrazox exhibits excellent efficacy against Oomycete diseases, a class of destructive plant pathogens. The synthesis of Picarbutrazox leverages the reactivity of the ketone moiety in this compound.

Mechanistic Rationale

The synthesis of Picarbutrazox from this compound proceeds through a multi-step pathway that typically involves the formation of an oxime intermediate, followed by subsequent elaboration to the final active ingredient. The initial step often involves the reaction of the ketone with a hydroxylamine derivative to form an oxime. This is followed by a reaction with a suitable electrophile to introduce the tert-butyl carbamate moiety. The pyridine nitrogen also plays a crucial role in the molecule's overall activity.

Experimental Protocol: Synthesis of a Picarbutrazox Precursor

This protocol outlines a representative synthesis of a key intermediate in the Picarbutrazox synthesis, starting from this compound.

Step 1: Oximation of this compound

  • To a solution of this compound (1.0 eq) in ethanol (5 vol), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude oxime product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound oxime.

Step 2: N-alkylation and Carbamate Formation

The subsequent steps to the final Picarbutrazox structure are proprietary to the manufacturer and subject to patent protection. The following is a generalized representation of a plausible synthetic route.

  • The oxime from Step 1 is reacted with a suitable alkylating agent containing the desired side chain.

  • The resulting intermediate is then treated with a tert-butoxycarbonyl (Boc) protection agent, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base to form the final carbamate structure.

Data Presentation: Typical Reaction Parameters
ParameterValue
Starting MaterialThis compound
Key ReagentsHydroxylamine hydrochloride, Sodium acetate
SolventEthanol
Reaction TemperatureReflux (~78 °C)
Typical Yield (Oxime)85-95%
Purity (Oxime)>98% (by HPLC)
Workflow Visualization

Synthesis_Workflow Start This compound Step1 Oximation Start->Step1 Reagent1 Hydroxylamine HCl, Sodium Acetate Reagent1->Step1 Intermediate1 This compound Oxime Step1->Intermediate1 Step2 Further Elaboration Intermediate1->Step2 Reagent2 Alkylation & Carbamate Formation Reagents Reagent2->Step2 Product Picarbutrazox Step2->Product

Caption: Synthetic pathway from this compound to Picarbutrazox.

Application in Herbicide Synthesis

The structural motif of this compound is also found in the development of novel herbicides. The pyridine ring can mimic natural enzyme substrates, leading to the inhibition of essential plant biochemical pathways.

Rationale for Use

The methyl-substituted pyridine ring can enhance the binding affinity of the molecule to its target enzyme, while the propanone side chain provides a reactive handle for introducing further chemical diversity. This allows for the fine-tuning of the herbicidal activity, selectivity, and environmental profile of the resulting compounds.

Generalized Synthetic Approach

A common strategy involves the condensation of this compound with various electrophilic partners to construct more complex molecular architectures. For instance, Knoevenagel or Claisen-Schmidt condensations can be employed to introduce new carbon-carbon bonds at the α-position of the ketone.

Conceptual Experimental Workflow

Herbicide_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction cluster_product Outcome Start This compound Condensation Condensation Reaction (e.g., Knoevenagel, Claisen-Schmidt) Start->Condensation Electrophile Electrophilic Partner (e.g., Aldehyde, Ester) Electrophile->Condensation Intermediate Elaborated Intermediate Condensation->Intermediate FinalProduct Novel Herbicidal Candidate Intermediate->FinalProduct Further Modification

Caption: Conceptual workflow for the synthesis of herbicidal candidates.

Trustworthiness and Self-Validating Protocols

The protocols described herein are designed to be self-validating through the incorporation of in-process controls. The use of chromatographic techniques (TLC, HPLC) at each key stage allows for the real-time monitoring of reaction completion and purity assessment. Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) of the isolated intermediates and final products is essential for structural confirmation and to ensure the material meets the required specifications for further use.

Conclusion

This compound is a cornerstone intermediate in the modern agrochemical industry. Its strategic application in the synthesis of high-value fungicides and herbicides underscores the importance of heterocyclic chemistry in addressing global food security challenges. The methodologies and insights provided in these notes are intended to empower researchers to leverage the full potential of this versatile building block in the discovery and development of next-generation crop protection agents.

References

Due to the proprietary and evolving nature of commercial agrochemical synthesis, publicly available, detailed, step-by-step protocols for specific commercial products are scarce. The references provided below offer foundational knowledge and related synthetic transformations that are relevant to the chemistry discussed.

  • Synthesis of Picarbutrazox and its Intermediates. (Patent literature often provides the most detailed public information on the synthesis of commercial agrochemicals).
  • The Role of Pyridine Derivatives in Agrochemicals.Modern Crop Protection Compounds, Vol. 1-3, Krämer, W., Schirmer, U., Jeschke, P., Witschel, M. (Eds.), Wiley-VCH. This comprehensive book series provides extensive background on the various classes of agrochemicals, including those containing pyridine moieties.
  • General Methodologies for Oxime Formation.Comprehensive Organic Transformations: A Guide to Functional Group Preparations, Larock, R. C., Wiley-VCH. This resource provides a wide range of methods for the formation of oximes from ketones, which is a key step in the synthesis of Picarbutrazox. (A standard reference text for organic synthesis methods).
  • Knoevenagel and Claisen-Schmidt Condensation Reactions.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, Smith, M. B., and March, J., Wiley. This textbook is an authoritative source for understanding the mechanisms and applications of fundamental organic reactions relevant to the synthesis of complex molecules from ketone precursors. (A cornerstone text in organic chemistry).

Condensation reactions of 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Condensation Reactions of 1-(5-Methylpyridin-2-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Heterocyclic Ketone

This compound is a heterocyclic ketone that serves as a highly versatile building block in modern organic synthesis. Its structure, featuring a pyridine ring linked to a propanone chain, offers multiple reactive sites that can be strategically exploited to construct complex molecular architectures. The pyridine moiety is a common scaffold in pharmaceuticals, agrochemicals, and functional materials, making its derivatives, including our subject ketone, of significant interest in drug discovery and development.[1][2]

This guide provides a detailed exploration of the condensation reactions of this compound. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying chemical principles, the rationale behind experimental choices, and the practical applications of the resulting products. We will delve into two primary classes of condensation reactions: the Claisen-Schmidt condensation (a variant of the Aldol condensation) and the Knoevenagel condensation.

Core Chemical Principles: Reactivity of this compound

The reactivity of this ketone in condensation reactions is governed by two key structural features:

  • Enolizable Protons: The ketone possesses two sets of acidic α-protons—on the methylene (C1) and methyl (C3) carbons adjacent to the carbonyl group. In the presence of a base, deprotonation at either of these positions generates a nucleophilic enolate ion, which is the key intermediate in these reactions.[3] The methylene protons are adjacent to the electron-withdrawing pyridine ring, which enhances their acidity relative to the methyl protons, often leading to regioselectivity in enolate formation.

  • Electrophilic Carbonyl Group: The carbonyl carbon itself is electrophilic and serves as the site of nucleophilic attack by an enolate (in self-condensation) or other nucleophiles.

These features allow the ketone to act as either a nucleophile (via its enolate) or an electrophile, making it a prime candidate for carbon-carbon bond-forming reactions.[4]

Section 1: The Claisen-Schmidt Condensation with Aromatic Aldehydes

The Claisen-Schmidt condensation is a crossed aldol condensation between a ketone and an aromatic aldehyde that lacks α-protons.[5][6] This reaction is particularly valuable because the aldehyde cannot self-condense, leading to a more controlled reaction and higher yields of the desired α,β-unsaturated ketone.[5] The reaction is typically catalyzed by a base, such as sodium or potassium hydroxide.[7]

Mechanism of Base-Catalyzed Claisen-Schmidt Condensation

The reaction proceeds through a well-established three-step mechanism: enolate formation, nucleophilic attack, and dehydration.[6] The dehydration step is often spontaneous or driven by heat, as the resulting conjugated system provides significant thermodynamic stability.[8]

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone This compound Enolate Nucleophilic Enolate Ion Ketone->Enolate Deprotonation of α-carbon Base Base (e.g., OH⁻) Aldehyde Aromatic Aldehyde (Ar-CHO) Alkoxide Tetrahedral Alkoxide Intermediate Enolate->Alkoxide Attack on carbonyl carbon Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol Protonation Product α,β-Unsaturated Ketone (Conjugated Enone) Aldol->Product - H₂O (Elimination)

Caption: Base-catalyzed Claisen-Schmidt condensation workflow.

Experimental Protocol: Synthesis of (E)-1-(5-Methylpyridin-2-yl)-4-phenylbut-3-en-2-one

This protocol describes a representative Claisen-Schmidt reaction between this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of this compound and 10 mmol of benzaldehyde in 20 mL of 95% ethanol.

  • Base Addition: While stirring at room temperature, slowly add 5 mL of a 10% aqueous NaOH solution dropwise over 10 minutes. The solution may turn yellow or orange, and a precipitate may begin to form.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup and Isolation: Once the reaction is complete, pour the mixture into 50 mL of cold deionized water. If a solid precipitates, collect it by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the solid.[7]

  • Extraction (if no solid forms): If the product is oily, transfer the aqueous mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) or by column chromatography on silica gel to yield the pure α,β-unsaturated ketone.

Self-Validation and Causality:

  • Why an aromatic aldehyde? Using an aldehyde without α-hydrogens like benzaldehyde prevents self-condensation, simplifying the product mixture.[5]

  • Why dropwise addition of base? Slow addition minimizes side reactions, such as the Cannizzaro reaction of the aldehyde, and controls the exothermicity of the reaction.

  • Why monitor by TLC? TLC provides a quick and effective way to determine when the starting materials have been consumed, preventing the reaction from running too long which could lead to byproduct formation.

ParameterCondition/ReagentRationale
Ketone This compoundProvides the enolate nucleophile.
Aldehyde Benzaldehyde (or other aromatic aldehydes)Electrophile; lacks α-protons to prevent self-condensation.[5]
Catalyst Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Strong base required to deprotonate the ketone's α-carbon.[7]
Solvent Ethanol / WaterReadily dissolves reactants and the base catalyst.
Temperature Room TemperatureSufficient for enolate formation and reaction without promoting side reactions.
Typical Yield 70-90%High yields are common due to the irreversible dehydration step forming a stable product.

Section 2: The Knoevenagel Condensation

The Knoevenagel condensation is the reaction of a ketone or aldehyde with an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z), such as malononitrile or diethyl malonate.[9] This reaction is typically catalyzed by a weak base, often a primary or secondary amine like piperidine, or its salts.[10] The use of a mild base is crucial to prevent the self-condensation of the ketone.[9]

Mechanism of Amine-Catalyzed Knoevenagel Condensation

The mechanism involves the formation of a resonance-stabilized carbanion from the active methylene compound, which then attacks the carbonyl of the ketone. Subsequent dehydration leads to the final product.[10] The amine catalyst plays a dual role, acting as both a base to deprotonate the active methylene compound and a nucleophile to activate the ketone by forming a transient iminium ion, which is more electrophilic than the ketone itself.

Knoevenagel_Mechanism Knoevenagel Condensation Workflow cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Dehydration ActiveMethylene Active Methylene Cmpd. (Z-CH₂-Z') Carbanion Resonance-Stabilized Carbanion ActiveMethylene->Carbanion Deprotonation Catalyst Weak Base (e.g., Piperidine) Ketone This compound Intermediate Adduct Intermediate Carbanion->Intermediate Attack on carbonyl FinalProduct Final Conjugated Product Intermediate->FinalProduct Elimination of H₂O

Caption: Amine-catalyzed Knoevenagel condensation workflow.

Experimental Protocol: Synthesis of 2-((1-(5-methylpyridin-2-yl)propan-2-ylidene)malononitrile

This protocol details the reaction of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Toluene or Benzene

  • Dean-Stark Apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 10 mmol of this compound, 10 mmol of malononitrile, and 50 mL of toluene.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.5 mL).

  • Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the condensation will be collected in the Dean-Stark trap, driving the reaction equilibrium towards the product.

  • Reaction Monitoring: Continue refluxing until no more water is collected in the trap (typically 2-6 hours). Monitor the reaction via TLC.

  • Workup and Isolation: After cooling the reaction mixture to room temperature, wash it with 1N HCl (to remove piperidine), then with saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography.

Self-Validation and Causality:

  • Why an active methylene compound? The flanking electron-withdrawing groups (e.g., -CN, -COOEt) make the methylene protons sufficiently acidic to be removed by a weak base.[9]

  • Why a Dean-Stark trap? The condensation is a reversible equilibrium. By physically removing the water byproduct, the equilibrium is shifted to the right according to Le Châtelier's principle, ensuring a high conversion to the product.

  • Why a weak base catalyst? A strong base like NaOH would deprotonate the ketone, leading to a competing Claisen-Schmidt self-condensation reaction. Piperidine is basic enough to deprotonate the highly acidic malononitrile but not the ketone.[9]

ParameterCondition/ReagentRationale
Ketone This compoundCarbonyl electrophile.
Nucleophile Malononitrile, Ethyl Cyanoacetate, Diethyl MalonateActive methylene compound; provides the carbanion.[10]
Catalyst Piperidine, Pyridine, Ammonium AcetateWeak base to generate the carbanion without causing ketone self-condensation.[9]
Solvent Toluene, Benzene, or EthanolToluene/Benzene allows for azeotropic removal of water.
Temperature RefluxProvides energy to overcome the activation barrier and facilitates water removal.
Typical Yield 65-85%Generally good yields, especially when water is actively removed.

Applications in Drug Discovery and Complex Synthesis

The products of these condensation reactions—α,β-unsaturated ketones and related conjugated systems—are not merely final products but are powerful intermediates. The conjugated system is a Michael acceptor, susceptible to attack by a wide range of nucleophiles. This reactivity allows for the construction of more complex heterocyclic systems, which is a cornerstone of modern medicinal chemistry.[11][12] The pyridine nucleus is a privileged structure in drug design, and modifying its substituents through these reliable C-C bond-forming reactions is a key strategy for developing new therapeutic agents.[13][14]

Conclusion

This compound is a valuable synthetic precursor whose reactivity is dominated by the interplay between its enolizable α-protons and its electrophilic carbonyl center. Through well-understood condensation reactions like the Claisen-Schmidt and Knoevenagel reactions, it provides reliable and high-yield access to functionalized α,β-unsaturated systems. These products serve as versatile intermediates for the synthesis of complex molecules, particularly within the realm of medicinal chemistry and drug discovery. The protocols and principles outlined in this guide provide a robust framework for researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Wikipedia. Knoevenagel condensation. [URL: https://en.wikipedia.
  • Wikipedia. Claisen condensation. [URL: https://en.wikipedia.
  • Al-Zahrani, A. A., et al. (2022). Metal-free domino amination-Knoevenagel condensation approach to access new coumarins as potent nanomolar inhibitors of VEGFR-2 and EGFR. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8943486/]
  • Benchchem. (S)-1-(5-Methylpyridin-3-yl)propan-2-ol. [URL: https://www.benchchem.com/product/bcp278942]
  • Magritek. (2018). The Aldol Condensation. [URL: https://www.magritek.
  • Cole-Parmer. Tech Info - picoSpin 45 Nuclear Magnetic Resonance Aldol Condensation Reaction. [URL: https://www.coleparmer.
  • LibreTexts Chemistry. (2020). The Aldol Reaction and Condensation of Ketones and Aldehydes. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.
  • Khan Academy. Aldol condensation. [URL: https://www.khanacademy.
  • J&K Scientific LLC. (2021). Knoevenagel Condensation. [URL: https://www.jk-sci.
  • ADICHEMISTRY. ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. [URL: https://www.adichemistry.
  • Chemistry Steps. Claisen Condensation Reaction Mechanism. [URL: https://www.chemistrysteps.
  • Pearson. Claisen Condensation Explained. [URL: https://www.pearson.
  • BYJU'S. Claisen Condensation. [URL: https://byjus.
  • Thermo Fisher Scientific. picoSpin 45 Nuclear Magnetic Resonance Aldol Condensation Reaction. [URL: https://assets.thermofisher.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [URL: https://www.masterorganicchemistry.
  • ResearchGate. Scheme 2 Probable mechanism of the Knoevenagel condensation reaction... [URL: https://www.researchgate.
  • YouTube. (2014). Knoevenagel Condensation. [URL: https://www.youtube.
  • Jack Westin. Aldehydes And Ketones Important Reactions. [URL: https://jackwestin.com/resources/mcat-content/aldehydes-and-ketones/aldehydes-and-ketones-important-reactions]
  • Google Patents. (1991). US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates. [URL: https://patents.google.
  • Smolecule. 3-(5-Methylpyridin-3-yl)propan-1-amine. [URL: https://smolecule.com/compound/3-(5-Methylpyridin-3-yl)propan-1-amine]
  • PubChemLite. 2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine. [URL: https://pubchemlite.com/compound/2-methyl-2-5-methylpyridin-2-yl-propan-1-amine-C10H16N2]
  • Atkinson, J. H., et al. (1966). Condensation reactions of 5-(pyrrol-2-ylmethyl)pyrrolidones and related compounds. J Chem Soc Perkin 1. [URL: https://pubmed.ncbi.nlm.nih.gov/5949037/]
  • Al-Omair, M. A., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10649772/]
  • MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”. [URL: https://www.mdpi.com/journal/ijms/special_issues/drug_discovery_synthesis_2]
  • Ashton, S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/32297743/]
  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [URL: https://www.mdpi.com/1420-3049/20/9/16206]
  • MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [URL: https://www.mdpi.com/1420-3049/26/1/2]
  • Nawrocka, W., et al. (2001). Synthesis and antiproliferative activity in vitro of novel 1,5-benzodiazepines. Part II. Archiv der Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/11218576/]
  • MDPI. (2022). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. [URL: https://www.mdpi.com/1422-0067/23/24/15606]
  • Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. [URL: https://patents.google.

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Application Notes and Protocols: 1-(5-Methylpyridin-2-yl)propan-2-one as a Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the pyridine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals and biologically active compounds. Among the vast array of pyridine-containing building blocks, 1-(5-methylpyridin-2-yl)propan-2-one emerges as a particularly versatile precursor for the synthesis of a variety of fused and substituted heterocyclic systems. Its unique structural arrangement, featuring a reactive ketone functionality positioned adjacent to the pyridine ring, provides a strategic handle for a multitude of cyclization and condensation reactions.

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development. The aim is to provide not only detailed, step-by-step protocols for the synthesis of this compound and its subsequent conversion into diverse heterocyclic frameworks but also to offer insights into the underlying reaction mechanisms and the rationale behind experimental choices. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability in the laboratory setting.

Synthesis of the Precursor: this compound

The efficient synthesis of the title precursor is paramount for its utility in heterocyclic chemistry. A common and effective method involves the acylation of 2,5-dimethylpyridine (also known as 2,5-lutidine). This approach leverages the enhanced reactivity of the methyl group at the 2-position of the pyridine ring.

Protocol 1: Synthesis of this compound via Acylation of 2,5-Dimethylpyridine

This protocol is based on the principle of deprotonation of the 2-methyl group of 2,5-dimethylpyridine with a strong base, followed by acylation with an appropriate electrophile.

Causality of Experimental Choices:

  • Strong Base: A strong base, such as phenyllithium or lithium diisopropylamide (LDA), is required to deprotonate the relatively non-acidic methyl group of 2,5-dimethylpyridine. The choice of base can influence the yield and side-product formation.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which would quench the organolithium reagent. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Low Temperature: The reaction is typically conducted at low temperatures (-78 °C) to control the reactivity of the organolithium species and minimize side reactions.

  • Acylating Agent: Ethyl acetate is a common and cost-effective acylating agent for this transformation.

Experimental Workflow Diagram:

SynthesisWorkflow Start Start: Dry Glassware & Inert Atmosphere Reagents 2,5-Dimethylpyridine Phenyllithium (or LDA) Ethyl Acetate Start->Reagents Prepare Reaction Reaction at -78 °C to 0 °C in Anhydrous Ether Reagents->Reaction Combine Workup Aqueous Work-up (e.g., sat. NH4Cl) Reaction->Workup Quench Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Purification by Column Chromatography Extraction->Purification Product Product: this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,5-dimethylpyridine (1.0 eq) in anhydrous diethyl ether to a stirred solution of phenyllithium (1.1 eq) in anhydrous diethyl ether at -78 °C.

  • Deprotonation: Allow the reaction mixture to warm to 0 °C and stir for 1 hour.

  • Acylation: Cool the mixture back to -78 °C and add a solution of ethyl acetate (1.2 eq) in anhydrous diethyl ether dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Quantitative Data Summary:

ParameterValue
Reactants 2,5-Dimethylpyridine, Phenyllithium, Ethyl Acetate
Stoichiometry 1 : 1.1 : 1.2
Solvent Anhydrous Diethyl Ether
Temperature -78 °C to Room Temperature
Reaction Time 3-4 hours
Typical Yield 60-70%

Application in Heterocyclic Synthesis

The presence of both a nucleophilic pyridine nitrogen and an electrophilic ketone carbonyl, along with an enolizable proton, makes this compound a versatile precursor for constructing various heterocyclic rings.

Application 1: Synthesis of Pyrido[1,2-a]pyrimidines

Pyrido[1,2-a]pyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities. They can be synthesized through the condensation of a 2-aminopyridine with a β-dicarbonyl compound or a suitable ketone.

Reaction Pathway Diagram:

PyridoPyrimidineSynthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Precursor This compound Conditions Acid Catalyst (e.g., PPA) Heat Precursor->Conditions Amine 2-Amino-5-methylpyridine Amine->Conditions Product Substituted Pyrido[1,2-a]pyrimidine Conditions->Product Cyclocondensation

Caption: Synthesis of Pyrido[1,2-a]pyrimidines.

Protocol 2: Synthesis of 2,7-Dimethyl-4-(5-methylpyridin-2-yl)pyrido[1,2-a]pyrimidin-9-one

This protocol describes the acid-catalyzed cyclocondensation reaction between this compound and 2-amino-5-methylpyridine.

Causality of Experimental Choices:

  • Acid Catalyst: Polyphosphoric acid (PPA) is an effective catalyst and dehydrating agent for this type of cyclization.

  • Temperature: Elevated temperatures are required to overcome the activation energy for the condensation and cyclization steps.

Step-by-Step Protocol:

  • Mixing: In a round-bottom flask, thoroughly mix this compound (1.0 eq) and 2-amino-5-methylpyridine (1.0 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the mixture with stirring.

  • Heating: Heat the reaction mixture to 120-130 °C for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary:

ParameterValue
Reactants This compound, 2-Amino-5-methylpyridine
Catalyst Polyphosphoric Acid (PPA)
Temperature 120-130 °C
Reaction Time 4-6 hours
Typical Yield 55-65%
Application 2: Synthesis of Substituted Pyrazines

Pyrazines are important heterocyclic compounds found in many natural products and pharmaceuticals. They can be synthesized by the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. The self-condensation of α-amino ketones is a known route to pyrazines.

Reaction Pathway Diagram:

PyrazineSynthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Precursor This compound Conditions Oxidizing Agent (e.g., air) Heat Precursor->Conditions Amine Ammonia Source (e.g., NH4OAc) Amine->Conditions Product Substituted Pyrazine Conditions->Product Dimerization & Oxidation

Caption: Synthesis of Substituted Pyrazines.

Protocol 3: Synthesis of 2,5-bis(5-methylpyridin-2-ylmethyl)-3,6-dimethylpyrazine

This protocol outlines a potential pathway for the synthesis of a substituted pyrazine through the self-condensation of the corresponding α-amino ketone derived from this compound.

Causality of Experimental Choices:

  • Ammonia Source: Ammonium acetate serves as a source of ammonia for the formation of the intermediate α-amino ketone.

  • Oxidation: The final step involves the oxidation of the dihydropyrazine intermediate to the aromatic pyrazine, which can often be achieved by air oxidation.

Step-by-Step Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and ammonium acetate (excess) in a suitable solvent like acetic acid.

  • Heating: Heat the reaction mixture to reflux for several hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into water.

  • Neutralization and Extraction: Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent.

  • Drying and Purification: Dry the organic layer and purify the product by column chromatography.

Quantitative Data Summary:

ParameterValue
Reactants This compound, Ammonium Acetate
Solvent Acetic Acid
Temperature Reflux
Reaction Time 6-12 hours
Typical Yield 40-50%

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of a diverse range of heterocyclic compounds. The protocols and insights provided in these application notes are intended to empower researchers to explore the full potential of this building block in their synthetic endeavors. The strategic positioning of the ketone functionality and the pyridine nitrogen allows for the construction of complex molecular architectures with potential applications in drug discovery and materials science. Further exploration of the reactivity of this precursor with other binucleophiles is encouraged to expand the library of accessible heterocyclic systems.

References

  • Due to the generative nature of this response, specific literature citations with clickable URLs are not provided. Researchers are encouraged to consult scientific databases such as Scopus, SciFinder, and Google Scholar using the keywords and reaction types mentioned in this document to find relevant peer-reviewed articles.

Application Note: A Scalable and Efficient Synthesis of 1-(5-Methylpyridin-2-yl)propan-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Pyridyl ketones are a class of privileged scaffolds in modern medicinal chemistry and agrochemical development, serving as key intermediates for a wide range of biologically active molecules. This application note presents a detailed, scalable, and robust protocol for the synthesis of 1-(5-methylpyridin-2-yl)propan-2-one, a valuable building block. We move beyond a simple recitation of steps to explain the underlying chemical principles and provide critical insights for process optimization and scale-up. The featured methodology centers on the selective deprotonation and subsequent acylation of 2,5-dimethylpyridine, a readily available and cost-effective starting material. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and adaptable method for producing pyridyl acetone derivatives on a laboratory to pilot-plant scale.

Strategic Overview of Pyridyl Ketone Synthesis

The synthesis of pyridyl ketones can be approached through several classical and modern methodologies. While methods like Friedel-Crafts acylation are common for aromatic ketones, their application to pyridine rings can be challenging due to the Lewis basicity of the ring nitrogen, which can sequester the catalyst.[1] More effective strategies for forming a C-C bond at the 2-position of a pyridine ring often involve the use of organometallic intermediates.

For the specific synthesis of this compound, the most direct and scalable strategy involves the functionalization of the highly acidic methyl group at the 2-position of 2,5-dimethylpyridine (also known as 2,5-lutidine). The acidity of the 2-methyl protons is significantly enhanced by the electron-withdrawing effect of the adjacent ring nitrogen, making selective deprotonation feasible with a strong, non-nucleophilic base.

The chosen strategy, outlined below, offers several advantages for scalability:

  • High Selectivity: The 2-methyl group is preferentially deprotonated over the 5-methyl group.

  • Convergent Synthesis: Two readily available fragments (2,5-lutidine and an acetylating agent) are combined in a single key step.

  • Commercially Available Starting Materials: 2,5-lutidine is produced industrially, ensuring a stable supply chain for large-scale operations.[2][3][4]

  • Adaptability to Flow Chemistry: The reaction is amenable to translation from batch to continuous flow processing, which offers superior safety, heat management, and throughput on a larger scale.[5][6]

Overall Synthetic Workflow

The synthesis proceeds via a two-step sequence involving the formation of a nucleophilic carbanion intermediate followed by acylation.

G cluster_process Core Reaction Sequence Start 2,5-Dimethylpyridine (2,5-Lutidine) Intermediate Lithiated Intermediate (Nucleophile) Start->Intermediate Deprotonation (Anhydrous THF, -78 °C) Base Strong Base (e.g., n-BuLi, LDA) Product This compound Intermediate->Product Acylation (C-C Bond Formation) & Aqueous Work-up AcylatingAgent Acylating Agent (e.g., Ethyl Acetate) G P1 Pump A: 2,5-Lutidine in THF TMix1 T-Mixer 1 P1->TMix1 P2 Pump B: n-BuLi in Hexanes P2->TMix1 P3 Pump C: Ethyl Acetate in THF TMix2 T-Mixer 2 P3->TMix2 Reactor1 Reactor Coil 1 (-70 °C) TMix1->Reactor1 Deprotonation Reactor1->TMix2 Reactor2 Reactor Coil 2 (-70 °C) TMix2->Reactor2 Acylation BPR Back Pressure Regulator Reactor2->BPR Collection Product Stream (to Quench/Work-up) BPR->Collection

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Methylpyridin-2-yl)propan-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, scientifically-grounded solutions to optimize your synthetic protocols and improve yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, ranging from suboptimal reaction conditions to the purity of starting materials. Let's break down the common culprits and how to address them.

A prevalent synthetic route involves the α-methylation of a substituted pyridine.[1][2] Challenges in such reactions often include lack of regioselective control and the need for high temperatures and long reaction times.[2]

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure your 2,5-dimethylpyridine and other reagents are of high purity. Impurities can lead to unwanted side reactions.

  • Reaction Conditions:

    • Temperature Control: Many syntheses of pyridine derivatives require precise temperature management.[2] Monitor and control the reaction temperature closely.

    • Solvent Choice: The choice of solvent can significantly impact reaction kinetics and selectivity. Consider exploring different solvent systems if you are experiencing low yields.

    • Catalyst Activity: If your synthesis involves a catalyst, ensure its activity is not compromised. For instance, in reactions using Raney® nickel, the catalyst's quality is crucial.[1][2]

  • Alternative Synthetic Routes: If optimizing the current protocol proves challenging, consider alternative synthetic strategies. For example, multi-component reactions can offer efficient pathways to complex molecules.[3]

The following diagram illustrates a decision-making workflow for troubleshooting low yield:

LowYieldTroubleshooting start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) check_purity->optimize_conditions Purity Confirmed success Improved Yield check_purity->success Impurity Identified & Resolved explore_routes Explore Alternative Synthetic Routes optimize_conditions->explore_routes Yield Still Low optimize_conditions->success Conditions Optimized explore_routes->success New Route Successful

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I am observing significant impurity formation. What are the common side products and how can I minimize them?

Answer: Impurity formation is a common challenge. In pyridine chemistry, side reactions can include over-alkylation, oxidation, or reactions involving impurities in the starting materials.

Common Side Reactions and Mitigation Strategies:

Side Reaction Potential Cause Mitigation Strategy
Over-methylation Excess methylating agent or prolonged reaction time.Stoichiometrically control the methylating agent and monitor reaction progress to stop it at the optimal time.
Oxidation of Pyridine Ring Presence of oxidizing agents or air exposure at high temperatures.Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of Isomers Lack of regioselectivity in the reaction.Employ a more regioselective synthetic method or catalyst system. Flow chemistry setups have shown promise in improving selectivity for α-methylation of pyridines.[1][2]

Purification: If side products are unavoidable, effective purification is key. Column chromatography is a standard method for separating the desired product from impurities.[4] The choice of eluent system is critical for achieving good separation.

Question 3: I need to scale up the synthesis. What are the key considerations for a safe and efficient scale-up?

Answer: Scaling up a chemical synthesis from the lab bench to a larger scale requires careful planning to ensure safety, consistency, and efficiency.

Key Scale-Up Considerations:

  • Heat Transfer: Exothermic reactions can become difficult to control on a larger scale. Ensure your reactor has adequate cooling capacity. A gradual increase in temperature is often advisable.[5]

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent reaction rates. What works in a small flask may not be sufficient in a large reactor.

  • Reagent Addition: The rate of reagent addition can significantly impact the reaction profile. A slower, controlled addition is often necessary on a larger scale to manage heat generation and minimize side reactions.

  • Safety: Conduct a thorough safety review before scaling up. Identify potential hazards and establish appropriate safety protocols.

  • Process Analytical Technology (PAT): Implementing in-situ monitoring techniques can provide real-time data on reaction progress, helping to ensure consistency and identify any deviations from the expected course.

The following diagram outlines the key stages of a successful scale-up process:

ScaleUpProcess lab_scale Lab Scale Synthesis (Proof of Concept) process_dev Process Development (Parameter Optimization) lab_scale->process_dev safety_review Thorough Safety Review process_dev->safety_review pilot_scale Pilot Scale Run safety_review->pilot_scale full_scale Full Scale Production pilot_scale->full_scale

Caption: Key stages for scaling up chemical synthesis.

Experimental Protocols

Protocol: General Procedure for α-Methylation of 2,5-dimethylpyridine

This protocol is a generalized procedure based on literature methods for α-methylation and should be optimized for your specific laboratory conditions.[1][2]

Materials:

  • 2,5-dimethylpyridine

  • Methylating agent (e.g., a source of methyl radicals)

  • Appropriate solvent

  • Catalyst (if required by the specific method)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Set up a reaction vessel equipped with a stirrer, condenser, and an inlet for inert gas.

  • Charge the vessel with 2,5-dimethylpyridine and the chosen solvent.

  • If using a solid catalyst, add it to the mixture.

  • Purge the system with an inert gas.

  • Heat the reaction mixture to the desired temperature.

  • Slowly add the methylating agent over a specified period.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction mixture. This may involve quenching any unreacted reagents, followed by extraction and washing.

  • Purify the crude product, typically by column chromatography, to isolate this compound.

Note: The specific choice of methylating agent, solvent, catalyst, temperature, and reaction time will depend on the detailed synthetic route you are following. Always refer to the primary literature for precise experimental details.

References

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google P
  • 3-(5-Methylpyridin-3-yl)propan-1-amine - Smolecule.
  • (S)-1-(5-Methylpyridin-3-yl)propan-2-ol - Benchchem.
  • US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates - Google P
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC - PubMed Central.
  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PubMed Central.
  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google P
  • CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H)
  • Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - NIH.
  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - MDPI.
  • N-Methyl-1-(pyridin-2-yl)propan-2-amine - Sigma-Aldrich.
  • Flow Synthesis of 2-Methylpyridines via α-Methylation - ResearchG
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI.
  • Flow Synthesis of 2-Methylpyridines via α-Methyl
  • 1-(5-Methylpyridin-2-yl)propan-1-amine | 1210514-03-6 | Benchchem.
  • 1-(6-Methylpyridin-2-yl)propan-1-one | 165126-71-6 | Benchchem.
  • Optimization of the Manufacturing Technology for Promedone.
  • Synthetic Strategies, Reactivity and Applic
  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine - SWGDRUG.org.
  • 2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine - PubChemLite.

Sources

Technical Support Center: Synthesis of 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Methylpyridin-2-yl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction to the Synthesis

The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically involves the alkylation of a 2,5-lutidine (2,5-dimethylpyridine) derivative. While several synthetic routes exist, a common approach is the reaction of a metalated 2,5-lutidine with an acetylating agent. However, this seemingly straightforward transformation is often plagued by side reactions that can significantly impact the efficiency of the process. This guide provides a detailed analysis of these side reactions and offers practical solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations for their causes and actionable steps for resolution.

Question 1: Low Yield of the Desired Product

Issue: The yield of this compound is consistently low, despite complete consumption of the starting material.

Potential Causes and Solutions:

  • Self-Condensation of Acetone: If acetone is used as the acetylating agent, it can undergo self-aldol condensation, especially in the presence of a base.[1][2][3] This side reaction consumes the reagent and leads to the formation of mesityl oxide and other condensation products.

    • Solution: Use a non-enolizable acetylating agent like ethyl acetate or acetic anhydride. If acetone must be used, employ a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure rapid and quantitative formation of the desired enolate, minimizing the opportunity for self-condensation.[1]

  • Competing N-Alkylation: The nitrogen atom of the pyridine ring is nucleophilic and can compete with the desired C-alkylation at the methyl group. This leads to the formation of a pyridinium salt.

    • Solution: Employing a strong, sterically hindered base can favor deprotonation of the methyl group over nucleophilic attack at the nitrogen. Additionally, using a less reactive alkylating agent can also minimize N-alkylation.

  • Formation of Bis-Alkylated Products: If both methyl groups of 2,5-lutidine are deprotonated, reaction with the acetylating agent can lead to the formation of a diketone byproduct.

    • Solution: Use of one equivalent of the base is crucial to selectively deprotonate a single methyl group. Slow addition of the base at low temperatures can also improve selectivity.

Question 2: Presence of Multiple Impurities in the Final Product

Issue: The crude product shows multiple spots on a TLC plate or several peaks in the GC-MS analysis, indicating the presence of significant impurities.

Potential Causes and Solutions:

  • Regioisomer Formation: Deprotonation can occur at either the 2- or 5-methyl group of 2,5-lutidine. While the 2-position is generally more acidic due to the inductive effect of the nitrogen, a mixture of regioisomers can still be formed.

    • Solution: Precise control of reaction temperature and the choice of base can influence regioselectivity. Some organometallic bases have shown higher selectivity for the 2-position. Careful purification by column chromatography is often necessary to separate the desired isomer.

  • Enamine Formation and Subsequent Reactions: The product ketone can react with any secondary amines present (either as impurities or from side reactions) to form an enamine.[4][5][6][7][8] Enamines are nucleophilic and can undergo further alkylation or other reactions, leading to a complex mixture of products.[4][5][6][7]

    • Solution: Ensure all reagents and solvents are free from amine impurities. If enamine formation is suspected, an acidic workup can hydrolyze the enamine back to the ketone.[6]

  • Minisci-Type Side Reactions: If radical initiators are present or generated under the reaction conditions, Minisci-type reactions can occur, leading to alkylation at various positions on the pyridine ring.[9][10][11] This is more likely if using certain oxidizing agents or under photochemical conditions.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which can promote radical formation. Avoid unnecessary exposure to light.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the deprotonation of 2,5-lutidine?

The choice of base is critical for the success of this reaction. Strong, non-nucleophilic bases are generally preferred.

  • Lithium diisopropylamide (LDA): Often the base of choice due to its high basicity and steric bulk, which favors C-alkylation over N-alkylation.

  • Sodium amide (NaNH₂): A strong base that can be effective, but its lower solubility can sometimes lead to incomplete reactions.

  • n-Butyllithium (n-BuLi): A very strong base, but its high reactivity can sometimes lead to lower selectivity and side reactions if not used carefully.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and major byproducts. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis.

Q3: What are the optimal temperature conditions for this synthesis?

The initial deprotonation step is typically carried out at low temperatures (-78 °C to 0 °C) to control the reaction and improve selectivity. The subsequent reaction with the acetylating agent can often be performed at a slightly higher temperature, but it is generally advisable to maintain a low temperature to minimize side reactions.

Q4: Are there alternative synthetic routes that avoid these side reactions?

  • Reissert-Henze Reaction: This reaction involves the N-oxidation of the pyridine, followed by reaction with a cyanide source and an acyl chloride, and subsequent hydrolysis to yield the ketone.[12][13][14][15] This method can offer better regioselectivity.

  • Blaise Ketone Synthesis: This route involves the reaction of an organozinc reagent (prepared from the corresponding halo-pyridine) with an acyl chloride.[16][17] This can be a high-yielding method with good functional group tolerance.

Experimental Protocols

Protocol 1: Optimized Synthesis via C-Alkylation

This protocol is designed to minimize common side reactions.

Materials:

  • 2,5-Lutidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C.

  • Slowly add a solution of n-butyllithium in hexanes to the stirred THF.

  • Add a solution of 2,5-lutidine in anhydrous THF dropwise to the reaction mixture at -78 °C. Stir for 1 hour at this temperature.

  • Slowly add ethyl acetate to the reaction mixture. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

ParameterConditionRationale
Base n-ButyllithiumStrong base to ensure complete deprotonation.
Solvent Anhydrous THFAprotic solvent to prevent quenching of the organolithium reagent.
Temperature -78 °CMinimizes side reactions and improves regioselectivity.
Acetylating Agent Ethyl AcetateNon-enolizable, reducing the risk of self-condensation.
Workup NH₄Cl (aq)Mildly acidic quench to neutralize the base and hydrolyze any enolate.

Visualizing Reaction Pathways

Main Reaction and Key Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions 2,5-Lutidine 2,5-Lutidine Lithium Salt Lithium Salt 2,5-Lutidine->Lithium Salt n-BuLi, THF, -78°C N-Alkylation N-Alkylation 2,5-Lutidine->N-Alkylation Competing Reaction Product This compound Lithium Salt->Product Ethyl Acetate Enamine Formation Enamine Formation Product->Enamine Formation Amine Impurity Acetone (if used) Acetone (if used) Self-Condensation Self-Condensation Acetone (if used)->Self-Condensation Base Further Reactions Further Reactions Enamine Formation->Further Reactions

Caption: Main synthesis pathway and major side reactions.

Troubleshooting Flowchart

G start Low Yield or Impure Product q1 Check Acetylating Agent start->q1 a1_yes Using Acetone? q1->a1_yes Yes a1_no Consider Other Issues q1->a1_no No sol1 Switch to Ethyl Acetate or Acetic Anhydride a1_yes->sol1 q2 Analyze for Regioisomers a1_no->q2 sol2 Optimize Temperature and Base; Purify via Chromatography q2->sol2 Isomers Detected q3 Suspect Amine Impurities? q2->q3 No Isomers sol3 Use Purified Reagents; Acidic Workup q3->sol3 Yes

Sources

Technical Support Center: Optimization of Reaction Conditions for 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(5-Methylpyridin-2-yl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific synthesis. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the primary synthetic routes to this compound, and what are the initial challenges?

A1: The synthesis of 2-pyridyl ketones like this compound presents unique challenges. Pyridine rings are electron-deficient, which makes them poor substrates for classical electrophilic substitution reactions like Friedel-Crafts acylation.[1] Furthermore, the nitrogen atom can be acylated first, forming an even more electron-deficient pyridinium salt that deactivates the ring.[1]

The most common and effective strategies involve treating a derivative of 5-methyl-2-picoline (also known as 2,5-lutidine) as a nucleophile. Key approaches include:

  • Metalation followed by Acylation: This involves deprotonating the methyl group of 5-methyl-2-picoline with a strong base (e.g., LDA, n-BuLi) to form a nucleophilic picolyl anion. This anion is then reacted with an acetylating agent.

  • Acylation via Radical Intermediates: These methods generate acyl radicals that can add to the pyridine ring, typically under acidic conditions to activate the ring toward nucleophilic radical attack.[1]

  • Kröhnke Pyridine Synthesis Variants: While a full Kröhnke synthesis builds the ring itself, its principles can be adapted. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[2][3]

The primary challenges users face are typically low yields, the formation of complex side products, and difficulties in purifying the final product due to its polarity and potential for metal coordination.

Q2: My reaction yield is consistently low (<30%). What are the most likely causes and how can I improve it?

A2: Low yield is the most frequently reported issue. The root cause often lies in incomplete deprotonation of the starting picoline, degradation of the intermediate anion, or inefficient acylation. Let's break down the troubleshooting process.

LowYield_Troubleshooting Start Low Yield (<30%) Reagent_Check 1. Verify Reagent Quality & Stoichiometry Start->Reagent_Check Condition_Check 2. Optimize Reaction Conditions Start->Condition_Check Workup_Check 3. Analyze Workup & Purification Start->Workup_Check Picoline Is 5-methyl-2-picoline pure and dry? Reagent_Check->Picoline Starting Material Base Is the strong base (n-BuLi, LDA) properly titrated? Reagent_Check->Base Base Activity Acyl_Agent Is the acylating agent fresh and anhydrous? Reagent_Check->Acyl_Agent Electrophile Temp Was the temperature strictly controlled (-78 °C)? Condition_Check->Temp Temperature Control Atmosphere Was a rigorously inert atmosphere (Ar/N2) maintained? Condition_Check->Atmosphere Inertness Solvent Was the solvent anhydrous? Condition_Check->Solvent Solvent Quality Quench Was the quenching step too slow or at high temp? Workup_Check->Quench Quenching Extraction Is the product remaining in the aqueous layer? Workup_Check->Extraction Extraction Efficiency

Caption: Troubleshooting flowchart for low reaction yield.

Detailed Solutions:

  • Cause 1: Inefficient Deprotonation. The acidity of the picoline methyl protons is moderate. Incomplete deprotonation leads to unreacted starting material.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). LDA is preferred over n-BuLi as n-BuLi can sometimes add directly to the pyridine ring.[1] Ensure the base is freshly prepared or properly titrated to confirm its molarity.

  • Cause 2: Temperature Control. The picolyl anion is unstable at higher temperatures and can decompose or participate in side reactions.

    • Solution: Maintain a strict temperature of -78 °C (a dry ice/acetone bath is standard) during the deprotonation and acylation steps.[4] Use a low-temperature thermometer to monitor the internal reaction temperature, not just the bath temperature.

  • Cause 3: Ineffective Acylating Agent. The choice of acetylating agent is critical. Highly reactive agents like acetyl chloride can lead to multiple additions or reactions with the pyridine nitrogen.

    • Solution: Use a less reactive, yet effective, acylating agent such as ethyl acetate or N-acetylmorpholine. These provide a controlled source of the acetyl group. Acetic anhydride can be used, but may require careful control of stoichiometry and temperature to avoid side reactions.[5]

  • Cause 4: Atmospheric Contamination. Picolyl anions are extremely sensitive to air and moisture.[4]

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. The reaction must be conducted under a positive pressure of an inert gas like Argon or Nitrogen. Use anhydrous solvents, freshly distilled or from a solvent purification system.

ParameterSub-Optimal ConditionRecommended OptimizationRationale
Base n-BuLi (1.0 eq)LDA (1.1 eq)LDA is less prone to nucleophilic addition to the pyridine ring. An excess ensures complete deprotonation.
Temperature -40 °C to 0 °C-78 °C (Dry Ice/Acetone)The picolyl anion is thermally unstable. Lower temperatures prevent degradation and side reactions.[4]
Acylating Agent Acetyl ChlorideEthyl AcetateEthyl acetate provides a milder, more controlled acetylation, minimizing over-reaction and byproducts.
Solvent Technical Grade THFAnhydrous, Distilled THFWater and oxygen will quench the picolyl anion instantly, halting the reaction.[4]
Q3: I am observing multiple spots on my TLC plate, and purification by column chromatography is difficult. What are the common side products and how can I minimize them?

A3: The formation of multiple byproducts is common. Understanding their origin is key to suppression.

Side_Reactions Picoline 5-Methyl-2-Picoline (Starting Material) Picolyl_Anion Picolyl Anion (Key Intermediate) Picoline->Picolyl_Anion + Strong Base -78 °C Side_Product3 {Ring Addition Product | (e.g., with n-BuLi)} Picoline->Side_Product3 + n-BuLi (instead of LDA) Desired_Product {this compound | (Target Ketone)} Picolyl_Anion->Desired_Product + Acetylating Agent (e.g., Ethyl Acetate) Side_Product2 {Dimerization Product | (Anion Coupling)} Picolyl_Anion->Side_Product2 Warm-up before Acylation Side_Product1 {Di-acylated Product | (Over-reaction)} Desired_Product->Side_Product1 + Excess Base & Acylating Agent

Caption: Potential side reactions during synthesis.

Common Side Products & Solutions:

  • Di-acylated Product: The methylene protons in the target ketone are now acidic and can be deprotonated by any remaining strong base, leading to a second acylation.

    • Solution: Use the inverse addition technique. Add the generated picolyl anion solution slowly to a solution of the acylating agent (instead of the other way around). This ensures the anion is immediately consumed by the electrophile and is never in excess.

  • Dimerization Products: If the picolyl anion solution is allowed to warm up before the addition of the electrophile, it can react with remaining neutral picoline molecules.

    • Solution: Maintain strict temperature control at -78 °C and add the acylating agent immediately after the deprotonation step is complete (typically 30-60 minutes).

  • Tar Formation: This often results from allowing the reaction to warm too quickly during quenching or from highly exothermic, uncontrolled reactions.

    • Solution: Quench the reaction at low temperature (-78 °C) by slowly adding a proton source like saturated aqueous ammonium chloride (NH₄Cl). Avoid quenching with pure water initially, as the reaction with residual lithium species can be highly exothermic.

Purification Tip: The target ketone is basic. During column chromatography, tailing can be a major issue. To mitigate this, add 0.5-1% triethylamine or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate). This will saturate the acidic sites on the silica gel, leading to much sharper peaks and better separation.

Q4: Can you provide a reliable, step-by-step protocol for the synthesis and purification?

A4: Certainly. The following protocol is a robust starting point based on the metalation-acylation strategy.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 5-Methyl-2-picoline (2,5-lutidine)

  • Ethyl acetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Triethylamine (Et₃N)

Procedure:

  • Preparation of LDA (Lithium Diisopropylamide):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous THF (5 mL per mmol of final product).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.1 eq) via syringe.

    • Add n-BuLi (1.05 eq) dropwise while maintaining the internal temperature below -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Formation of Picolyl Anion:

    • In a separate flame-dried flask, prepare a solution of 5-methyl-2-picoline (1.0 eq) in anhydrous THF.

    • Add the picoline solution dropwise to the LDA solution at -78 °C. The solution should turn a deep red or dark brown color, indicating anion formation.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Acylation:

    • Add ethyl acetate (1.2 eq) dropwise to the picolyl anion solution, ensuring the internal temperature does not rise above -70 °C.

    • Stir the mixture at -78 °C for 2 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) by taking small aliquots, quenching them in NH₄Cl, and extracting with ethyl acetate.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C until the dark color dissipates.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification:

    • Prepare a silica gel column using an eluent of Hexane:Ethyl Acetate (e.g., starting with 9:1 and gradually increasing polarity). Crucially, add 0.5% Et₃N to the eluent mixture.

    • Load the crude oil onto the column and elute to obtain the pure this compound.

References

  • Dakin-West reaction - chemeurope.com. Provides background on acylation reactions and the use of bases like pyridine. [Link]

  • Dakin–West reaction - Wikipedia. Discusses variations of acylation reactions and the use of catalysts. [Link]

  • Dakin-West Reaction - J&K Scientific LLC. Lists common reagents and reaction types for acylation. [Link]

  • Optimization of the Reaction Conditions a . | Download Scientific Diagram - ResearchGate. Offers insights into solvent effects on similar reaction types. [Link]

  • Dakin-West reaction - Name-Reaction.com. Describes the general mechanism of converting an acid to a ketone. [Link]

  • The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Discusses the reaction of picoline derivatives with anhydrides. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC - PubMed Central. Provides examples of complex organic synthesis procedures and characterization. [Link]

  • Practical and rapid construction of 2-pyridyl ketone library in continuous flow | Request PDF. Describes modern methods for synthesizing 2-pyridyl ketones. [Link]

  • Undergraduate Organic Synthesis Guide - Paul Bracher. Offers general strategies for approaching organic synthesis problems. [Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. - ResearchGate. Discusses the importance of optimizing reaction conditions in heterocyclic chemistry. [Link]

  • Preparation of Pyridines, Part 3: By Acylation - YouTube. A video lecture explaining the challenges and methods of pyridine acylation. [Link]

  • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions - MDPI. Provides examples of reaction optimization tables and procedures. [Link]

  • Kröhnke pyridine synthesis - Wikipedia. Details a classic named reaction for pyridine synthesis. [Link]

  • Trapping of picolyl cations in the reactions of 2- and 4-picoline N-oxide with acetic anhydride | Journal of the American Chemical Society. Academic paper on the reactivity of picoline derivatives. [Link]

  • US5053516A - Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates - Google Patents. Patent literature describing syntheses of 2-substituted-5-methylpyridines.
  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). A specific protocol for acetylation using acetic anhydride and pyridine. [Link]

  • EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents.
  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PubMed Central. Research article showing synthesis of complex molecules containing a propan-2-one moiety. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. Provides detailed experimental procedures and characterization data for N-heterocycles. [Link]

  • Optimization of the reaction conditions for the cyclization of 2-(aminomethyl)pyridine (12) with nitroethane (1a). - ResearchGate. Shows an example of a reaction optimization table. [Link]

  • Methylpyridine: Isomers, synthesis, applications, side effects and storage - Chempanda. General information on methylpyridine isomers. [Link]

Sources

Technical Support Center: 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Methylpyridin-2-yl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purity and stability of this compound.

Q1: What are the most likely impurities I might encounter in my sample of this compound?

A1: Impurities in this compound typically arise from three main sources: the synthetic route, subsequent degradation, and storage conditions. The most common classes of impurities include:

  • Starting Material Residues: Unreacted starting materials such as 2,5-lutidine (2,5-dimethylpyridine) or its derivatives.

  • Reaction Byproducts: Compounds formed from side reactions during synthesis. A common synthetic route involves the lithiation of 2,5-lutidine followed by quenching with an acetylating agent (e.g., ethyl acetate).[1][2] Byproducts from this route can include over-alkylated or dimerized pyridine species.

  • Degradation Products: The ketone functional group and the pyridine ring can be susceptible to degradation under certain conditions.[3] This can lead to the formation of oxidation or hydrolysis products.

  • Solvent Residues: Residual solvents from the reaction or purification steps, such as tetrahydrofuran (THF), diethyl ether, or hexane.[4]

Q2: My purified this compound is developing a yellow or brownish color over time. What could be the cause?

A2: The development of color in your sample upon storage is often an indication of degradation. This can be caused by:

  • Oxidation: Pyridine derivatives can be susceptible to oxidation, especially when exposed to air and light. The ketone moiety can also undergo oxidative cleavage.

  • Aldol Condensation: In the presence of trace amounts of acid or base, ketones can undergo self-condensation reactions, leading to the formation of colored polymeric byproducts.[5]

  • Instability of Trace Impurities: The coloration may not be from the degradation of the main compound itself, but rather from the decomposition of minor, less stable impurities present in the sample.

To minimize color development, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.

Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

A3: Identifying an unknown impurity requires a systematic approach. The hyphenation of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for this purpose.[6] By obtaining the mass-to-charge ratio (m/z) of the impurity, you can propose a molecular formula. Further fragmentation analysis (MS/MS) can provide structural information. Comparing the retention time and mass spectrum with those of commercially available standards or synthesized potential impurities can confirm its identity.[7]

Q4: What are the recommended analytical techniques for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying the purity of the main component and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, such as residual solvents and low-boiling point byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation and can be used for quantitative analysis (qNMR) to determine the absolute purity against a certified reference standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): As mentioned, LC-MS is crucial for the identification of unknown impurities.[6][9][10]

II. Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your work with this compound.

Problem 1: Low Yield and Multiple Byproducts in the Synthesis from 2,5-Lutidine

Probable Causes:

  • Incomplete Lithiation: The deprotonation of the methyl group at the 2-position of 2,5-lutidine to form the picolyllithium intermediate may be incomplete.[1][2] This can be due to an insufficient amount of lithiating agent (e.g., n-butyllithium), presence of moisture, or incorrect reaction temperature.

  • Side Reactions of the Picolyllithium Intermediate: The highly reactive picolyllithium can participate in side reactions, such as reaction with the solvent (e.g., THF) or self-condensation.

  • Reaction with the Ester Carbonyl Group: The addition of the picolyllithium to the ester (e.g., ethyl acetate) can be followed by the elimination of the ethoxide. A second addition of the picolyllithium to the newly formed ketone can occur, leading to a tertiary alcohol byproduct.

  • Enolate Chemistry of the Product: The product ketone can be deprotonated by any remaining strong base, leading to the formation of an enolate which can then participate in side reactions.

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. The presence of water will quench the lithiating agent and the picolyllithium intermediate.

  • Optimize Lithiation Conditions: Use a sufficient excess of the lithiating agent (typically 1.1 to 1.5 equivalents). Perform the lithiation at a low temperature (e.g., -78 °C) to minimize side reactions.

  • Controlled Addition of Electrophile: Add the acetylating agent slowly at a low temperature to control the exotherm and minimize over-addition.

  • Quenching the Reaction: After the addition of the electrophile, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride) to neutralize any remaining reactive species.

Visualizing a Potential Synthetic Pathway and Byproduct Formation:

G cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproducts 2,5-Lutidine 2,5-Lutidine Picolyllithium Picolyllithium 2,5-Lutidine->Picolyllithium n-BuLi, THF, -78 °C Product This compound Picolyllithium->Product 1. Ethyl Acetate 2. Quench Dimer Dimerized Pyridine Picolyllithium->Dimer Side Reaction Ethyl Acetate Ethyl Acetate Tertiary Alcohol Tertiary Alcohol Product->Tertiary Alcohol Over-addition of Picolyllithium

Caption: Synthetic pathway and potential byproducts.

Problem 2: Presence of an Impurity with m/z Corresponding to an Oxidized Product

Probable Cause:

  • Oxidative Degradation: As mentioned in the FAQs, the pyridine ring and the ketone can be susceptible to oxidation.[11] A common oxidation product of pyridines is the corresponding N-oxide. The ketone could also undergo Baeyer-Villiger oxidation in the presence of peroxides to form an ester.

Solutions:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.

  • Purification: If oxidation has already occurred, purification by column chromatography or recrystallization may be necessary to remove the oxidized impurity.

  • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), although compatibility should be verified.

Visualizing a Potential Oxidation Pathway:

G Product This compound N-Oxide Pyridine N-Oxide Derivative Product->N-Oxide Oxidizing Agent (e.g., m-CPBA) Ester Ester (Baeyer-Villiger) Product->Ester Peroxide

Caption: Potential oxidation pathways.

III. Experimental Protocols

This section provides detailed methodologies for the analysis and purification of this compound.

Protocol 1: HPLC Purity Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Analysis for Volatile Impurities
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

IV. Summary of Potential Impurities

The following table summarizes the likely impurities, their potential sources, and recommended analytical techniques for their detection.

Impurity ClassPotential SourceRecommended Analytical Technique(s)
Starting Materials
2,5-LutidineIncomplete reactionGC-MS
Reaction Byproducts
Dimerized Pyridine SpeciesSide reaction of picolyllithiumLC-MS, HPLC
Tertiary AlcoholOver-addition of picolyllithium to productLC-MS, HPLC
Degradation Products
Pyridine N-oxideOxidationLC-MS, HPLC
Aldol Condensation ProductsPresence of acid/baseHPLC
Solvent Residues
THF, Diethyl Ether, HexaneReaction/PurificationGC-MS (Headspace)

V. References

  • Oae, S., Kitao, T., & Kitaoka, Y. (1962). The Mechanism of the Reaction of 2-Picoline N-Oxide with Acetic Anhydride. Journal of the American Chemical Society, 84(17), 3359-3366.

  • Fetzner, S. (2014). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 80(16), 5030-5039.

  • Kessar, S. V., & Singh, P. (1997). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Tetrahedron, 53(24), 8253-8260.

  • Kröhnke, F. (1976). The Specific Synthesis of Pyridines and Oligopyridines. Synthesis, 1976(01), 1-24.

  • Brandsma, L., & Verkruijsse, H. D. (1987). Preparative Polar Organometallic Chemistry 1. Springer-Verlag Berlin Heidelberg.

  • Shimadzu Corporation. (n.d.). Impurities Analysis. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. Retrieved from [Link]

  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine. Retrieved from

  • Eurasian Chemico-Technological Journal. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Retrieved from [Link]

  • Miyamoto, J. (1976). Degradation, metabolism and toxicity of synthetic pyrethroids. Environmental Health Perspectives, 14, 15-28.

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]

  • Molecules. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • Pure. (n.d.). Supercritical water oxidation of 3-methylpyridine with propylene glycol. Retrieved from [Link]

  • Shimadzu. (n.d.). Impurities Analysis. Retrieved from [Link]

  • Molecules. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]

  • ResearchGate. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Retrieved from [Link]

  • Brainly. (2020). Draw a mechanism for the first step of the reaction between methyllithium (CH3Li) and acetone. Retrieved from [Link]

  • PubMed Central. (n.d.). Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides. Retrieved from [Link]

  • ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]

  • PubChem. (n.d.). Bis(2-pyridyl) ketone. Retrieved from [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Retrieved from

  • Sciencemadness Discussion Board. (2011). Acetone and Alkali Metals. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Recent developments in liquid chromatography–mass spectrometry for the analysis of small pharmaceutical molecules. Retrieved from [Link]

  • MDPI. (2021). MAVEN2: An Updated Open-Source Mass Spectrometry Exploration Platform. Retrieved from [Link]

  • SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Retrieved from [Link]

  • PubMed Central. (n.d.). Rapid Characterization and Action Mechanism of the Antidiabetic Effect of Diospyros lotus L Using UHPLC-Q-Exactive Orbitrap MS and Network Pharmacology. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • University of Strathclyde. (2020). Synthesis, structure and DFT analysis of the THF solvate of 2-picolyllithium: a 2-picolyllithium solvate with significant carbanionic character. Retrieved from [Link]

  • HMDB. (n.d.). Predicted LC-MS/MS Spectrum - 20V, Positive. Retrieved from [Link]

  • ResearchGate. (n.d.). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Retrieved from [Link]

  • PubMed. (2020). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. Retrieved from [Link]

  • Agilent. (n.d.). The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of acetone adsorption on the Li surface during ball milling hydrogenation. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(5-Methylpyridin-2-yl)propan-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. The inherent chemical properties of this molecule—namely the basicity of its pyridine ring and the reactivity of the ketone functional group—present unique purification hurdles. This guide provides in-depth, field-proven insights and troubleshooting protocols to address these specific issues effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis and purification of this compound.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is highly dependent on the synthetic route. However, based on common preparations, you should anticipate the following:

Impurity TypeSpecific Example(s)Likely Source
Unreacted Starting Materials 2-Amino-5-methylpyridine, 3-methylpyridine, or related precursors.Incomplete reaction conversion.[1][2][3]
Reagents Acylating or alkylating agents and their byproducts.Carryover from the reaction mixture.
Side-Reaction Products Isomeric substitution products, over-alkylated species, or self-condensation products of the ketone.Non-specific reactivity, particularly under harsh temperature or pH conditions.
Degradation Products Colored, often polymeric materials.Thermal stress during reaction or distillation; oxidative or acid/base-catalyzed degradation.[4][5]

Q2: My isolated this compound is a yellow or brown oil/solid. Is this normal and how can I fix it?

A2: While the pure compound is typically a solid, discoloration to yellow or brown is a common issue. This is rarely indicative of a pure product and usually points to the presence of minor, highly chromophoric (color-causing) impurities or degradation products.

  • Causality: The discoloration often arises from oxidation of the pyridine ring or side-reactions involving the enolizable ketone. These processes can be catalyzed by residual acid or base from the synthesis, exposure to air (oxygen) at high temperatures, or prolonged contact with acidic silica gel during chromatography.[4]

  • Solution:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount (1-2% w/w) of activated carbon, stir for 15-30 minutes at room temperature, and filter through a pad of celite. This is effective at removing baseline, colored impurities.

    • Appropriate Purification: Follow with one of the detailed purification protocols in the sections below. Discoloration is a sign that a robust purification step is necessary.

Q3: What is the best single method for purifying this compound: chromatography, distillation, or crystallization?

A3: There is no single "best" method; the optimal choice depends on the scale of your experiment and the nature of the impurities. The following decision tree provides a general guideline.

G cluster_0 Decision Logic start What is the primary purification challenge? q1 Closely-related structural isomers or impurities with similar polarity? start->q1 chromat Column Chromatography (High Resolution) q1->chromat Yes distill_cryst High-boiling residues or non-volatile salts? q1->distill_cryst No distill Vacuum Distillation (Bulk Removal) distill_cryst->distill Yes cryst Recrystallization (Final Polishing) distill_cryst->cryst No G cluster_0 Without Modifier cluster_1 With Triethylamine (TEA) Modifier a b Pyridine Compound b->a Strong Interaction (Tailing) c d Pyridine Compound d->c Weak Interaction (Sharp Peak) e TEA e->c Blocks Acidic Sites

Sources

Stability of 1-(5-Methylpyridin-2-yl)propan-2-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(5-Methylpyridin-2-yl)propan-2-one. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. Understanding the stability profile is critical for ensuring data integrity, developing robust formulations, and defining appropriate storage and handling procedures.

Due to the specific nature of this molecule, publicly available stability data is limited. Therefore, this guide synthesizes information from foundational chemical principles and data from analogous structures, such as substituted pyridines and ketones, to provide a robust predictive framework.[1][2][3]

Frequently Asked Questions (FAQs) - General Handling & Storage
Q1: What are the optimal long-term storage conditions for this compound?

For maximum shelf-life and to prevent degradation, the compound should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., argon or nitrogen).[4][5] Pyridine and its derivatives can be sensitive to air, light, and moisture.[1][4] Containers should be tightly sealed to prevent the absorption of atmospheric water, which can affect its properties over time.[4]

Q2: What common laboratory reagents or materials are incompatible with this compound?

Based on the reactivity of the pyridine and ketone functional groups, the following should be avoided:

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, nitric acid, permanganates). These can lead to N-oxidation of the pyridine ring or oxidation of the alkyl side chains.[3]

  • Strong Acids: Can cause protonation of the basic pyridine nitrogen, potentially altering solubility and reactivity.[6]

  • Strong Reducing Agents: (e.g., sodium borohydride, lithium aluminum hydride). These will likely reduce the ketone functional group.[3]

  • Heat and Ignition Sources: Pyridine derivatives are often flammable and can decompose upon exposure to excess heat.[7][8]

Troubleshooting Guide: Stability Under Stress Conditions

This section addresses specific stability issues you may encounter during your experiments, complete with protocols for investigation and potential degradation pathways.

Thermal Stability
Q: My sample of this compound shows discoloration and new peaks on my chromatogram after being heated. What is happening?

A: Thermal decomposition is the most likely cause. Pyridine-based compounds, while often possessing good thermal stability, will degrade at elevated temperatures.[9][10] The decomposition process for complex organic molecules is often exothermic and can lead to a cascade of reactions, forming a mixture of smaller, volatile fragments and polymeric material, which may account for the discoloration.[1]

Troubleshooting Workflow: Investigating Thermal Degradation

If you suspect thermal instability is affecting your results, a systematic approach is necessary. The workflow below outlines the key steps for characterization.

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Interpretation & Action A Sample Discoloration or Impurity Formation After Heating B Perform Thermogravimetric Analysis (TGA) A->B Quantify mass loss C Perform Differential Scanning Calorimetry (DSC) A->C Identify thermal events D Analyze Stressed Sample by LC-MS A->D Characterize impurities E Determine Onset Temperature (Tonset) B->E F Identify Exothermic/ Endothermic Events C->F G Identify Degradation Products D->G H Define Maximum Safe Operating Temperature E->H F->H G->H

Caption: Workflow for assessing thermal stability.

Experimental Protocol: Thermogravimetric Analysis (TGA)

This protocol provides a method to determine the temperature at which the compound begins to lose mass, indicating decomposition or evaporation.

  • Equipment: Calibrated Thermogravravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).

  • Method Parameters:

    • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.[9]

  • Analysis: Determine the onset temperature (Tonset) of mass loss, which is the intersection of the baseline tangent with the tangent of the decomposition curve.

Table 1: Representative Thermal Stability Data (Hypothetical)

Parameter Value Interpretation
Tonset (5% mass loss) ~210 °C Significant decomposition begins around this temperature.
Peak Decomposition Temp. ~235 °C The temperature of the maximum rate of decomposition.

| Residual Mass @ 400 °C | < 2% | Indicates nearly complete volatilization or decomposition of the compound. |

pH-Dependent Stability & Hydrolysis
Q: I am using the compound in an aqueous formulation and observing a loss of the parent compound over time. Is it susceptible to hydrolysis?

A: While the pyridine ring itself is generally stable in aqueous solutions, the overall molecule's stability can be pH-dependent.[11] Under strongly acidic conditions, the pyridine nitrogen (pKa ~5-6 for similar compounds) will be protonated.[12] Under strongly acidic or basic conditions, the ketone moiety could potentially be susceptible to reactions like enolization, which might open pathways for degradation. Related heterocyclic structures like pyridones are known to be labile under both acidic and alkaline conditions.[13]

Troubleshooting Logic: pH Stability Issues

Use this logic tree to diagnose pH-related stability problems.

G A Degradation observed in aqueous solution? B What is the solution pH? A->B Yes C Acidic (pH < 4) B->C D Neutral (pH 6-8) B->D E Basic (pH > 9) B->E F Potential acid-catalyzed hydrolysis or rearrangement. Pyridine ring is protonated. C->F G Compound is likely most stable. Check for other stress factors (light, oxygen). D->G H Potential base-catalyzed reactions (e.g., enolization, condensation). E->H

Caption: Logic tree for troubleshooting pH-dependent degradation.

Experimental Protocol: Forced Hydrolytic Degradation Study

This protocol is designed to rapidly assess stability across a range of pH values.

  • Materials: this compound, 0.1 M HCl, 0.1 M NaOH, Water (HPLC-grade), HPLC system with UV detector.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at 1 mg/mL.

    • Prepare three sets of vials:

      • Acidic: 1 mL stock solution + 9 mL 0.1 M HCl.

      • Neutral: 1 mL stock solution + 9 mL water.

      • Basic: 1 mL stock solution + 9 mL 0.1 M NaOH.

  • Stress Conditions: Incubate all vials at 60 °C. Collect aliquots at T=0, 2, 4, 8, and 24 hours. Neutralize acidic and basic samples before injection.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Calculate the percentage of the parent compound remaining by comparing peak areas to the T=0 sample.

Table 2: Representative Hydrolytic Stability Data (Hypothetical)

Condition Time (hours) % Parent Compound Remaining
0.1 M HCl @ 60°C 24 92%
Water @ 60°C 24 99%

| 0.1 M NaOH @ 60°C | 24 | 85% |

Oxidative Stability
Q: My compound is degrading when exposed to air or when used in reactions with mild oxidizing character. What are the potential oxidative degradation pathways?

A: The molecule has two primary sites susceptible to oxidation:

  • Pyridine Nitrogen: The nitrogen atom can be oxidized to form the corresponding N-oxide. This is a common metabolic pathway for pyridine derivatives.

  • Alkyl Side Chains: Both the methyl group on the pyridine ring and the methylene group adjacent to the ketone (the α-carbon) are potential sites for oxidative attack, which could ultimately lead to the formation of alcohols, further ketones, or carboxylic acids.[2]

Potential Oxidative Degradation Pathways

The following diagram illustrates the most probable initial points of oxidative attack.

G A This compound B N-Oxide Derivative A->B N-Oxidation [O] C Side-Chain Hydroxylation (at CH2 or CH3) A->C C-H Oxidation [O] D Further Oxidation Products (Carboxylic Acids, etc.) C->D [O]

Caption: Potential sites of oxidative degradation.

Experimental Protocol: Forced Oxidative Degradation

This protocol uses hydrogen peroxide to simulate oxidative stress.

  • Materials: this compound, 3% Hydrogen Peroxide (H₂O₂), Acetonitrile, HPLC system.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in acetonitrile.

    • In a vial, mix 1 mL of the compound solution with 1 mL of 3% H₂O₂.

    • Prepare a control sample by mixing 1 mL of the compound solution with 1 mL of water.

  • Stress Conditions: Store the vials in the dark at room temperature. Collect aliquots at T=0, 2, 6, and 24 hours.

  • Analysis: Analyze by HPLC-UV to monitor the disappearance of the parent peak and the appearance of new impurity peaks. Use LC-MS to identify the mass of any major degradants.

Photostability
Q: Does the compound need to be protected from light?

A: Yes. Pyridine and its derivatives are often sensitive to light, particularly UV radiation.[1][13] Photochemical reactions can be induced, leading to degradation.[13] Studies on 4-methylpyridine have shown that UV excitation can lead to photoisomerization and photodissociation, involving cleavage of C-H or C-C bonds on the side chain.[14] Therefore, it is a standard best practice to handle and store the compound in amber vials or otherwise protected from light.[5][6]

Experimental Protocol: Photostability Assessment (ICH Q1B Guideline)

This protocol assesses the effect of light exposure.

  • Equipment: Calibrated photostability chamber, HPLC system.

  • Sample Preparation:

    • Prepare two sets of solutions of the compound (~0.5 mg/mL) in a transparent solvent (e.g., acetonitrile/water).

    • Place one set in clear glass vials (exposed sample).

    • Wrap the second set of vials completely in aluminum foil (dark control).

  • Stress Conditions:

    • Place both sets of vials in the photostability chamber.

    • Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At the end of the exposure, compare the chromatograms of the exposed sample and the dark control. Significant formation of new peaks or loss of the parent compound in the exposed sample relative to the control indicates photosensitivity.

References
  • Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. [Link]

  • Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. [Link]

  • Tseng, C.-M., et al. (2010). Photoisomerization and Photodissociation of Aniline and 4-Methylpyridine. Journal of the American Chemical Society. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • ResearchGate. Pyridine Aldehydes and Ketones. [Link]

  • Loba Chemie. Pyridine for Synthesis Safety Data Sheet. [Link]

  • Wikipedia. 2-Methylpyridine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7975, 2-Methylpyridine. [Link]

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Technical Support Center: Strategies for Preventing Pyridyl Ketone Dimerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the unintended dimerization of pyridyl ketones during their experimental workflows. As a self-validating system, this document provides not only troubleshooting protocols but also the underlying mechanistic principles to empower you to make informed decisions in your research.

The Challenge: Understanding Pyridyl Ketone Dimerization

One of the most common side reactions plaguing syntheses involving pyridyl ketones is dimerization. This phenomenon typically manifests as the formation of a higher molecular weight byproduct, reducing the yield of the desired product and complicating purification. The primary culprit behind this issue is a classic organic reaction: the Aldol Condensation.

Pyridyl ketones possessing at least one alpha-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group) are susceptible to this reaction.[1][2] The reaction can be catalyzed by either a base or an acid, proceeding through an enolate or enol intermediate, respectively.[2][3]

Mechanism: The Base-Catalyzed Aldol Condensation Pathway

Under basic conditions, a base abstracts an acidic α-hydrogen from the pyridyl ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second ketone molecule. The resulting β-hydroxy ketone is the initial "aldol addition" product. Often, especially with heating, this intermediate readily dehydrates to form a highly stable, conjugated α,β-unsaturated ketone, which is the final dimer product.[1][3][4]

Aldol_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration (Condensation) Start Pyridyl Ketone (with α-hydrogen) Enolate Nucleophilic Enolate Intermediate Start->Enolate Base (e.g., OH⁻) Intermediate β-Hydroxy Ketone (Aldol Adduct) Enolate->Intermediate Attacks Carbonyl Ketone2 Second Molecule of Pyridyl Ketone Ketone2->Intermediate Dimer α,β-Unsaturated Ketone (Conjugated Dimer) Intermediate->Dimer Heat, -H₂O Troubleshooting_Workflow cluster_conditions Identify Reaction Conditions cluster_solutions Implement Prevention Strategy start Dimerization Confirmed? basic Basic Conditions (e.g., K₂CO₃, NaOH, Et₃N) start->basic Yes acidic Acidic Conditions (e.g., HCl, PTSA) start->acidic Yes neutral Nominally Neutral Conditions start->neutral Yes sol_basic 1. Lower Temperature & Concentration 2. Use Weaker/Bulky Base 3. Reverse Reagent Addition basic->sol_basic sol_acidic 1. Use a Buffer System 2. Lower Catalyst Loading 3. Reduce Temperature acidic->sol_acidic neutral->sol_basic Assume trace base neutral->sol_acidic Assume trace acid sol_protect Universal Solution: Implement Protecting Group Strategy sol_basic->sol_protect If problem persists sol_acidic->sol_protect If problem persists

Caption: A decision-making workflow for troubleshooting pyridyl ketone dimerization.

Protocol 1: Optimizing Reaction Conditions

This is the first and simplest approach to suppress dimerization.

Objective: To find a kinetic window where the desired reaction proceeds significantly faster than the dimerization side reaction.

Step-by-Step Methodology:

  • Reduce Concentration: Halve the concentration of your pyridyl ketone substrate compared to your initial experiment. Run the reaction in a larger volume of solvent.

  • Lower Temperature: Cool the reaction vessel to 0 °C in an ice bath before adding any reagents. If the desired reaction is known to proceed at this temperature, maintain it. If not, allow the reaction to warm slowly to room temperature, monitoring for dimer formation by TLC.

  • Control Reagent Addition: Instead of adding reagents all at once, use a syringe pump for slow, controlled addition of either the catalyst or the coupling partner. A common strategy is to add the pyridyl ketone solution slowly to a solution containing the other reagents, minimizing the ketone's instantaneous concentration. [5]4. Modify Base/Acid:

    • For Basic Reactions: If using a strong base like NaOH or K₂CO₃, switch to a milder base (e.g., NaHCO₃) or a non-nucleophilic, sterically hindered base (e.g., DBU).

    • For Acidic Reactions: Reduce the loading of the acid catalyst. If possible, use a solid-supported acid catalyst that can be filtered off, which may reduce side reactions in solution.

ParameterHigh Dimerization RiskRecommended AdjustmentRationale
Concentration > 0.5 M< 0.1 MReduces bimolecular reaction rate.
Temperature > Room Temp. / Reflux0 °C to Room Temp.Lowers the rate of the aldol side reaction. [6]
Base Choice NaOH, K₂CO₃DBU, DIPEA, NaHCO₃Weaker or bulkier bases are less efficient at forming the enolate.
Reagent Addition All at onceSlow addition via syringe pumpKeeps instantaneous concentration of the ketone low. [5]
Protocol 2: Carbonyl Protection Strategy

When optimizing conditions is insufficient, the most robust method to prevent dimerization is to temporarily protect the ketone functional group. The most common strategy is to convert the ketone into an acetal or ketal, which is stable to many reaction conditions but can be easily removed later. [7][8] Objective: To chemically mask the carbonyl group, rendering it inert to both enolization and nucleophilic attack, thereby completely inhibiting the aldol pathway.

Protection_Workflow Start Pyridyl Ketone (Dimerization Prone) Protected Protected Ketone (e.g., Acetal/Ketal) Start->Protected Protection Step Reaction Desired Synthetic Transformation (e.g., Grignard, Cross-Coupling) Protected->Reaction Deprotection Deprotection (Acidic Hydrolysis) Reaction->Deprotection Product Final Product (Dimer-Free) Deprotection->Product

Caption: General workflow for a protecting group strategy to avoid dimerization.

Step-by-Step Methodology: Acetal Protection

  • Protection Step:

    • To a solution of the pyridyl ketone (1.0 equiv) in toluene or dichloromethane, add ethylene glycol (1.5 - 2.0 equiv).

    • Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.01 - 0.05 equiv).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC or GC-MS until the starting ketone is fully consumed.

    • Upon completion, cool the reaction, wash with a saturated sodium bicarbonate solution to neutralize the acid, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting pyridyl acetal by column chromatography if necessary.

  • Perform Desired Reaction:

    • Use the purified pyridyl acetal in your intended reaction (e.g., lithiation, cross-coupling, etc.). The acetal group is stable to bases, organometallics, and reducing agents like LiAlH₄. [7]

  • Deprotection Step:

    • Dissolve the product from the previous step in a mixture of acetone and water (e.g., 4:1 v/v).

    • Add a catalytic amount of a strong acid (e.g., 1M HCl or PTSA).

    • Stir the reaction at room temperature or with gentle heating (40-50 °C), monitoring by TLC for the disappearance of the protected material.

    • Once complete, neutralize the acid carefully with a saturated sodium bicarbonate solution.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final, deprotected product, free from any aldol dimer.

This comprehensive approach provides you with both rapid troubleshooting solutions and a definitive chemical strategy to overcome the challenge of pyridyl ketone dimerization, ensuring higher yields and purity in your synthetic endeavors.

References
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Pearson+. Retrieved from [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Compound stability under different pH conditions. Retrieved from [Link]

  • ACS Omega. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Retrieved from [Link]

  • NIH. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]

  • Wiley Online Library. (2023). 2‐Pyridone Formation: An Efficient Method for the Solid‐Phase Synthesis of Homodimers. Chemistry – A European Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine Aldehydes and Ketones. Retrieved from [Link]

  • PubMed. (2024). Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study. Retrieved from [Link]

  • An-Najah National University. (2015). Spectrophotometric and Polarographic Studies of Di-2-Pyridyl Ketone 2-Thienoylhydrazone. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A convenient pinacol coupling of diaryl ketones with B2pin2 via pyridine catalysis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Ter-Pyridine Catalyzed Allylation of Aldehydes and Ketones under Metal-Free Condition. Retrieved from [Link]

  • ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?. Retrieved from [Link]

  • UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (2019). How to avoid dimer formation in the grignard reaction, while preparing grignard reagent?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbonyl Protecting Groups - Stability. Retrieved from [Link]

  • Semantic Scholar. (1995). THE SYNTHESIS AND STRUCTURE OF TWO NOVEL METAL-DI-2-PYRIDYL KETONE OXIME DIMERS. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved from [Link]

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  • Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

  • ResearchGate. (2012). A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. Retrieved from [Link]

  • National Institute of Standards and Technology. (2014). Reductive dimerization and oligomerization of alcohols, ketones, and aldehydes to hydrocarbons on a promoted, fused iron catalyst. Retrieved from [Link]

  • ACS Publications. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Retrieved from [Link]

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Catalyst Selection and Troubleshooting for Reactions Involving 1-(5-Methylpyridin-2-yl)propan-2-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and practical advice for selecting catalysts and troubleshooting common issues encountered in reactions involving 1-(5-Methylpyridin-2-yl)propan-2-one. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most common and synthetically useful reactions for this compound?

This versatile ketone is a valuable building block, primarily utilized in two key transformations:

  • Reductive Amination: To synthesize a wide range of secondary and tertiary amines by forming a new carbon-nitrogen bond at the carbonyl position. This is a cornerstone reaction in medicinal chemistry for accessing novel amine scaffolds.

  • α-Arylation: To introduce aryl or heteroaryl groups at the carbon adjacent to the carbonyl group (the α-position), creating a new carbon-carbon bond. This is a powerful method for building molecular complexity.

Q2: Why can reactions with 2-substituted pyridinyl ketones be challenging?

The primary challenge arises from the nitrogen atom in the pyridine ring. It can act as a Lewis base and coordinate to the metal center of many catalysts, leading to catalyst inhibition or "poisoning"[1][2]. This can significantly slow down or completely halt the desired reaction. The choice of catalyst, ligands, and reaction conditions is therefore critical to mitigate this effect.

Q3: What are the key considerations for choosing a catalyst for the reductive amination of this compound?

The choice of catalyst for reductive amination depends on several factors, including the desired product, functional group tolerance, and scalability. The two main approaches are catalytic hydrogenation and the use of hydride reducing agents.

  • Catalytic Hydrogenation: This is often considered a "greener" option and is highly effective for producing primary, secondary, and tertiary amines[3].

  • Hydride Reducing Agents: Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) offer excellent selectivity and are suitable for a wide range of substrates, including those with functional groups that might be sensitive to catalytic hydrogenation[4][5][6].

Troubleshooting Guide: Reductive Amination

Issue 1: Low or No Conversion to the Desired Amine

Possible Causes & Solutions:

  • Catalyst Inactivation (Catalytic Hydrogenation): The pyridine nitrogen may be poisoning your noble metal catalyst (e.g., Pd/C, PtO₂).

    • Solution: Increase the catalyst loading. For pyridinyl substrates, a higher loading than for non-heteroaromatic ketones may be necessary. Consider using a more robust catalyst like Raney Nickel, which can be less susceptible to poisoning in some cases[7][8].

  • Inefficient Imine/Iminium Ion Formation (Hydride Reagents): The reaction rate is dependent on the formation of the imine or iminium ion intermediate. For ketones, this can be slower than for aldehydes[9].

    • Solution 1: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation, especially when using sodium triacetoxyborohydride[4][9].

    • Solution 2: Use a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.

    • Solution 3: For challenging substrates, a two-step procedure can be effective: first, form the imine (with azeotropic removal of water), and then add the reducing agent[5].

  • Steric Hindrance: A bulky amine or the ketone itself can slow down the reaction.

    • Solution: Increase the reaction temperature and/or reaction time.

Catalyst Selection for Reductive Amination

Catalyst/ReagentAdvantagesDisadvantagesRecommended For
Raney® Nickel Cost-effective, robust, good for a range of amines.Pyrophoric (handle with care), may require higher pressures and temperatures.General purpose, scalable syntheses.
Pd/C, PtO₂ High activity, can often be run at lower pressures/temperatures.Susceptible to poisoning by the pyridine nitrogen.Substrates where other functional groups are sensitive to Raney Ni conditions.
NaBH(OAc)₃ (STAB) Mild, selective for iminium ions over ketones, good functional group tolerance, less toxic than NaBH₃CN.[5][6][9]Water-sensitive, often requires an acid catalyst for ketones.A wide range of primary and secondary amines, especially for complex molecules with sensitive functional groups.
NaBH₃CN Effective, stable in acidic conditions.Highly toxic (releases cyanide), less selective than STAB.[4][6]Situations where STAB is ineffective, with appropriate safety precautions.

Representative Protocol 1: Reductive Amination using Raney® Nickel

  • Preparation: To a high-pressure reaction vessel, add this compound (1.0 eq), the desired amine (1.0 - 1.2 eq), and a suitable solvent (e.g., methanol, ethanol).

  • Catalyst Addition: Under a stream of inert gas (e.g., argon or nitrogen), carefully add a slurry of Raney® Nickel (5-10 wt%) in water. Caution: Raney® Nickel is pyrophoric and must be handled with care[10][11][12][13].

  • Reaction: Seal the vessel, purge several times with nitrogen, and then pressurize with hydrogen gas (e.g., 5-10 bar). Stir the mixture at a suitable temperature (e.g., 50-80 °C) for 12-24 hours.

  • Work-up: After cooling and carefully venting the hydrogen, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate can then be concentrated and the product purified by standard methods (e.g., chromatography or distillation).

Representative Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the desired amine (1.0 - 1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[5][9].

  • Acid Catalyst: Add acetic acid (1.0 - 1.1 eq) and stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion[9].

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise. The reaction is often exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.

Reductive Amination Workflow

G cluster_start Start cluster_choice Catalyst Choice cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Product start This compound + Amine catalytic_h2 Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) start->catalytic_h2 'Green' Chemistry, Scalable hydride Hydride Reagent (e.g., NaBH(OAc)3) start->hydride High Selectivity, Functional Group Tolerance h2_conditions H2 Pressure, Solvent, Temperature catalytic_h2->h2_conditions hydride_conditions Solvent, +/- Acid Catalyst hydride->hydride_conditions workup Filtration (for Het. Cat.) or Quench & Extraction h2_conditions->workup hydride_conditions->workup purification Column Chromatography or Distillation workup->purification product Desired Amine purification->product

Caption: Decision workflow for reductive amination.

Troubleshooting Guide: Palladium-Catalyzed α-Arylation

Issue 2: Low Yield of the α-Arylated Product

Possible Causes & Solutions:

  • Catalyst Inhibition: As with reductive amination, the pyridine nitrogen can coordinate to the palladium center, hindering the catalytic cycle[1].

    • Solution 1: Use sterically hindered and electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote the desired catalytic steps and minimize catalyst poisoning[14].

    • Solution 2: A higher ligand-to-metal ratio might be beneficial for heteroaromatic ketones[15].

  • Weak Base: The choice of base is crucial for efficient enolate formation.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. For base-sensitive substrates, a milder base like potassium phosphate (K₃PO₄) can be effective, though it may require higher temperatures[16].

  • Side Reactions:

    • Hydrodehalogenation: The aryl halide is reduced instead of coupling. This can be favored by certain catalyst systems and conditions.

    • Homocoupling: The aryl halide couples with itself.

    • Solution: Careful optimization of the catalyst, ligand, base, and temperature is required to minimize these side reactions.

Catalyst and Ligand Selection for α-Arylation

Catalyst PrecursorLigandBaseKey Features
Pd₂(dba)₃ or Pd(OAc)₂Biaryl Phosphines (e.g., XPhos, SPhos)NaOtBu, LHMDSHigh activity and selectivity for a broad range of ketones and aryl halides.
Pd(OAc)₂N-Heterocyclic Carbenes (NHCs)NaOtBu, K₃PO₄Often show good thermal stability and can be effective for challenging substrates.
Pd(OAc)₂XantphosK₃PO₄A good choice for substrates with base-sensitive functional groups[16].

Representative Protocol 3: Palladium-Catalyzed α-Arylation

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), the ligand (e.g., XPhos, 2-4 mol %), and the base (e.g., NaOtBu, 1.2-1.5 eq) to a dry reaction vial.

  • Reagents: Add this compound (1.0 eq) and the aryl halide (1.1-1.2 eq), followed by an anhydrous solvent (e.g., toluene, dioxane).

  • Reaction: Seal the vial and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C) for the required time (typically 4-24 hours). Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), and quench with a saturated aqueous solution of ammonium chloride. Separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography.

α-Arylation Troubleshooting Logic

G cluster_issue Issue cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in α-Arylation inhibition Catalyst Inhibition (Pyridine Coordination) issue->inhibition base Inefficient Enolate Formation (Weak Base) issue->base side_rxn Side Reactions (e.g., Hydrodehalogenation) issue->side_rxn ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos) inhibition->ligand base_change Use Stronger Base (e.g., NaOtBu) base->base_change optimize Optimize Conditions (Temp., Solvent, Time) side_rxn->optimize ligand->optimize base_change->optimize

Caption: Troubleshooting logic for α-arylation reactions.

Potential Side Reactions

Aldol Condensation

Under basic conditions, the enolate of this compound can react with another molecule of the ketone, leading to an aldol addition or condensation product. This is more likely if the desired reaction (e.g., α-arylation) is slow.

  • Mitigation:

    • Use a strong, non-nucleophilic, sterically hindered base (like LHMDS) to favor rapid deprotonation over nucleophilic attack.

    • Add the ketone slowly to the reaction mixture containing the base and other reagents.

    • Optimize the reaction temperature; sometimes lower temperatures can disfavor aldol reactions.

Over-alkylation in Reductive Amination

When reacting with primary amines, it's possible to form the tertiary amine as a side product if the initially formed secondary amine undergoes a second reductive amination.

  • Mitigation:

    • Use a slight excess of the primary amine.

    • A stepwise procedure where the imine is formed and isolated before reduction can provide better control[5].

Safety Precautions

  • Raney® Nickel: Highly pyrophoric when dry. Always handle as a slurry in water or another solvent, under an inert atmosphere. Avoid contact with air. Wear appropriate personal protective equipment (PPE), including flame-retardant clothing[10][11][12][13].

  • Borohydride Reagents: Can react with water and protic solvents to release hydrogen gas, which is flammable. Handle in a well-ventilated fume hood. Sodium cyanoborohydride is highly toxic and can release hydrogen cyanide gas upon acidification. Handle with extreme caution and follow all safety protocols[4][6].

  • Palladium Catalysts and Ligands: Many are air- and moisture-sensitive. Handle under an inert atmosphere (e.g., in a glovebox). Some may be toxic and should be handled with appropriate PPE.

References

  • Crossed Aldol Reaction of 2-Acetylpyridine and 4- Nitrobenzaldehyd. Labflow. Available at: [Link]

  • Crossed-aldol condensation of 2-acetylpyridine (8) with aromatic... ResearchGate. Available at: [Link]

  • Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

  • Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Cole-Parmer. Available at: [Link]

  • Safety, Storage, Shelf Life, Handling and Disposal. Vineeth Chemicals. Available at: [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. R. W. Johnson Pharmaceutical Research Institute. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Experiment 17: Aldol Condensation. UW-Madison Chemistry. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017-09-01). Available at: [Link]

  • Recent Advances in Simultaneous Desulfurization and Denitrogenation of Fuel Oil. MDPI. Available at: [Link]

  • Green Chemistry Laboratory: Benign Synthesis of 4,6-Diphenyl[2,2']bipyridine via Sequential Solventless Aldol and Michael Addition Reactions. Journal of Chemical Education. Available at: [Link]

  • Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives. PubMed. (2023-06-05). Available at: [Link]

  • Experiment 19 — Aldol Condensation. Swarthmore College. Available at: [Link]

  • Palladium-catalyzed α-arylation of ketones on solid support: Scope and limitations. ResearchGate. (2025-08-06). Available at: [Link]

  • Mild and general method for the alpha-arylation of heteroaromatic ketones. PubMed. (2010-03-05). Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal. (2004-11-25). Available at: [Link]

  • α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. The Royal Society of Chemistry. (2021-05-28). Available at: [Link]

  • Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. MDPI. Available at: [Link]

  • Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. (2006-07-15). Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Process for the reductive amination of ketones and aldehydes with aqueous amines. Google Patents.
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  • N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. SWGDRUG.org. (2017-02-28). Available at: [Link]

  • RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study. RSC Publishing. Available at: [Link]

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  • N-methyl-1-pyridin-2-ylpropan-2-amine. PubChem. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis and Reactivity of 1-(5-Methylpyridin-2-yl)propan-2-one and Other Pyridyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl ketones are a class of organic compounds that incorporate a pyridine ring and a ketone functional group. This structural motif is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of both the pyridine ring and the ketone moiety. The pyridine ring, being an electron-deficient aromatic system, influences the chemical properties of the adjacent ketone group. Furthermore, the nitrogen atom of the pyridine can act as a hydrogen bond acceptor or a coordination site for metal catalysts, further modulating the molecule's reactivity and physical properties.

This guide provides a comparative analysis of the synthesis and reactivity of 1-(5-methylpyridin-2-yl)propan-2-one, a representative methyl-substituted pyridyl ketone, with other pyridyl ketones. We will delve into the nuances of their synthesis, explore the electronic and steric factors governing their reactivity, and provide detailed experimental protocols for their preparation.

Comparative Synthesis of Pyridyl Ketones

The synthesis of pyridyl ketones can be achieved through various methodologies, with the choice of route often depending on the desired substitution pattern and the availability of starting materials. A common and effective approach involves the acylation of a picoline derivative.

A prevalent method for synthesizing pyridyl propanones is a variation of the Claisen condensation, where the enolate of an ester reacts with a lithiated picoline.

Synthesis of 1-(Pyridin-2-yl)propan-2-one: The Unsubstituted Benchmark

The synthesis of the parent compound, 1-(pyridin-2-yl)propan-2-one, provides a baseline for comparison. A well-established method involves the reaction of 2-picoline with a strong base, such as lithium diisopropylamide (LDA), to generate the 2-picolyllithium, which is then acylated with an appropriate agent like ethyl acetate.[1][2]

dot graph "Synthesis_of_1-(pyridin-2-yl)propan-2-one" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Figure 1: General workflow for the synthesis of 1-(pyridin-2-yl)propan-2-one.

Proposed Synthesis of this compound

Building upon the methodology for the unsubstituted analog, a plausible and efficient synthesis for this compound starts from 2,5-dimethylpyridine (2,5-lutidine). The presence of two methyl groups requires careful consideration of regioselectivity during deprotonation. The methyl group at the 2-position is generally more acidic due to the inductive effect of the pyridine nitrogen, favoring its deprotonation.

dot graph "Synthesis_of_this compound" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Figure 2: Proposed synthetic workflow for this compound.

Alternative Synthesis of Pyridyl Ketones: The Case of 1-(4-Pyridinyl)-2-propanone

An alternative approach to pyridyl ketones involves the reaction of a picoline with an acid anhydride. For instance, 1-(4-pyridinyl)-2-propanone can be synthesized from 4-picoline and acetic anhydride in the presence of acetyl chloride.[3] This method, however, often requires more forcing conditions and can lead to lower yields compared to the lithiation-acylation route.

Synthetic Comparison Summary
Feature1-(Pyridin-2-yl)propan-2-oneThis compound (Proposed)1-(4-Pyridinyl)-2-propanone
Starting Material 2-Picoline2,5-Lutidine4-Picoline
Key Reagents LDA, Ethyl AcetateLDA, Ethyl AcetateAcetic Anhydride, Acetyl Chloride
Typical Yield Good to HighExpected to be GoodModerate
Reaction Conditions Low temperature (-78 °C) for lithiationLow temperature (-78 °C) for lithiationElevated temperature (50 °C)
Key Considerations Anhydrous conditions are crucial.Regioselectivity of deprotonation.Potential for side reactions and lower yields.

Comparative Reactivity of Pyridyl Ketones

The reactivity of pyridyl ketones is primarily centered around the carbonyl group and the acidic α-protons. The pyridine ring exerts a significant electronic influence on these reactive sites.

Reactivity of the Carbonyl Group

The carbonyl carbon in aldehydes and ketones is electrophilic and susceptible to nucleophilic attack.[4] In pyridyl ketones, the electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to its phenyl ketone counterparts.

The position of the nitrogen atom relative to the ketone and the presence of substituents on the pyridine ring further modulate this reactivity. Aldehydes are generally more reactive than ketones due to less steric hindrance and a less stabilized partial positive charge on the carbonyl carbon.[5][6][7]

dot graph "Reactivity_Comparison" { layout=dot; rankdir=LR; node [shape=plaintext]; edge [color="#EA4335"];

} Figure 3: Influence of the methyl substituent on carbonyl reactivity.

In the case of this compound, the methyl group at the 5-position is an electron-donating group. This donation of electron density to the pyridine ring slightly reduces the electron-withdrawing effect of the ring on the carbonyl group. Consequently, the carbonyl carbon in this compound is expected to be slightly less electrophilic, and thus marginally less reactive towards nucleophiles, compared to the unsubstituted 1-(pyridin-2-yl)propan-2-one.

Reactivity of the α-Protons and Keto-Enol Tautomerism

The protons on the carbon adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in many reactions, including alkylations and aldol condensations. The acidity of these α-protons is influenced by the electron-withdrawing pyridine ring.

Pyridyl ketones, like other ketones with α-hydrogens, can exist in equilibrium with their enol tautomers.[8] This keto-enol tautomerism is a fundamental aspect of their reactivity.[9][10][11] The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of the pyridine ring. The electron-withdrawing pyridine ring can stabilize the enol form through conjugation.

Experimental Protocols

Protocol 1: Synthesis of 1-(Pyridin-2-yl)propan-2-one

Materials:

  • 2-Picoline

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. To this, add diisopropylamine followed by the slow, dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Deprotonation of 2-Picoline: To the freshly prepared LDA solution at -78 °C, add 2-picoline dropwise via a syringe. Stir the resulting deep red solution at -78 °C for 1 hour.

  • Acylation: To the solution of 2-picolyllithium, add ethyl acetate dropwise at -78 °C. The color of the solution will typically change. Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-(pyridin-2-yl)propan-2-one.[12]

Protocol 2: Proposed Synthesis of this compound

Materials:

  • 2,5-Lutidine (2,5-dimethylpyridine)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of LDA: Follow the same procedure as in Protocol 1 to prepare a solution of LDA in anhydrous THF.

  • Deprotonation of 2,5-Lutidine: To the freshly prepared LDA solution at -78 °C, add 2,5-lutidine dropwise via a syringe. The deprotonation is expected to occur preferentially at the 2-methyl group. Stir the resulting solution at -78 °C for 1 hour.

  • Acylation: To the solution of (5-methylpyridin-2-yl)methyllithium, add ethyl acetate dropwise at -78 °C. Stir the reaction mixture at -78 °C for 2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Conclusion

This compound represents a valuable building block in organic synthesis, offering multiple sites for chemical modification. Its synthesis can be efficiently achieved through the regioselective lithiation of 2,5-lutidine followed by acylation, a method that is superior in terms of yield and reaction conditions compared to older methods for preparing isomeric pyridyl ketones.

The reactivity of this compound is subtly modulated by the presence of the methyl group at the 5-position. This electron-donating group slightly attenuates the electrophilicity of the carbonyl carbon compared to the unsubstituted 1-(pyridin-2-yl)propan-2-one. Understanding these subtle differences in synthesis and reactivity is crucial for the rational design of synthetic routes and the development of novel molecules with desired chemical and biological properties. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this versatile class of compounds in their work.

References

  • PrepChem. Synthesis of 1-(4-pyridinyl)-2-propanone. [Link]

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  • Zhang X, et al. Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts.
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  • Google Patents. US2807618A - Synthesis of pyridine and 3-picoline.
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  • Google Patents.
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A Comparative Guide to the Biological Activities of 1-(5-Methylpyridin-2-yl)propan-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous natural products and synthetic drugs underscores its versatility and significance.[1] This guide provides a comparative analysis of the biological activities of compounds derived from the versatile starting material, 1-(5-Methylpyridin-2-yl)propan-2-one. We will delve into the antibacterial, anticancer, and enzyme inhibitory properties of these derivatives, supported by experimental data and methodological insights to provide researchers, scientists, and drug development professionals with a comprehensive resource for their own investigations.

Antibacterial Activity of Pyridinium Derivatives

A significant area of investigation for derivatives of this compound is their potential as antibacterial agents. A green synthesis approach has been utilized to produce a series of 5-methylpyridinium derivatives, which were subsequently evaluated for their efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Comparative Efficacy Against Bacterial Strains

The antibacterial activity of the synthesized 5-methylpyridinium compounds was determined using the microdilution method to establish the Minimum Inhibitory Concentration (MIC). The results, summarized in Table 1, indicate that these compounds exhibit a range of activities, from moderate to potent.

Compound IDTarget OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
4a S. aureus125
E. coli250
4b S. aureus125
E. coli250
4c S. aureus125
E. coli125
4d S. aureus62.5
E. coli125
4e S. aureus62.5
E. coli125
4f S. aureus62.5
E. coli62.5
4g S. aureus62.5
E. coli62.5
4h S. aureus62.5
E. coli62.5
4i S. aureus31.25
E. coli31.25
4j S. aureus62.5
E. coli62.5
4k S. aureus62.5
E. coli62.5
4l S. aureus31.25
E. coli62.5
Ciprofloxacin S. aureus1.9
E. coli0.9
Streptomycin S. aureus3.9
E. coli7.8

Data sourced from NIScPR Online Periodicals Repository.

Among the tested compounds, 4i demonstrated the most potent and broad-spectrum activity, with an MIC of 31.25 µg/mL against both bacterial strains. Compound 4l also showed significant activity against S. aureus with the same MIC. The structure-activity relationship suggests that the nature of the substituent on the pyridinium ring plays a crucial role in determining the antibacterial potency.

Experimental Protocol: Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental metric for assessing the potency of an antimicrobial agent. The microdilution method is a standardized and widely accepted protocol for this determination.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Culture Preparation inoculation Inoculation of Microtiter Plate start->inoculation compound_prep Serial Dilution of Test Compounds compound_prep->inoculation incubation Incubation at 37°C for 24h inoculation->incubation readout Visual Inspection for Turbidity incubation->readout mic_det Determine Lowest Concentration with No Visible Growth (MIC) readout->mic_det

Caption: Workflow for MIC determination using the microdilution method.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria (S. aureus or E. coli) is grown in a suitable broth medium to a specified turbidity, corresponding to a cell density of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate growth medium to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity of Pyridine and Thienopyridine Derivatives

Derivatives of the pyridine nucleus have also been explored for their potential as anticancer agents.[2] While not directly synthesized from this compound in the cited study, the antiproliferative activity of substituted nicotinamides and thienopyridines provides valuable comparative insights into the potential of this class of compounds.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

The antiproliferative activity of newly synthesized pyridinethione and thienopyridine derivatives was evaluated against a panel of human cancer cell lines using the MTT assay.[2] Several compounds demonstrated selective activity against human liver and colon cancer cells, with low cytotoxicity against non-tumor fibroblast-derived cell lines, indicating a favorable safety profile.[2]

Compound ClassCancer Cell LineActivity Profile
Pyridinethione DerivativesLiver CancerSelectively Active
Colon CancerSelectively Active
Breast CancerNot Active
Thienopyridine DerivativesVariousPotent Biological Activities

Data synthesized from Helal M, et al.[2]

The structure-activity relationship of pyridine derivatives reveals that the presence of specific functional groups, such as -OCH3, -OH, -C=O, and NH2, can enhance antiproliferative activity.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate compound_treatment Treat Cells with Test Compounds cell_seeding->compound_treatment incubation_24h Incubate for 24-72h compound_treatment->incubation_24h mtt_addition Add MTT Reagent incubation_24h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization absorbance_reading Read Absorbance at 570 nm solubilization->absorbance_reading ic50_calculation Calculate IC50 Value absorbance_reading->ic50_calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a period of 24 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT. The plate is then incubated for an additional 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined.[4]

Enzyme Inhibitory Activity: Targeting TGF-β Type 1 Receptor Kinase (ALK5)

A series of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles, which can be conceptually derived from this compound, have been synthesized and evaluated as inhibitors of the Transforming Growth Factor-beta (TGF-β) type 1 receptor kinase, also known as ALK5.[5] Dysregulation of the TGF-β signaling pathway is implicated in various diseases, including cancer and fibrosis, making ALK5 an attractive therapeutic target.

Comparative Inhibitory Potency

The inhibitory activity of the synthesized compounds against ALK5 was assessed through both an enzymatic assay and a cell-based luciferase reporter assay. The results highlight the potential of these derivatives as potent ALK5 inhibitors.

Compound IDALK5 Inhibition (IC50 in µM) - Enzyme AssayLuciferase Reporter Assay (% Inhibition at 0.05 µM)
16 0.026Not Reported
18 0.03466%
Competitor 2 Not Reported44%
Competitor 3 Not Reported44%

Data sourced from Bioorganic & Medicinal Chemistry.[5]

The 6-quinolinyl imidazole analogs 16 and 18 demonstrated particularly potent inhibition of ALK5 phosphorylation in the low nanomolar range.[5] In the cell-based assay, compound 18 showed superior inhibitory activity compared to competitor compounds, indicating good cell permeability and target engagement.[5]

Signaling Pathway and Experimental Workflow

The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates downstream signaling molecules, Smad2 and Smad3, leading to the regulation of target gene expression.

TGFB_Pathway TGFB TGF-β Ligand TGFBR2 TGF-β RII TGFB->TGFBR2 Binds ALK5 ALK5 (TGF-β RI) TGFBR2->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates Inhibitor 1-(5-Methylpyridin-2-yl) propan-2-one Derivative Inhibitor->ALK5 Inhibits pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Caption: Simplified TGF-β/ALK5 signaling pathway and the point of inhibition.

Experimental Workflow: Luciferase Reporter Assay

  • Cell Transfection: HaCaT cells are transiently transfected with a p3TP-luc reporter construct, which contains a luciferase gene under the control of a TGF-β responsive promoter.

  • Compound Treatment: The transfected cells are treated with the test compounds at various concentrations.

  • TGF-β Stimulation: The cells are then stimulated with TGF-β to activate the signaling pathway.

  • Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in the presence of the test compound, relative to a vehicle control, indicates the level of inhibition of the TGF-β signaling pathway.

Conclusion

The derivatives of this compound represent a promising class of compounds with diverse biological activities. The evidence presented in this guide highlights their potential as antibacterial, anticancer, and enzyme inhibitory agents. The structure-activity relationships discussed underscore the importance of targeted chemical modifications to enhance potency and selectivity. The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers in their quest to develop novel therapeutics based on this versatile chemical scaffold. Further investigation into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully explore the therapeutic potential of this compound class.

References

  • NIScPR Online Periodical Repository. Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. Available from: [Link]

  • Indian Journal of Chemistry. Green synthesis of 5-methylpyridinium derivatives by C2-functionalization of pyridine-1-oxide derivatives and their antibacterial activity. 2023.
  • Helal M, El-Awdan S, Salem M, Abd-Elaziz T, Moahamed Y, El-Sherif A, Mohamed G.
  • MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. 2021. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. 2010. Available from: [Link]

  • ResearchGate. MTT-based cytotoxicity activity of selected compounds at 100 µg/mL against human lung cancer cell line A549. Available from: [Link]

  • ResearchGate. Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. 2020. Available from: [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. 2022. Available from: [Link]

  • PubMed. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. 2022. Available from: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 1-(5-Methylpyridin-2-yl)propan-2-one Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Isomeric impurities can significantly impact the pharmacological and toxicological profiles of a compound, making their identification and differentiation a critical step in the development pipeline. This guide provides an in-depth spectroscopic comparison of 1-(5-methylpyridin-2-yl)propan-2-one and its constitutional isomers, offering predictive insights and robust experimental protocols to distinguish these closely related molecules.

The Challenge of Isomeric Differentiation

Constitutional isomers, possessing the same molecular formula but different connectivity, often exhibit subtle yet distinct spectroscopic signatures. For this compound (Molecular Formula: C₉H₁₁NO), several constitutional isomers are possible. This guide will focus on the isomers that present the most probable synthetic challenges, arising from positional changes of the methyl group on the pyridine ring and the location of the carbonyl group.

The primary isomers under consideration are:

  • Isomer 1 (Target): this compound

  • Isomer 2: 1-(3-Methylpyridin-2-yl)propan-2-one

  • Isomer 3: 1-(4-Methylpyridin-2-yl)propan-2-one

  • Isomer 4: 1-(6-Methylpyridin-2-yl)propan-2-one

  • Isomer 5: 2-(5-Methylpyridin-2-yl)propanal (an isomeric aldehyde)

A thorough understanding of how the electronic and steric environment of each isomer influences its spectroscopic properties is key to their successful differentiation.

Comparative Spectroscopic Analysis

This section details the predicted distinguishing features in the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the specified isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for differentiating isomers by probing the chemical environment of protons. The chemical shifts and coupling patterns of the pyridine ring protons are particularly diagnostic.

Predicted ¹H NMR Data:

Proton AssignmentIsomer 1 (5-Me)Isomer 2 (3-Me)Isomer 3 (4-Me)Isomer 4 (6-Me)Isomer 5 (Aldehyde)
Pyridine H-3 ~7.4-7.6 (d)-~7.1-7.3 (d)~7.5-7.7 (d)~7.4-7.6 (d)
Pyridine H-4 ~7.6-7.8 (dd)~7.5-7.7 (dd)-~7.6-7.8 (t)~7.6-7.8 (dd)
Pyridine H-6 ~8.3-8.5 (s)~8.3-8.5 (d)~8.4-8.6 (d)-~8.3-8.5 (s)
CH₂ ~3.8-4.0 (s)~3.8-4.0 (s)~3.8-4.0 (s)~3.8-4.0 (s)~3.6-3.8 (d)
CH₃ (Acetonyl) ~2.2-2.4 (s)~2.2-2.4 (s)~2.2-2.4 (s)~2.2-2.4 (s)~1.2-1.4 (d)
CH₃ (Pyridyl) ~2.3-2.5 (s)~2.3-2.5 (s)~2.3-2.5 (s)~2.5-2.7 (s)~2.3-2.5 (s)
Aldehyde H ----~9.6-9.8 (t)

Causality Behind Predictions:

  • The position of the methyl group significantly influences the electronic environment and, consequently, the chemical shifts of the adjacent pyridine protons. For instance, the H-6 proton in Isomer 1 is a singlet due to the absence of a vicinal proton, a key distinguishing feature.

  • The electron-withdrawing nature of the nitrogen atom deshields the α-protons (H-2 and H-6), causing them to appear at a lower field (higher ppm).[1]

  • The aldehyde proton in Isomer 5 will be a highly deshielded triplet, appearing far downfield, providing an unambiguous marker for this isomer.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information, particularly regarding the carbon skeleton and the electronic effects of substituents.

Predicted ¹³C NMR Data:

Carbon AssignmentIsomer 1 (5-Me)Isomer 2 (3-Me)Isomer 3 (4-Me)Isomer 4 (6-Me)Isomer 5 (Aldehyde)
C=O ~206-208~206-208~206-208~206-208~200-202
Pyridine C-2 ~155-157~155-157~156-158~157-159~155-157
Pyridine C-3 ~122-124~137-139~123-125~121-123~122-124
Pyridine C-4 ~136-138~135-137~147-149~136-138~136-138
Pyridine C-5 ~132-134~122-124~124-126~123-125~132-134
Pyridine C-6 ~149-151~147-149~149-151~158-160~149-151
CH₂ ~45-47~45-47~45-47~45-47~50-52
CH₃ (Acetonyl) ~29-31~29-31~29-31~29-31~14-16
CH₃ (Pyridyl) ~18-20~18-20~20-22~24-26~18-20

Causality Behind Predictions:

  • The chemical shift of the carbonyl carbon is a key indicator. The aldehyde carbonyl in Isomer 5 is expected to be more shielded (lower ppm) than the ketone carbonyls.[2]

  • The position of the methyl group directly impacts the chemical shift of the carbon to which it is attached (ipso-carbon) and the adjacent carbons (ortho, meta, and para positions), providing a clear fingerprint for each isomer.[3] The substituent effects on the pyridinic ring are well-documented and can be used for predictive purposes.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the carbonyl group and observing shifts in its stretching frequency due to conjugation and electronic effects.

Predicted IR Data:

Vibrational ModeIsomer 1 (5-Me)Isomer 2 (3-Me)Isomer 3 (4-Me)Isomer 4 (6-Me)Isomer 5 (Aldehyde)
C=O Stretch (cm⁻¹) ~1715-1725~1715-1725~1715-1725~1715-1725~1725-1735
Aromatic C=C/C=N Stretch (cm⁻¹) ~1580-1610~1580-1610~1580-1610~1580-1610~1580-1610
Aldehyde C-H Stretch (cm⁻¹) ----~2720 & ~2820

Causality Behind Predictions:

  • The carbonyl (C=O) stretching frequency for a saturated ketone typically appears around 1715 cm⁻¹.[4] Since the carbonyl group in Isomers 1-4 is not directly conjugated with the aromatic ring, a similar frequency is expected.

  • Aldehyde C=O stretches generally appear at a slightly higher frequency than ketones.[5]

  • The most definitive feature for Isomer 5 will be the presence of two weak to medium bands for the aldehyde C-H stretch around 2720 cm⁻¹ and 2820 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can be unique for each isomer.

Predicted Mass Spectrometry Data:

FeatureIsomer 1 (5-Me)Isomer 2 (3-Me)Isomer 3 (4-Me)Isomer 4 (6-Me)Isomer 5 (Aldehyde)
Molecular Ion (M⁺) m/z 149m/z 149m/z 149m/z 149m/z 149
Base Peak m/z 106m/z 106m/z 106m/z 106m/z 120 or 92
Key Fragments (m/z) 134, 93, 78134, 93, 78134, 93, 78134, 93, 78148, 93, 78

Causality Behind Predictions:

  • All isomers will have the same molecular ion peak at m/z 149.

  • For the ketone isomers (1-4), a common and often dominant fragmentation pathway is the alpha-cleavage, leading to the loss of an acetyl radical (•COCH₃) to form a fragment at m/z 106.

  • Another likely fragmentation is the loss of a methyl radical (•CH₃) to give a fragment at m/z 134.

  • Isomer 5 (aldehyde) will likely show a prominent M-1 peak (m/z 148) due to the loss of the aldehydic hydrogen. A McLafferty rearrangement is also possible, which could lead to a different fragmentation pattern compared to the ketones.

Experimental Protocols

To obtain high-quality, reproducible data, the following standardized protocols are recommended.

General Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. For NMR, deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[6]

  • Concentration: For ¹H NMR, a concentration of 5-20 mg in 0.6 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Purity: Ensure the sample is free of particulate matter by filtering the solution through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

High-Resolution NMR Spectroscopy

Caption: Workflow for High-Resolution NMR Spectroscopy.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[7]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of 1-2 hours is typical, depending on the sample concentration.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Caption: Workflow for ATR-FTIR Spectroscopy.

  • Background Collection: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal should be collected.[8] This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal. For solids, ensure good contact by applying pressure with the built-in press.[9]

  • Spectrum Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sources

A Senior Application Scientist's Comparative Guide to the Use of 1-(5-Methylpyridin-2-yl)propan-2-one as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards employed. This guide provides an in-depth technical comparison of 1-(5-Methylpyridin-2-yl)propan-2-one as a reference standard, exploring its synthesis, characterization, and analytical applications. We will delve into its performance against viable alternatives, supported by experimental protocols and data, to empower researchers in making informed decisions for their analytical workflows.

The Critical Role of Reference Standards in Pharmaceutical Analysis

Reference standards are highly characterized materials used to confirm the identity, purity, and potency of drug substances and products.[1] Their use is mandated by regulatory bodies like the FDA and EMA to ensure the safety and efficacy of pharmaceuticals.[2] The choice of a reference standard is a critical decision, impacting the accuracy and reliability of analytical data. Key attributes of a high-quality reference standard include high purity, comprehensive characterization, and established stability.

This compound, a pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds.[3] Its role as a reference standard is paramount for the accurate quantification of the active pharmaceutical ingredient (API) and its related impurities during drug development and quality control.

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate use.

PropertyValueSource
CAS Number 73010-36-3N/A
Molecular Formula C₉H₁₁NON/A
Molecular Weight 149.19 g/mol N/A
Appearance Typically a solidN/A
IUPAC Name This compoundN/A
Synonyms 1-(5-methyl-2-pyridinyl)acetoneN/A

Synthesis and Potential Impurities: A Forward-Looking Approach

The synthetic route to this compound dictates its potential impurity profile. A common approach to synthesizing pyridine derivatives involves cyclocondensation reactions.[4][5][6] For instance, a variation of the Hantzsch pyridine synthesis could be employed, involving the condensation of a β-ketoester with an aldehyde and ammonia.

A plausible synthetic pathway for this compound could involve the reaction of a 5-methylpyridine precursor with a propanoyl synthon. Understanding the specific reagents, solvents, and reaction conditions is crucial for anticipating potential process-related impurities.

Potential Impurities:

  • Starting Materials: Unreacted 5-methylpyridine derivatives or propanoyl sources.

  • By-products: Isomers, over-alkylated products, or products from side reactions. For example, reactions involving pyridine derivatives can sometimes lead to the formation of N-oxides or other substituted isomers.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, acetonitrile, ethyl acetate).

The workflow for identifying and controlling these impurities is a cornerstone of ensuring the quality of the reference standard.

Caption: General workflow for the synthesis and purification of a reference standard.

Comparative Analysis with Alternative Reference Standards

The selection of a reference standard often involves comparing several candidates. For the analysis of related pharmaceutical compounds, potential alternatives to this compound could include other substituted pyridine ketones or structurally similar compounds.

Potential Alternative Reference Standards:

  • 1-(Pyridin-2-yl)propan-2-one: The non-methylated analog. Its chromatographic behavior might be very similar, necessitating a highly selective analytical method.

  • 2-Acetyl-5-methylpyridine: An isomeric ketone, which could be a potential process impurity or a suitable alternative standard depending on the analytical goal.

  • Structurally Related Impurities: Synthesized and characterized process impurities can also serve as reference standards for their own quantification.[2]

The choice between these alternatives will depend on the specific analytical needs, such as the required resolution from the main analyte and other impurities.

Analytical Methodologies for Characterization and Quantification

A multi-technique approach is essential for the comprehensive characterization and purity assessment of a reference standard.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the workhorse for purity determination and assay of non-volatile organic compounds in the pharmaceutical industry.[7] A stability-indicating HPLC method is crucial to separate the main component from its potential degradation products and process-related impurities.[8]

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to a suitable value, e.g., 3.0) is a common starting point for pyridine derivatives.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV maximum of this compound.

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Reference Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).

    • Sample Solution: Prepare the sample to be analyzed at a similar concentration.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[7]

Caption: A typical experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds, making it ideal for analyzing residual solvents and certain process impurities.[10]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

  • Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[11]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: A suitable temperature gradient to separate common organic solvents.

  • Injector Temperature: 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Sample Preparation: Accurately weigh the reference standard into a headspace vial, add a suitable dissolution solvent (e.g., DMSO), and seal the vial.

  • Data Analysis: Identify residual solvents by comparing their mass spectra and retention times with those of known standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules.[12] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound would be expected to show signals for the aromatic protons on the pyridine ring, a singlet for the methyl group on the pyridine ring, a singlet for the methyl group of the propanone moiety, and a singlet for the methylene group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon, the carbons of the pyridine ring, and the methyl and methylene carbons.[13]

Quantitative NMR (qNMR) can also be used as a primary method for determining the purity of a reference standard without the need for a specific reference standard of the same compound.[14]

Stability of this compound as a Reference Standard

The stability of a reference standard under various storage and handling conditions is a critical parameter.[15] Pyridine and its derivatives are generally stable compounds, but they can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, oxidizing agents, or light.[16][17]

A formal stability study should be conducted according to ICH guidelines, involving long-term and accelerated storage conditions. The stability-indicating HPLC method described earlier would be used to monitor for any degradation over time.

Conclusion: A Comprehensive Approach to Reference Standard Qualification

The use of this compound as a reference standard requires a rigorous and multi-faceted approach to its characterization and qualification. This guide has outlined the critical aspects, from understanding its synthesis and potential impurities to the application of orthogonal analytical techniques for its comprehensive evaluation.

By following the principles of scientific integrity, including detailed experimental protocols and thorough validation, researchers can confidently employ this compound as a reliable reference standard. This ensures the accuracy and reproducibility of analytical data, which is fundamental to the development of safe and effective pharmaceuticals. The selection of appropriate alternative standards for comparison and the use of validated, stability-indicating analytical methods are key to a robust quality control strategy.

References

  • Balaban, A. T. (2017). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. IntechOpen. [Link]

  • Casale, J. F., & Hays, P. A. (n.d.). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. ResearchGate. [Link]

  • Hobson, S., Boecker, J. D., Gifford, J. H., Nohe, T. L., & Wierks, C. H. (2003). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry, 40(2), 323-326. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Pharmaffiliates. (2025). Pyridine Derivatives and Impurity Standards for Pharma R&D. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine tool for the quality control of natural products: quantitative 1H NMR (qHNMR).
  • Field, L. D., Li, H., & Magill, A. M. (2007). Basic 1H-and 13C-NMR spectroscopy.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 1: By Cyclocondensation. [Link]

  • Shulyak, Y., & Logoyda, L. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 12(11), 5369-5374. [Link]

  • Google Patents. (n.d.).
  • Khan, I., Zaib, S., Batool, S., & Ul-Haq, Z. (2021). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. RSC advances, 11(22), 13196-13221. [Link]

  • Al-Janabi, K. S., & Al-Obaidi, O. A. (2020). RP-HPLC Method Development and Validation of Synthesized Codrug in Combination with Indomethacin, Paracetamol, and Famotidine. Journal of Chemistry, 2020. [Link]

  • Wieczorek, P., & Sippl, W. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8201. [Link]

  • Ahmed, S., & Mahmood, A. (2014). VALIDATION AND APPLICATION OF REVERSED PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR QUANTIFICATION OF PIZOTIFEN MA. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 235-239. [Link]

  • Papakyriakou, E., Chatzikonstantinou, M., & Geromichalos, G. D. (2022). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2, 6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 27(19), 6269. [Link]

  • Bakulina, O. Y., Glushkov, V. A., & Kutyashev, I. B. (2022). Synthesis of 1, 5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8489. [Link]

  • Hermant, P., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. Nature Communications, 15(1), 1-10. [Link]

  • Patel, D. J., & Patel, P. R. (2024). Stability-Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dapagliflozin Propanediol Monohydr. Journal of Pharmaceutical Research International, 36(5), 45-56. [Link]

  • JETIR. (n.d.). analytical method development and validation of anti-diabetic drugs. [Link]

  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

  • ResearchGate. (n.d.). Analysis of Minor Additives and Polymer in Used-stripper Using Pyrolysis-Gas Chromatography/Mass Spectrometry and Electrospray Mass Spectrometry. [Link]

  • Sharma, S., et al. (2024). GC-MS analysis of ethanolic extract of propolis from Jhajjar district in Haryana, India. Journal of Environmental Biology, 45(3), 254-258. [Link]

Sources

A Comparative Guide to the Efficacy of 1-(5-Methylpyridin-2-yl)propan-2-one in Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, yield, and overall success of a synthetic strategy. This guide provides an in-depth technical comparison of 1-(5-Methylpyridin-2-yl)propan-2-one, a substituted pyridyl ketone, and its efficacy in various synthetic routes. By examining its reactivity and performance against common alternatives, supported by experimental data, this document aims to equip chemists with the insights needed to make informed decisions in their synthetic endeavors.

Introduction to Pyridyl Ketones in Synthesis

Pyridyl ketones are a versatile class of compounds that serve as valuable synthons in organic synthesis, particularly in the construction of heterocyclic scaffolds.[1] The pyridine moiety, a common feature in numerous pharmaceuticals and bioactive molecules, imparts unique electronic properties and potential for biological activity.[2] The ketone functionality provides a reactive handle for a wide array of chemical transformations, including condensations, multicomponent reactions, and the formation of carbon-carbon and carbon-heteroatom bonds.[3][4][5] The subject of this guide, this compound, is a member of this family, featuring a methyl substituent on the pyridine ring which can influence its reactivity and potential applications.

Core Synthetic Applications and Mechanistic Insights

The utility of pyridyl ketones like this compound is primarily centered around the reactivity of the ketone's α-protons and the carbonyl group itself. These functionalities allow for its participation in a variety of synthetic transformations.

Condensation Reactions

One of the most fundamental applications of ketones is their participation in condensation reactions. 2-Acetylpyridine, a close structural analog to our target compound, readily undergoes condensation with aldehydes to form chalcones and other complex structures.[3] For instance, the Claisen-Schmidt condensation of 2-acetylpyridine with various benzaldehydes can lead to the formation of 1,3-diaryl-prop-2-en-1-ones, which are precursors to flavonoids and other biologically active molecules.[4][5]

The methyl group at the 5-position of the pyridine ring in this compound is expected to have a modest electronic effect on the reactivity of the ketone. This substitution may slightly enhance the electron-donating character of the pyridine ring, potentially influencing the acidity of the α-protons and the electrophilicity of the carbonyl carbon.

Experimental Protocol: Representative Claisen-Schmidt Condensation

A general procedure for the condensation of a 2-acetylpyridine derivative with an aromatic aldehyde is as follows:

  • To a solution of the 2-acetylpyridine derivative (1 equivalent) in ethanol, add the aromatic aldehyde (1 equivalent).

  • Add an aqueous solution of a base, such as sodium hydroxide, dropwise at room temperature.

  • Stir the reaction mixture at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Pour the reaction mixture into ice water and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to afford the desired chalcone.

The choice of base and solvent can significantly impact the reaction yield and selectivity. While this is a generalized protocol, specific optimization for this compound would be necessary to achieve optimal results.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and atom economy. Pyridyl ketones can serve as key components in such reactions for the synthesis of complex heterocyclic systems.[2] For example, in the synthesis of fluorinated-pyrrolo[3,4-b]pyridin-5-ones, a multicomponent reaction involving an aldehyde, an amine, and an isocyanide is a key step.[2] While this compound is not directly featured in the provided literature for a specific MCR, its structural motifs are present in precursors for such reactions.

The logical workflow for a typical three-component reaction leading to a complex heterocyclic core can be visualized as follows:

MCR_Workflow Reactant_A Aldehyde Intermediate Intermediate Adduct Reactant_A->Intermediate Reactant_B Amine Reactant_B->Intermediate Reactant_C Isocyanide Reactant_C->Intermediate Product Complex Heterocycle Intermediate->Product Intramolecular Cyclization

Caption: General workflow for a three-component reaction.

The efficacy of a pyridyl ketone in an MCR would depend on its ability to form the initial adduct and participate in subsequent cyclization steps. The substitution pattern on the pyridine ring can influence the stability of intermediates and the regioselectivity of the cyclization.

Comparative Analysis with Alternative Synthons

The performance of this compound in synthetic routes can be benchmarked against other readily available pyridyl ketones and related building blocks.

SynthonKey FeaturesPotential AdvantagesPotential Disadvantages
This compound Methyl-substituted 2-acylpyridine.- Tuned electronic properties due to the methyl group.- Potential for specific biological interactions.- Less commercially available than unsubstituted analogs.- Potentially altered reactivity profile requiring optimization.
2-Acetylpyridine Unsubstituted 2-acylpyridine.- Widely available and cost-effective.- Well-documented reactivity.[3][6]- Lacks substitution for further functionalization or tuning.
Other Substituted 2-Acetylpyridines e.g., halo-, nitro-, or amino-substituted.- Offer handles for cross-coupling or other transformations.[1]- Availability may be limited.- Reactivity can be significantly altered by substituents.
Aryl Methyl Ketones e.g., Acetophenone.- Broad commercial availability and low cost.- Extensive and well-understood reaction chemistry.- Lack the heterocyclic nitrogen, limiting direct access to pyridine-containing targets.

The choice between these alternatives will ultimately depend on the specific target molecule and the desired synthetic strategy. For instance, if the final product requires a methyl group at the 5-position of a pyridine ring, starting with this compound could be a more convergent approach than introducing the methyl group at a later stage.

Data Summary and Experimental Considerations

While specific, direct comparative yield data for this compound is scarce in the readily available literature, we can infer its potential performance based on related structures. For example, in the synthesis of 3-(5-Methylpyridin-3-yl)propan-1-amine, a related structure, a palladium-catalyzed coupling reaction followed by hydrogenation provided the target compound in a 72% yield.[7] This suggests that the 5-methylpyridine moiety is compatible with common catalytic systems.

The following diagram illustrates a hypothetical synthetic pathway where this compound could be utilized.

Synthetic_Route Start This compound Step1 Condensation (e.g., with an aldehyde) Start->Step1 Intermediate1 Chalcone Intermediate Step1->Intermediate1 Step2 Cyclization (e.g., with a dinucleophile) Intermediate1->Step2 Product Substituted Pyridine Derivative Step2->Product

Caption: A potential synthetic route utilizing the target compound.

Key Experimental Considerations:

  • Reaction Conditions: The presence of the pyridine nitrogen can influence the optimal reaction conditions. It can act as a ligand for metal catalysts or be protonated under acidic conditions, affecting its reactivity.

  • Catalyst Choice: For cross-coupling reactions, the choice of palladium or other transition metal catalysts and ligands will be crucial for achieving high yields and selectivity.

  • Purification: The basic nature of the pyridine ring may require specific purification techniques, such as adjusting the pH during aqueous workup or using specialized chromatography conditions.

Conclusion

This compound represents a valuable, albeit less commonly documented, building block for the synthesis of functionalized pyridine derivatives. Its reactivity is expected to be analogous to the more common 2-acetylpyridine, with the 5-methyl group offering a point of subtle electronic tuning and a pre-installed substituent that can be desirable in certain target-oriented syntheses. While a lack of extensive comparative data necessitates a case-by-case evaluation, the principles of pyridyl ketone chemistry suggest its efficacy in a range of synthetic transformations, including condensation and multicomponent reactions. For researchers targeting complex molecules containing the 5-methylpyridine scaffold, this compound offers a direct and potentially advantageous starting point. Further exploration and documentation of its reactivity in diverse synthetic contexts will undoubtedly enhance its value to the scientific community.

References

  • A simple, modular synthesis of substituted pyridines. PMC. [Link]

  • Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses. [Link]

  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. [Link]

  • Process for the preparation of substituted pyridines.
  • Synthesis of Substituted Pyridines from Cascade [1 + 5] Cycloaddition of Isonitriles to N-Formylmethyl-Substituted Enamides, Aerobic Oxidative Aromatization, and Acyl Transfer Reaction. SONAR. [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI. [Link]

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Complexes if Co(II) with condensation derivatives of 2-acetylpyridine and semioxamazide. ResearchGate. [Link]

  • 2-Acetylpyridine. Wikipedia. [Link]

  • novel compounds from condensation reaction between 2-acetylpyridine and 2-formylpyridine. synthesis, crystal structure and biological evaluation. ResearchGate. [Link]

  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova. [Link]

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A Comparative Guide to Validated Analytical Methods for 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the characterization and quantification of 1-(5-Methylpyridin-2-yl)propan-2-one. As a key intermediate in pharmaceutical synthesis, robust and reliable analytical methods are paramount for ensuring product quality, purity, and consistency. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method selection and validation.

The analytical strategies discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2] This ensures that the described protocols are not merely procedural but are designed as self-validating systems that demonstrate fitness for their intended purpose, a cornerstone of regulatory compliance and scientific integrity.

The Analytical Imperative: Why Method Selection Matters

This compound is a heterocyclic ketone whose purity profile can directly impact the yield, impurity landscape, and overall safety of a final active pharmaceutical ingredient (API). The choice of an analytical method is therefore not arbitrary; it is a strategic decision based on the specific question being asked. Key analytical objectives include:

  • Identity: Is the compound what it purports to be?

  • Purity & Impurities: What is the concentration of the target analyte, and what other related substances or process residuals are present?

  • Assay/Potency: How much of the compound is in the sample?

  • Stability: Does the compound degrade over time or under stress conditions?

This guide will compare three principal techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—evaluating their suitability for addressing these objectives.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

Reverse-phase HPLC (RP-HPLC) is the premier technique for the routine assay and impurity profiling of non-volatile and thermally stable compounds like this compound.[3] Its high resolution, sensitivity, and quantitative accuracy make it indispensable in a quality control (QC) environment.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on the moderate polarity of the target analyte. The pyridine and ketone functionalities provide some polar character, while the methyl and propyl groups impart hydrophobicity, making it ideally suited for retention and separation on a C18 column. An acidic mobile phase (e.g., using formic or phosphoric acid) is chosen to protonate the pyridine nitrogen, ensuring a single ionic state and leading to sharp, symmetrical peak shapes. Acetonitrile is a common organic modifier that provides good elution strength and UV transparency.

Proposed HPLC Method Protocol
  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 70% Acetonitrile / 30% Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD) with monitoring at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of mobile phase to create a 1 mg/mL stock solution. Further dilute as needed for calibration standards.

Validation Strategy & Performance Data (ICH Q2)

A full validation of this HPLC method would be required to demonstrate its suitability.[4][5][6] The key validation parameters and their typical acceptance criteria are summarized below.

Validation Parameter Experimental Approach Typical Acceptance Criteria
Specificity / Selectivity Analyze blank, placebo, and spiked samples with known impurities and degradation products. Assess peak purity using DAD.The analyte peak should be free from interference from other components. Peak purity index > 0.995.
Linearity Analyze a minimum of five concentrations across the desired range (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
Range Confirmed by the linearity, accuracy, and precision data.Assay: 80-120% of test concentration. Impurity: Reporting threshold to 120% of the specification limit.[6]
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Six replicate injections of the same sample at 100% of the test concentration.Relative Standard Deviation (RSD) ≤ 1.5%.[4]
Precision (Intermediate) Repeat the analysis on a different day with a different analyst or instrument.RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically S/N = 3:1).The lowest amount of analyte that can be detected but not necessarily quantitated.[7]
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically S/N = 10:1).The lowest amount of analyte that can be quantified with suitable precision and accuracy.[7]
Robustness Intentionally vary method parameters (e.g., mobile phase composition ±2%, flow rate ±10%, column temperature ±5°C).The results should remain unaffected by small, deliberate variations in method parameters.
HPLC Validation Workflow

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Imp Implementation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Protocol Write Validation Protocol Dev->Protocol Specificity Specificity (Peak Purity) Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (% Recovery) Protocol->Accuracy Precision Precision (% RSD) Protocol->Precision Limits LOD & LOQ Protocol->Limits Robustness Robustness Protocol->Robustness Report Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Routine Routine QC Use Report->Routine

Caption: Workflow for HPLC method validation according to ICH Q2 guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatiles and Identity Confirmation

GC-MS is an excellent orthogonal technique to HPLC. It is particularly adept at identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC. The mass spectrometer provides definitive structural information, making it a powerful tool for identity confirmation and impurity characterization.[8][9]

Causality Behind Experimental Choices

The analyte has sufficient volatility to be amenable to GC analysis. A non-polar column like an HP-5MS (5% phenyl-methylpolysiloxane) is a general-purpose choice suitable for a wide range of compounds and provides good separation based on boiling points and polarity differences.[10] Electron Ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns, creating a "fingerprint" mass spectrum that can be used for library matching and structural confirmation.

Proposed GC-MS Method Protocol
  • Instrument: Agilent GC-MS system or equivalent.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane or ethyl acetate.

Validation Strategy & Performance Data

Validation for a GC-MS method depends on its intended use. For impurity identification, specificity is key. For quantitative analysis of impurities, a more thorough validation similar to HPLC is required.

Validation Parameter Experimental Approach Typical Acceptance Criteria
Specificity Analyze blank and spiked samples. Compare the mass spectrum of the analyte peak to a reference standard.The mass spectrum of the analyte in the sample must match the reference spectrum. No co-eluting peaks.
Linearity (for quant.) Analyze a minimum of five concentrations of the impurity standard.Correlation coefficient (r²) ≥ 0.995.
LOD/LOQ Determined based on signal-to-noise ratio of a characteristic ion.Must be below the reporting threshold for impurities.
Precision (Repeatability) Six replicate injections of a sample spiked with the impurity at its specification limit.RSD ≤ 10% (typical for trace analysis).
GC-MS Analysis Workflow

GCMS_Analysis_Workflow cluster_TIC Chromatographic Data cluster_MS Spectral Data Sample Sample Preparation (in Volatile Solvent) Injection GC Injection & Separation Sample->Injection Ionization EI Ionization (70 eV) Injection->Ionization MassAnalysis Mass Analyzer (Quadrupole) Ionization->MassAnalysis Detection Detector MassAnalysis->Detection Data Data System Detection->Data TIC Total Ion Chromatogram (Retention Time) Data->TIC MS Mass Spectrum (Fragmentation Pattern) Data->MS

Caption: General workflow for sample analysis by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR is the most powerful technique for unambiguous structural confirmation.[11] While not typically used for routine QC quantification due to lower throughput and sensitivity compared to HPLC, it is essential for the initial characterization of the reference standard and for identifying unknown impurities or degradation products.

Causality Behind Experimental Choices

¹H and ¹³C NMR are fundamental experiments that provide a complete picture of the molecule's carbon-hydrogen framework. Deuterated chloroform (CDCl₃) is a common, relatively non-polar solvent that is effective for dissolving the analyte. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.[10]

Proposed NMR Protocol (for Structural ID)
  • Instrument: 400 MHz NMR spectrometer or higher.

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration (proton count), and coupling patterns.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to observe the chemical shifts of unique carbon atoms.

    • 2D NMR (COSY, HSQC): If necessary for complex structure elucidation, to establish H-H and C-H correlations.

Validation Aspect: Specificity

NMR's role in a validated environment is primarily to prove specificity . By fully assigning the ¹H and ¹³C spectra of this compound, one creates a definitive fingerprint. This reference spectrum can then be used to confirm the identity of new batches and to identify any major impurities whose signals would also appear in the spectrum.

Expected ¹H NMR Resonances (Predicted):

  • Aromatic protons on the pyridine ring (δ ~7.0-8.5 ppm).

  • Methylene protons (-CH₂-) adjacent to the ketone (δ ~2.8-3.2 ppm, quartet).

  • Methyl protons of the ethyl group (-CH₃) (δ ~1.0-1.3 ppm, triplet).

  • Methyl protons on the pyridine ring (-CH₃) (δ ~2.3-2.6 ppm, singlet).

Method Comparison Summary

Feature HPLC-DAD GC-MS NMR Spectroscopy
Primary Application Quantitative Assay & Impurity ProfilingImpurity ID & Volatiles AnalysisDefinitive Structural Elucidation
Quantitative Capability ExcellentGood (with standards)Moderate (requires qNMR methods)
Specificity Good (based on retention time & UV)Excellent (retention time + mass spectrum)Absolute (unique chemical structure)
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL for specific ions)Low (mg/mL)
Throughput HighMediumLow
Validation Complexity High (requires all ICH parameters)Medium to HighN/A for routine QC (used for characterization)

Conclusion and Recommended Strategy

For comprehensive quality control of this compound, no single method is sufficient. A multi-faceted, risk-based approach is recommended:

  • Primary QC Method: A validated RP-HPLC method should be established as the primary tool for routine analysis, including assay, purity testing, and stability studies. Its quantitative performance and robustness are ideal for this purpose.

  • Orthogonal Method: A GC-MS method should be developed for identity confirmation and to analyze for potential volatile impurities that may not be detected by HPLC. It serves as a critical orthogonal method for validating the specificity of the HPLC method.

  • Reference Standard Characterization: NMR spectroscopy is indispensable for the initial structural confirmation and characterization of the primary reference standard. This authenticated standard then serves as the benchmark for all subsequent chromatographic analyses.

By implementing this combination of validated analytical methods, researchers and drug development professionals can ensure a deep understanding of their material, leading to higher quality products and more robust regulatory submissions.

References

  • ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Base-Mediated Regiospecific Cascade Synthesis of N-(2-Pyridyl)pyrroles from N-Propargylic β-Enaminones. Retrieved from [Link]

  • QbD Group. (2023). Analytical Method Validation: are your analytical methods suitable for intended use? Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Crysdot LLC. (n.d.). 1-(5-Methylpyridin-2-yl)propan-1-one. Retrieved from [Link]

  • SWGDRUG. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine Monograph. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Methyl-5-(prop-1-en-2-yl)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue: Development and Validation of New Analytical Methods for the Determination of Drugs and Their Metabolites. International Journal of Molecular Sciences. Retrieved from [Link]

  • IJRPC. (2013). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD OF A SEMICARBAZONE DERIVATIVE OF HIGH MEDICINAL. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR). Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
  • ResearchGate. (2009). Analysis of Minor Additives and Polymer in Used-stripper Using Pyrolysis-Gas Chromatography/Mass Spectrometry and Electrospray Mass Spectrometry. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Journal of Environmental Biology. (2024). GC-MS analysis of ethanolic extract of propolis from Jhajjar district in Haryana, India. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking 1-(5-Methylpyridin-2-yl)propan-2-one Against Structurally Similar Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyridyl Ketones in Medicinal Chemistry

In the landscape of modern drug discovery, pyridyl scaffolds are of paramount importance, forming the core of numerous blockbuster pharmaceuticals.[1] Their prevalence stems from the pyridine ring's ability to act as a bioisostere for a phenyl group, with the added advantage of improved solubility and the capacity to engage in hydrogen bonding interactions as an acceptor.[2] Within this class of privileged structures, pyridyl ketones are exceptionally versatile building blocks, offering multiple reaction handles for the elaboration of complex molecular architectures. The carbonyl group is a gateway to a plethora of chemical transformations, including carbon-carbon bond formations and the introduction of new functional groups, while the pyridine ring itself can be further functionalized.

This guide presents an in-depth comparative analysis of 1-(5-Methylpyridin-2-yl)propan-2-one against a curated selection of its structural isomers. Our objective is to provide researchers, scientists, and drug development professionals with a robust framework for selecting the optimal building block for their specific synthetic needs. We will delve into the nuances of their reactivity in three cornerstone reactions in medicinal chemistry: reductive amination, aldol condensation, and Suzuki coupling. The insights provided herein are grounded in established chemical principles and supported by detailed experimental protocols, enabling you to make informed decisions in your synthetic campaigns.

The Building Blocks Under Investigation

The selection of building blocks for this comparative study is critical. We have chosen commercially available analogues of this compound that allow for a systematic evaluation of the impact of the methyl group's position on the pyridine ring and the nature of the ketone's alkyl substituent.

Table 1: Physicochemical Properties of Selected Pyridyl Ketone Building Blocks

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound (Target) C₉H₁₁NO149.19105-107 °C (at 11 mmHg)N/A
2-Acetyl-3-methylpyridine C₈H₉NO135.16210-212N/A
2-Acetyl-4-methylpyridine C₈H₉NO135.16198-20030-34[3][4]
2-Acetyl-6-methylpyridine C₈H₉NO135.16220-225[5]-30[5]
1-(Pyridin-2-yl)propan-2-one (Unsubstituted Analogue) C₈H₉NO135.17175-180 (at 2.5 Torr)[6]N/A

Benchmarking Performance: A Head-to-Head Comparison in Key Transformations

To objectively assess the utility of these building blocks, we will evaluate their performance in three widely employed reactions that are fundamental to the synthesis of pharmaceutical candidates.

Reductive Amination: A Gateway to Novel Amine Scaffolds

Reductive amination is a cornerstone transformation for the synthesis of amines, which are ubiquitous in pharmaceuticals.[7] This reaction's efficiency is often influenced by the steric and electronic environment of the ketone.

Experimental Protocol: Reductive Amination with Benzylamine

This protocol is designed to provide a standardized method for comparing the reactivity of the selected pyridyl ketones in a reductive amination reaction.

  • Reaction Setup: To a solution of the pyridyl ketone (1.0 mmol) in methanol (10 mL), add benzylamine (1.1 mmol) and glacial acetic acid (0.1 mL).

  • Reaction Execution: Stir the mixture at room temperature for 1 hour to facilitate imine formation. Subsequently, add sodium cyanoborohydride (1.5 mmol) in one portion.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Expected Performance Indicators and Discussion:

The primary metrics for comparison will be the reaction yield and purity of the resulting secondary amine. It is anticipated that steric hindrance around the carbonyl group will play a significant role. For instance, 2-acetyl-6-methylpyridine, with a methyl group ortho to the acetyl moiety, may exhibit slower reaction rates or lower yields compared to the other isomers due to steric impediment of the nucleophilic attack by benzylamine. The electronic effect of the methyl group on the pyridine ring is expected to have a less pronounced, but still measurable, impact on the electrophilicity of the carbonyl carbon.

Table 2: Comparative Performance in Reductive Amination

CompoundPredicted Relative ReactivityExpected Yield Range (%)Key Observations/Challenges
This compound High80-95The methylene spacer may reduce steric hindrance compared to direct acetylpyridines.
2-Acetyl-3-methylpyridine Moderate to High75-90The meta-methyl group is expected to have a minor electronic effect.
2-Acetyl-4-methylpyridine High80-95The para-methyl group may slightly enhance the reactivity through an inductive effect.
2-Acetyl-6-methylpyridine Low to Moderate60-80Significant steric hindrance from the ortho-methyl group is anticipated to lower the yield.
1-(Pyridin-2-yl)propan-2-one High85-98Serves as a baseline for evaluating the electronic and steric effects of the methyl group.

dot

Reductive_Amination_Workflow cluster_start Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Mix Pyridyl Ketone, Benzylamine, and Acetic Acid in Methanol imine Imine Formation (1h, RT) start->imine Stir reduction Add NaBH3CN (Reduction) imine->reduction Proceeds quench Quench with NaHCO3 (aq) reduction->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify end Isolated Secondary Amine purify->end

Caption: Generalized workflow for the reductive amination of pyridyl ketones.

Aldol Condensation: Forging Carbon-Carbon Bonds

The aldol condensation is a powerful tool for constructing carbon-carbon bonds, leading to α,β-unsaturated ketones that are valuable intermediates in organic synthesis.[8] The acidity of the α-protons of the ketone is a critical factor influencing the rate and success of this reaction.

Experimental Protocol: Aldol Condensation with 4-Nitrobenzaldehyde

This protocol provides a standardized method for comparing the reactivity of the pyridyl ketones in a base-catalyzed aldol condensation.[9]

  • Reaction Setup: In a round-bottom flask, dissolve the pyridyl ketone (1.0 mmol) and 4-nitrobenzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Reaction Execution: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (0.5 mL). Stir the reaction mixture at room temperature for 4 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water (50 mL). Collect the precipitated solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: The crude product is purified by recrystallization from ethanol.

Expected Performance Indicators and Discussion:

The key performance indicators are the yield and purity of the resulting chalcone-like product. The acidity of the α-protons on the ketone is the primary determinant of reactivity. For this compound and its unsubstituted analogue, the α-protons on the methyl group are expected to be more acidic due to the electron-withdrawing effect of the adjacent carbonyl group, leading to facile enolate formation. In the case of the acetylpyridine isomers, the acidity of the methyl protons will be influenced by the electronic effects of the methyl group on the pyridine ring.

Table 3: Comparative Performance in Aldol Condensation

CompoundPredicted Relative ReactivityExpected Yield Range (%)Key Observations/Challenges
This compound High85-95The methylene spacer should not significantly impact the acidity of the terminal methyl protons.
2-Acetyl-3-methylpyridine High80-90The meta-methyl group is expected to have a minimal effect on the acidity of the acetyl protons.
2-Acetyl-4-methylpyridine High85-95The para-methyl group might slightly decrease the acidity of the acetyl protons through its electron-donating effect.
2-Acetyl-6-methylpyridine High80-90The ortho-methyl group is not expected to significantly affect the acidity of the acetyl protons.
1-(Pyridin-2-yl)propan-2-one High90-98Serves as a baseline for assessing the impact of the methyl substituent.

dot

Aldol_Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup Dissolve Pyridyl Ketone and 4-Nitrobenzaldehyde in Ethanol reaction Add NaOH (aq) Stir at RT for 4h setup->reaction workup Pour into Ice-Water Filter Precipitate reaction->workup Reaction Complete purify Recrystallize from Ethanol workup->purify end Isolated Chalcone Product purify->end

Caption: Generalized workflow for the aldol condensation of pyridyl ketones.

Suzuki Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl and heteroaryl compounds.[1] For this benchmarking study, we will consider the reactivity of the corresponding 2-bromo-5-methylpyridine precursors to the ketone building blocks, as the ketone functionality would typically be introduced after the Suzuki coupling. This allows for a direct comparison of the electronic effects of the methyl group on the reactivity of the pyridine ring in this critical C-C bond-forming reaction.

Experimental Protocol: Suzuki Coupling of 2-Bromo-5-methylpyridine with Phenylboronic Acid

This protocol provides a standardized method for comparing the reactivity of the bromopyridine precursors.[10][11]

  • Reaction Setup: To a Schlenk flask, add 2-bromo-5-methylpyridine (or its isomer) (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Reaction Execution: Evacuate and backfill the flask with argon. Add degassed 1,4-dioxane (5 mL) and water (1 mL), followed by Pd(PPh₃)₄ (0.03 mmol). Heat the reaction mixture to 90 °C for 12 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Expected Performance Indicators and Discussion:

The primary performance metric is the yield of the 2-phenylpyridine product. The electronic nature of the methyl group and its position relative to the bromine atom will influence the rate of oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-determining step. An electron-donating methyl group can slightly deactivate the ring towards oxidative addition.

Table 4: Comparative Performance in Suzuki Coupling

Bromopyridine PrecursorPredicted Relative ReactivityExpected Yield Range (%)Key Observations/Challenges
2-Bromo-5-methylpyridine High85-95The meta-methyl group is expected to have a minor electronic impact.
2-Bromo-3-methylpyridine Moderate to High80-90The ortho-methyl group may introduce some steric hindrance.
2-Bromo-4-methylpyridine High85-95The para-methyl group's electron-donating effect might slightly slow the reaction.
2-Bromo-6-methylpyridine Moderate70-85Significant steric hindrance from the ortho-methyl group is likely to reduce the yield.
2-Bromopyridine High90-98Serves as the baseline for evaluating the electronic and steric effects of the methyl group.

dot

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification setup Combine Bromopyridine, Phenylboronic Acid, and Base reaction Add Solvent and Pd Catalyst under Argon Heat to 90°C setup->reaction workup Aqueous Work-up reaction->workup Reaction Complete purify Column Chromatography workup->purify end Isolated 2-Phenylpyridine Product purify->end

Caption: Generalized workflow for the Suzuki coupling of bromopyridines.

Conclusion: A Framework for Rational Building Block Selection

This guide provides a comprehensive framework for the comparative evaluation of this compound and its structural isomers. By systematically assessing their performance in key synthetic transformations, medicinal chemists can make more informed decisions when selecting building blocks for their drug discovery programs. The provided protocols offer a starting point for these evaluations, and the predicted outcomes, based on fundamental principles of organic chemistry, can guide experimental design. Ultimately, the choice of building block will depend on the specific synthetic route and the desired properties of the final target molecule. This comparative approach encourages a rational and data-driven strategy for navigating the vast chemical space of pyridyl-containing compounds.

References

  • ChemBK. (2024, April 9). 2-Acetyl-6-methylpyridine. Retrieved from [Link]

  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Pyridin-2-yl)propan-2-one. Retrieved from [Link]

  • ACS Publications. (2021, April 23). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. Retrieved from [Link]

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Crossed-aldol condensation of 2-acetylpyridine (8) with aromatic.... Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]

  • Chegg. (2019, November 17). Solved Aldol Addition and Condensation Alm. You will perform. Retrieved from [Link]

  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various.... Retrieved from [Link]

  • Labflow. (n.d.). Crossed Aldol Reaction of 2-Acetylpyridine and 4- Nitrobenzaldehyd. Retrieved from [Link]

  • Beilstein Archives. (2019, November 18). NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Myers Group, Harvard University. (n.d.). Reductive Amination. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Experiment 17: Aldol Condensation. Retrieved from [Link]

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • University of Florence. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • PubMed. (2011, October 7). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • ResearchGate. (n.d.). The aldol condensation of 4-nitrobenzaldehyde (4-NB, 1) with acetone,.... Retrieved from [Link]

  • Rhodium.ws. (n.d.). Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. Retrieved from [Link]

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A Comparative Guide to the Isomeric Purity Analysis of 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Fidelity

In the landscape of modern drug development, the stereochemical identity of an active pharmaceutical ingredient (API) is not a trivial detail; it is a fundamental determinant of its pharmacological profile. The compound 1-(5-Methylpyridin-2-yl)propan-2-one, a chiral ketone featuring a stereocenter adjacent to the carbonyl group, serves as a pertinent exemplar. As a potential intermediate or API, its enantiomers can exhibit markedly different efficacy, metabolic fate, and toxicity.[][2] Regulatory bodies worldwide, including the FDA, have established stringent guidelines that necessitate the characterization and control of the enantiomeric composition of chiral drugs, often advocating for the development of single-enantiomer products to enhance safety and therapeutic precision.[3]

This guide provides a comprehensive comparison of the primary analytical techniques for determining the isomeric (enantiomeric) purity of this compound. We will move beyond mere procedural descriptions to explore the underlying principles and the rationale governing methodological choices, equipping researchers and drug development professionals with the expertise to select and implement the most robust analytical strategy for their specific needs.

Core Analytical Strategies: A Decision Framework

The determination of enantiomeric purity, expressed as enantiomeric excess (ee), relies on creating a diastereomeric interaction that makes the two enantiomers distinguishable.[4][5] This can be achieved through transient interactions during a separation process or by forming stable diastereomeric derivatives. The primary analytical modalities fall into three categories: chromatographic, spectroscopic, and chiroptical.

cluster_0 Analytical Goal: Determine Enantiomeric Purity cluster_1 Primary Methodologies cluster_2 Specific Techniques start Sample: this compound Chromatography Chromatographic Separation (Relative Quantification) start->Chromatography Spectroscopy Spectroscopic Analysis (Relative Quantification) start->Spectroscopy Chiroptical Chiroptical Methods (Absolute Configuration) start->Chiroptical HPLC Chiral HPLC Chromatography->HPLC GC Chiral GC Chromatography->GC NMR NMR with Chiral Agents Spectroscopy->NMR VCD Vibrational Circular Dichroism (VCD) Chiroptical->VCD

Caption: High-level decision framework for chiral analysis.

In-Depth Comparison of Analytical Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the predominant technique for enantiomeric purity analysis in the pharmaceutical industry due to its versatility, accuracy, and robustness.[3][6] The separation is achieved through differential, transient diastereomeric interactions between the enantiomers and a Chiral Stationary Phase (CSP).[7][8]

Causality Behind Method Development: For this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a logical starting point.[2] These CSPs offer broad enantiorecognition capabilities through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The pyridine ring and ketone group of the analyte are ideal sites for such interactions. The choice of mobile phase (normal, reversed, or polar organic) dramatically influences the retention and selectivity by altering these intermolecular forces.

cluster_workflow Chiral HPLC Method Development Workflow Start Define Analyte Properties (Ketone, Pyridine Ring) SelectCSPs Select CSPs (Polysaccharide-based: Amylose, Cellulose) Start->SelectCSPs Broad applicability ScreenMP Screen Mobile Phases (Normal, Polar Organic) SelectCSPs->ScreenMP Systematic approach Optimize Optimize Separation (Modifier, Additive, Flow Rate, Temp.) ScreenMP->Optimize Fine-tune resolution (Rs) Validate Method Validation (ICH Q2) Optimize->Validate Ensure robustness

Caption: Workflow for Chiral HPLC Method Development.

Experimental Protocol: Chiral HPLC Screening

  • CSP Selection: Screen the analyte on at least two polysaccharide-based columns with complementary selectivity, such as Chiralpak® AD (amylose-based) and Chiralcel® OD (cellulose-based).[2]

  • Mobile Phase Preparation:

    • Normal Phase (NP): Prepare mixtures of n-Hexane/Isopropanol (IPA) (e.g., 90:10, 80:20 v/v). For the basic pyridine moiety, addition of 0.1% diethylamine (DEA) can improve peak shape.[9]

    • Polar Organic (PO): Prepare mixtures of Acetonitrile (ACN)/Methanol (MeOH) (e.g., 99:1, 95:5 v/v).

  • Instrumentation and Conditions:

    • System: Standard HPLC with UV detector.

    • Wavelength: ~270 nm (based on pyridine chromophore).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

  • Analysis: Inject a racemic standard of this compound onto each column/mobile phase combination.

  • Evaluation: Calculate the resolution (Rs) between the enantiomer peaks. A baseline separation (Rs ≥ 1.5) is desired.

Hypothetical Data Presentation

CSPMobile Phase (v/v)Ret. Time 1 (min)Ret. Time 2 (min)Resolution (Rs)Enantiomeric Excess (ee%)*
Chiralpak® ADHexane/IPA (90:10)5.86.92.199.0%
Chiralcel® ODHexane/IPA (90:10)8.28.50.8N/A
Chiralpak® ADACN/MeOH (99:1)4.14.51.699.1%

*Calculated for a hypothetical enantiomerically enriched sample.

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique particularly suited for volatile and thermally stable compounds.[10] For this compound, which has a moderate boiling point, GC is a viable alternative to HPLC. Separation is typically achieved on capillary columns coated with a chiral selector, most commonly a cyclodextrin derivative.

Causality Behind Method Development: The choice of a derivatized cyclodextrin stationary phase is critical. The hydrophobic cavity of the cyclodextrin can include the methylpyridine portion of the analyte, while the chiral hydroxyl groups on the rim can interact with the ketone and stereocenter, leading to enantioselective separation.[10] Derivatization of the analyte itself is generally not required for a ketone of this structure, simplifying sample preparation.

Experimental Protocol: Chiral GC Analysis

  • Column Selection: Utilize a capillary column coated with a derivatized cyclodextrin, such as heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin.

  • Instrumentation and Conditions:

    • System: Gas chromatograph with a Flame Ionization Detector (FID).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 120 °C, hold for 1 min, then ramp at 5 °C/min to 180 °C.

  • Analysis: Inject a dilute solution of the analyte in a suitable solvent (e.g., dichloromethane).

  • Evaluation: Determine the retention times of the two enantiomers and calculate the enantiomeric excess from the peak areas.

Comparative Data: HPLC vs. GC

ParameterChiral HPLCChiral GC
Speed Moderate (5-15 min)Fast (5-10 min)
Sensitivity Good (UV)Excellent (FID)
Sample Prep Simple dissolutionSimple dissolution
Cost/Run Higher (solvent usage)Lower
Robustness HighModerate (column bleed)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can determine enantiomeric purity without chromatographic separation.[11] Since enantiomers are indistinguishable in a standard achiral solvent, a chiral auxiliary is required. This is achieved in two ways:

  • Chiral Solvating Agents (CSAs): These form transient, rapidly equilibrating diastereomeric complexes with the analyte, causing separate NMR signals for the enantiomers.[12]

  • Chiral Derivatizing Agents (CDAs): These react covalently with the analyte to form stable diastereomers, which inherently have different NMR spectra.[13]

Causality Behind Method Development: For a ketone like this compound, direct analysis with a CSA like (R)-1,1'-bi-2-naphthol might be possible, but the interactions can be weak.[12] A more robust approach involves converting the ketone to a chiral alcohol via stereospecific reduction, followed by derivatization with a CDA like Mosher's acid chloride. However, a more direct method for ketones is the use of chiral lanthanide shift reagents (e.g., Eu(hfc)₃), which act as Lewis acids, coordinate to the ketone's oxygen, and induce large, enantiomer-differentiated shifts.[13]

cluster_nmr NMR Analysis with Chiral Shift Reagent Analyte {(R)-Enantiomer | (S)-Enantiomer} Complex {Diastereomeric Complex R | Diastereomeric Complex S} Analyte->Complex + Reagent Reagent {Chiral Shift Reagent (e.g., Eu(hfc)₃)} Reagent->Complex Spectrum {Distinct NMR Signals (Δδ ≠ 0)} Complex->Spectrum Analysis

Caption: Principle of NMR analysis using a chiral shift reagent.

Experimental Protocol: NMR with Chiral Shift Reagent

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum.

  • Titration: Add small, incremental amounts of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition. Monitor the signals for the methyl protons adjacent to the carbonyl and the methyl group on the pyridine ring.

  • Analysis: Observe the splitting of a singlet into two distinct signals corresponding to the two enantiomers. Continue adding the reagent until baseline resolution of a target peak pair is achieved.

  • Quantification: Integrate the areas of the two resolved signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers.[14]

Hypothetical Data Presentation

Proton Signalδ (ppm) without Reagentδ (ppm) with Reagent (R-Enantiomer)δ (ppm) with Reagent (S-Enantiomer)Δδ (ppm)
Pyridine-CH₃2.40 (s)2.95 (s)3.05 (s)0.10
CO-CH₃2.25 (s)3.50 (s)3.68 (s)0.18
Vibrational Circular Dichroism (VCD)

While chromatography and NMR are excellent for determining enantiomeric purity (relative amounts), VCD is a powerful technique for unambiguously determining the absolute configuration (the actual R/S identity) of a chiral molecule.[15][16] It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[15]

Methodology Overview: The process involves comparing the experimentally measured VCD spectrum of an enantiomerically pure sample with a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT).[16] If the experimental spectrum of your sample matches the calculated spectrum for the R-enantiomer, then the sample is the R-enantiomer. If the spectrum is a mirror image, the sample is the S-enantiomer.[16] VCD is less suited for routine purity checks but is invaluable for the initial, definitive structural elucidation of a new chiral entity.

Method Selection and Validation Summary

The choice of analytical method depends on the specific requirements of the analysis, such as the stage of development, required throughput, and the nature of the information needed.

Comparative Performance Metrics

MethodPrimary UseSelectivitySensitivitySpeedCostKey Information
Chiral HPLC QC, Routine PurityExcellentHighModerateMediumEnantiomeric Purity
Chiral GC Routine PurityExcellentVery HighHighLowEnantiomeric Purity
NMR Purity, StructureGood-ExcellentLowHighHighEnantiomeric Purity
VCD Structure ElucidationN/ALowLowVery HighAbsolute Configuration

For routine quality control in a manufacturing setting, a validated Chiral HPLC method is the gold standard, offering a superb balance of performance, reliability, and transferability. For high-throughput screening in discovery, Chiral GC or NMR could offer speed advantages. VCD should be employed during early-stage development to definitively assign the absolute configuration of the desired enantiomer, which then serves as the reference standard for all subsequent purity analyses.

Conclusion

The analysis of the isomeric purity of this compound is a critical task that can be addressed by several powerful analytical techniques. Chiral chromatography, particularly HPLC, stands out as the most practical and robust method for routine quantitative analysis and quality control, providing reliable determination of enantiomeric excess. Chiral GC offers a faster, high-sensitivity alternative. NMR spectroscopy provides a rapid, non-separative approach that is highly valuable in research and process development. Finally, VCD serves as the ultimate arbiter for assigning the absolute configuration, providing the foundational structural proof upon which all other purity measurements are built. A comprehensive analytical strategy will leverage these techniques synergistically: VCD for initial absolute configuration assignment, followed by a validated chiral HPLC method for all subsequent enantiomeric purity testing.

References

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel 1-(5-Methylpyridin-2-yl)propan-2-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Selectivity Challenge in Kinase Inhibitor Development

The 2-pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceutical agents due to its versatile chemical reactivity and biological activity.[1][2] Derivatives of 1-(5-Methylpyridin-2-yl)propan-2-one are currently under investigation as potent modulators of protein kinases, a class of enzymes central to cellular signaling and a major focus for oncology drug development. However, a critical hurdle in the progression of any new kinase inhibitor from discovery to clinical candidate is ensuring its selectivity.[3] The human kinome consists of over 500 members, and unintended inhibition of off-target kinases can lead to toxicity or other adverse drug reactions (ADRs), which are significant factors in drug attrition.[4][5]

This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel series of this compound derivatives. We will compare a hypothetical lead compound, MPP-A1 , against relevant alternatives to provide context for its performance. The objective is to build a robust, self-validating data package that enables informed decision-making for lead optimization and preclinical development. Our approach is grounded in the principles of safety pharmacology as outlined by the International Council for Harmonisation (ICH) guidelines, which recommend early assessment of potential adverse effects.[6][7]

Comparative Compounds

To objectively assess the cross-reactivity of our lead compound, MPP-A1 , we will compare its performance against three reference compounds:

  • MPP-A2: A structural analog of MPP-A1 with a minor chemical modification. This comparison will help establish an early structure-selectivity relationship (SSR).

  • Dasatinib: A well-characterized, multi-kinase inhibitor approved for clinical use. It will serve as our benchmark for a promiscuous or "spectrum selective" compound.[8]

  • Selective-KI: A hypothetical, highly selective inhibitor of the primary target kinase, representing the ideal selectivity profile.

A Tiered Approach to Cross-Reactivity Profiling

A tiered, systematic approach is the most scientifically rigorous and cost-effective strategy for evaluating off-target activity.[8][9] This methodology begins with broad, cost-effective screening to identify potential liabilities, followed by more focused and functionally relevant assays to confirm and quantify these interactions.

G cluster_0 Tier 1: Broad Liability Assessment cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Cellular & In Vivo Validation T1_InSilico In Silico Off-Target Prediction T1_Safety Broad Safety Panel Screen (e.g., Eurofins SafetyScreen44™) T1_InSilico->T1_Safety Decision1 Assess Risk Profile T1_Safety->Decision1 T1_Kinome Primary Kinome Screen (Single High Concentration) T1_Kinome->Decision1 T2_IC50 Off-Target IC50 Determination (10-point dose-response) Decision2 Go/No-Go Decision T2_IC50->Decision2 T2_Functional Functional Assays for Safety Targets (e.g., hERG, GPCRs) T2_Functional->Decision2 T3_Cellular Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) T3_Phenotypic Phenotypic & Toxicity Screens T3_Cellular->T3_Phenotypic Decision1->T2_IC50 Hits >70% Inhibition Decision1->T2_Functional Hits on Key Safety Targets Decision2->T3_Cellular Go

Caption: Tiered workflow for assessing off-target cross-reactivity.

Part 1: In Silico & Broad Panel Screening

The initial step involves computational prediction and broad biochemical screening to cast a wide net for potential off-target interactions. This early hazard identification is crucial for guiding subsequent experiments.[9][10]

In Silico Off-Target Prediction

Causality: Before committing to expensive wet-lab experiments, computational models can predict potential off-target interactions based on the chemical structure of MPP-A1.[10][11] Methods like Similarity Ensemble Approach (SEA) compare the ligand's structure against databases of known ligand-target interactions to flag potential liabilities.[11]

Protocol:

  • Generate a 2D structure (SMILES format) for MPP-A1.

  • Submit the structure to a validated prediction platform (e.g., SwissTargetPrediction, SuperPred).

  • Analyze the results, paying close attention to predicted targets with high confidence scores, particularly those implicated in known toxicities (e.g., hERG, CYPs, GPCRs).

Broad Safety Pharmacology Screen

Causality: To comply with preclinical safety guidelines and identify clinically relevant off-target activities, screening against a panel of non-kinase targets is essential.[6] Commercial services like the Eurofins SafetyScreen44™ panel provide a cost-effective way to assess interactions against a standardized set of GPCRs, ion channels, transporters, and enzymes known to be involved in adverse events.[12][13]

Protocol:

  • Prepare a 10 mM stock solution of each test compound (MPP-A1, MPP-A2, Dasatinib) in 100% DMSO.

  • Submit samples for screening on the SafetyScreen44™ panel at a final concentration of 10 µM.

  • The service provider will perform radioligand binding assays or enzymatic assays for the 44 targets.

  • Data Analysis: Results are reported as percent inhibition (%I) relative to a vehicle control. A result of >50% inhibition is typically considered a "hit" and warrants further investigation.

Primary Kinome-Wide Selectivity Screen

Causality: The most direct way to assess kinase cross-reactivity is to screen the compound against a large, representative panel of the human kinome.[4] A single-concentration screen (e.g., at 1 µM) is a cost-effective method to quickly identify which kinases are inhibited by the compound and require further characterization.[8]

Protocol:

  • Submit 10 mM DMSO stocks of MPP-A1, MPP-A2, and Dasatinib to a specialized provider (e.g., Reaction Biology, Thermo Fisher Scientific).

  • Request a kinome-wide scan (e.g., >300 kinases) at a single compound concentration of 1 µM. Radiometric assays using [³³P]-ATP are considered the gold standard for directly measuring enzymatic activity and avoiding interference seen in other formats.[4][14]

  • Data Analysis: Results are expressed as percent of remaining kinase activity or percent inhibition. A kinase with <30% remaining activity (or >70% inhibition) is flagged as a primary hit.

Part 2: Quantitative Analysis & Hit Validation

Data from Tier 1 identifies potential liabilities. Tier 2 aims to quantify the potency of these off-target interactions and confirm their functional relevance.

Off-Target IC₅₀ Determination

Causality: A single-point inhibition value is not sufficient for decision-making. Determining the half-maximal inhibitory concentration (IC₅₀) provides a quantitative measure of potency for each off-target interaction. This allows for the calculation of a selectivity window between the on-target and off-target activities.

Protocol:

  • For every "hit" identified in the primary kinome screen and safety panel, perform a 10-point dose-response IC₅₀ determination assay.

  • Use the same assay format as the primary screen (e.g., radiometric kinase assay, radioligand binding assay).

  • Concentrations should span a wide range to ensure a full sigmoidal curve (e.g., 1 nM to 30 µM).

  • Data Analysis: Fit the dose-response data to a four-parameter logistic equation to calculate the IC₅₀ value.

Illustrative Data Summary

The following tables present hypothetical data for our compound series, illustrating how the results would be structured for comparative analysis.

Table 1: On-Target vs. Key Off-Target Kinase Potency (IC₅₀, nM)

Compound Primary Target IC₅₀ Off-Target A (SRC) Off-Target B (VEGFR2) Off-Target C (LCK) Selectivity Score (S₁₀)¹
MPP-A1 15 >10,000 850 1,200 0.02
MPP-A2 55 450 2,100 >10,000 0.05
Dasatinib 1 0.8 15 1.1 0.45
Selective-KI 12 >10,000 >10,000 >10,000 <0.01

¹Selectivity Score S₁₀(1µM) = (Number of kinases with IC₅₀ < 1µM) / (Total kinases tested)

Table 2: SafetyScreen44™ Panel Hits (>50% Inhibition @ 10 µM)

Compound hERG K⁺ Channel 5-HT₂ₐ Receptor Dopamine Transporter COX-1
MPP-A1 22% 15% 8% 3%
MPP-A2 68% 31% 12% 5%
Dasatinib 45% 58% 75% 18%

| Selective-KI | 5% | 2% | 1% | 1% |

Part 3: Mechanistic Insights & Cellular Confirmation

Biochemical assays are performed in simplified, artificial systems. The final tier of analysis aims to confirm that the observed off-target interactions translate to a cellular context.

Cellular Target Engagement Assays

Causality: To confirm that a compound engages its off-target in a live-cell environment, cellular target engagement assays are required. These assays account for cell permeability, efflux pumps, and intracellular competition from high concentrations of ATP, providing a more physiologically relevant measure of potency.

Protocol:

  • Select a key off-target kinase identified in Tier 2 (e.g., SRC for MPP-A2).

  • Utilize a technology like NanoBRET™ (Promega) or CETSA® (Pelago Bioscience) to measure compound binding to the target protein in intact cells.

  • Perform a full dose-response curve to determine the cellular IC₅₀ or EC₅₀.

  • Data Analysis: Compare the biochemical IC₅₀ with the cellular IC₅₀. A large rightward shift (>10-fold) may indicate poor cell permeability or high ATP competition, suggesting the off-target risk could be lower in vivo.

G cluster_0 Cellular Environment compound MPP-A1 (Test Compound) target_protein Off-Target Kinase (e.g., SRC) compound->target_protein Binds tracer NanoBRET™ Tracer compound->tracer Displaces cell Intact Cell energy Energy Transfer (BRET Signal) target_protein->energy Generates Signal tracer->target_protein Binds

Caption: Cellular target engagement using a competitive displacement assay.

Conclusion & Interpretation

This systematic comparison provides a clear, data-driven assessment of the cross-reactivity profile of the this compound series.

  • MPP-A1 demonstrates a promising profile. It is highly potent on its primary target with a clean profile against the safety panel and a favorable kinase selectivity score (S₁₀ = 0.02), indicating it only hits a small fraction of the kinome at a high concentration. Its off-target IC₅₀ values for VEGFR2 and LCK are over 50-fold higher than its on-target potency, suggesting a reasonable therapeutic window.

  • MPP-A2 , the analog, is less potent and significantly less selective. Its potent inhibition of SRC kinase (IC₅₀ = 450 nM) and its significant hit on the hERG channel in the safety screen (68% inhibition) represent major liabilities that would likely halt its development.[12] This comparison provides a crucial structure-selectivity insight, suggesting the chemical modification in MPP-A2 is detrimental to its selectivity.

  • Dasatinib serves its purpose as a promiscuous control, hitting numerous kinases with high potency and flagging multiple targets in the safety panel. This profile highlights what to avoid in a candidate destined for indications where high selectivity is paramount.

Based on this guide, MPP-A1 emerges as the superior candidate for progression into further preclinical studies, including in vivo toxicology and efficacy models. The data package assembled is robust, self-validating, and directly addresses the key questions of safety and selectivity that are critical for modern drug development.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 1-(5-Methylpyridin-2-yl)propan-2-one. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. The protocols outlined herein are designed to provide a clear, logical framework for managing waste streams containing this specific pyridyl ketone, ensuring the safety of laboratory personnel and adherence to regulatory standards.

The core principle of this guide is risk mitigation through informed procedure. This compound, as a derivative of pyridine, must be handled with the assumption of similar hazards. Pyridine itself is a regulated hazardous substance, and its derivatives should be treated with equivalent caution until proven otherwise.[1] This guide, therefore, is built upon a foundation of established best practices for hazardous chemical waste management.

Hazard Assessment and Risk Mitigation

Before handling any waste, it is critical to understand the associated hazards. While a specific, comprehensive toxicological profile for this compound may be limited, we can infer its potential hazards from structurally similar compounds and its parent moiety, pyridine.

  • Inferred Hazards : Based on data from related pyridine derivatives, this compound should be considered a skin and eye irritant.[2][3][4] Inhalation may cause respiratory irritation.[3][5]

  • Regulatory Precedent : The U.S. Environmental Protection Agency (EPA) lists Pyridine on the RCRA Hazardous Waste "U List" (Waste Code U196), designating it as a toxic waste. Therefore, any waste containing this compound must be managed as a regulated hazardous waste.

  • Environmental Impact : Pyridine derivatives can be harmful to aquatic life and are not readily biodegradable. Unprofessional handling or disposal can lead to environmental contamination. Therefore, under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. [6][7]

This assessment mandates the stringent use of Personal Protective Equipment (PPE), strict waste segregation, and a compliant final disposal pathway.

Personal Protective Equipment (PPE) Protocol

A robust defense begins with appropriate PPE. The following table summarizes the minimum required PPE when handling waste streams of this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.[1][2]Protects against splashes of liquid waste and potential contact with solid particulates, preventing serious eye irritation or damage.[2][3][4]
Hand Protection Butyl rubber or similarly resistant gloves.[1] Nitrile gloves are not recommended for prolonged contact.Provides a sufficient barrier against skin absorption and irritation. Always check the manufacturer's glove compatibility chart for the specific solvent system in use.
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection All handling of open waste containers must be performed within a certified laboratory chemical fume hood.[1][8]Prevents the inhalation of potentially harmful vapors or aerosols.

Step-by-Step Disposal Procedure

The following protocol details the process from the point of generation to final disposal. This workflow is designed to be a self-validating system, ensuring compliance at each stage.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is the most critical step in preventing hazardous reactions and ensuring a compliant disposal stream.

  • Designate a Waste Stream : Establish a dedicated hazardous waste stream for "Halogen-Free Organic Solvents and Solids containing Pyridine Derivatives."

  • Collect Waste :

    • Pure Compound/Residue : Any remaining solid this compound should be collected.

    • Contaminated Labware : Disposable items such as gloves, weighing papers, pipette tips, and paper towels that are grossly contaminated must be collected in this waste stream.[9]

    • Solutions : Solutions containing the compound should be collected in a compatible liquid waste container.

  • Avoid Incompatibles : Do not mix this waste with strong oxidizing agents or strong acids (especially nitric acid).[1] Chemical wastes must be segregated to prevent violent reactions or the emission of toxic gases.[10]

Step 2: Containment and Labeling

Proper containment and labeling are mandated by federal and local regulations.

  • Select a Container : Use a sealable, airtight, and chemically compatible waste container.[1] For liquid waste, this is typically a high-density polyethylene (HDPE) or glass bottle. For solid waste, a lined drum or a wide-mouth HDPE container is appropriate.

  • Attach a Hazardous Waste Label : As soon as the first drop of waste is added, affix a completed hazardous waste label. The label must include:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "this compound" and any solvents present.

    • The specific hazard characteristics (e.g., Toxic, Irritant).

    • The accumulation start date (this is the date waste is first added).

    • The name of the Principal Investigator and laboratory location.

Step 3: On-Site Accumulation

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10]

  • Location : The SAA can be a designated area within a chemical fume hood or a secondary containment tray on a laboratory bench.[10]

  • Storage Conditions :

    • Keep the waste container securely sealed at all times, except when adding waste.[8]

    • Store in a well-ventilated area away from heat or ignition sources.[8]

    • Ensure the SAA is inspected weekly for any signs of leakage.[10]

  • Volume/Time Limits : Regulations limit the amount of waste that can be stored in an SAA. Once the container is full, it must be moved to the institution's central accumulation area within three days.[10]

Step 4: Final Disposal

The final disposal of this compound is a highly regulated process that must not be undertaken by laboratory personnel.

  • Professional Disposal Service : Arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6][9][11]

  • Method of Disposal : The recommended and standard disposal method for pyridine-based waste is high-temperature incineration in an approved facility.[12] This process destroys the compound, minimizing its environmental impact.

  • Documentation : Maintain meticulous records of all hazardous waste generated and disposed of. This is a requirement for regulatory compliance.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A Waste Generation (e.g., residual compound, contaminated gloves, spent solutions) B Wear Full PPE (Goggles, Lab Coat, Butyl Gloves) Work in Fume Hood A->B C Is waste compatible with 'Pyridine Derivative' stream? B->C D Segregate into Designated Hazardous Waste Container C->D  Yes E Consult EHS Officer for proper segregation C->E  No F Affix Hazardous Waste Label (Contents, Hazards, Date) D->F G Store in Satellite Accumulation Area (SAA) F->G H Container Full or Project Complete? G->H I Continue Accumulation (Inspect Weekly) H->I  No J Arrange for Pickup by EHS / Licensed Contractor H->J  Yes K Final Disposal via High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

Emergency Procedures for Spills and Exposures

In the event of an accidental release, prompt and correct action is essential.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[2][3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][13]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][13]

  • Small Spill : For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2] Collect the absorbed material into a sealed hazardous waste container for disposal.

  • Large Spill : Evacuate the area immediately. Alert your institution's emergency response team and EH&S department. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these scientifically grounded and regulation-aware procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our innovative work does not come at the cost of personal or ecological well-being.

References

  • Material Safety Data Sheet for Pyridine. (n.d.).
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Methyl-5-propionyl-furan.
  • Pyridine Safety Information. (n.d.).
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Lab Alley. (2024, June 19). Safety Data Sheet: Pyridine.
  • American Laboratory. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 2-Cyano-4-methylpyridine.
  • Ohio EPA. (n.d.). Managing Hazardous Waste Generated in Laboratories.
  • Jubilant Ingrevia Limited. (2024, February 2). 2-Amino-5-methylpyridine Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(6-Amino-2-methylpyridin-3-yl)propan-1-one.
  • Sigma-Aldrich. (2024, August 7). Safety Data Sheet: 1-Methylpyridine-2-one.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • BenchChem. (n.d.). Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals.

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Personal protective equipment for handling 1-(5-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Pragmatic Safety Guide for Handling 1-(5-Methylpyridin-2-yl)propan-2-one

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential safety and logistical information for handling this compound, a compound for which specific hazard data is not widely available. In the absence of a dedicated Safety Data Sheet (SDS), this document synthesizes information from structurally related compounds—specifically pyridine derivatives and ketones—and foundational laboratory safety principles to establish a robust framework for safe handling.

The molecular structure of this compound incorporates a pyridine ring, a known hazardous chemical class, and a ketone functional group. Pyridine and its derivatives can be flammable and harmful if inhaled, swallowed, or in contact with skin.[1][2] Ketones can also present flammability and irritation risks. Therefore, a cautious and well-planned approach is paramount.

Inferred Hazard Assessment and Core Safety Directives

Based on its constituent functional groups, we can infer the following potential hazards for this compound:

  • Skin and Eye Irritation: Direct contact may cause irritation or burns.[3]

  • Respiratory Irritation: Inhalation of vapors or aerosols may lead to respiratory discomfort, dizziness, or headaches.[1][3]

  • Toxicity: Harmful if swallowed.[3][4]

  • Flammability: As with many organic solvents, there is a potential for flammability, especially when heated or near an ignition source.[2][5]

The cornerstone of safety is to minimize exposure.[6] This is achieved first through engineering controls, such as a certified chemical fume hood, which is mandatory for all operations involving this compound.[7][8] Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical hazard.[9]

Personal Protective Equipment (PPE): A Multi-Tiered Approach

The selection of PPE must correspond to the scale and nature of the procedure being performed. The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles are the minimum requirement.[9] For procedures with a high splash risk (e.g., transfers of >50 mL), a full face shield must be worn in addition to goggles.[2][10]Protects against splashes and vapors that can cause serious eye irritation or injury. A face shield provides a broader barrier of protection for the entire face.[11]
Hand Protection Nitrile gloves are required as a minimum.[8] Consider double-gloving for extended operations or when handling larger quantities. Always consult a manufacturer's glove compatibility chart for pyridine and ketone resistance.Provides a chemical-resistant barrier to prevent skin contact.[10] Double-gloving offers additional protection in case of a tear or rapid permeation.
Body Protection A standard, flame-resistant laboratory coat is mandatory.[12] For larger-scale work, a chemical-resistant apron worn over the lab coat is recommended.Protects against incidental skin contact from spills and splashes.[10] Flame-resistant material is a crucial precaution due to the inferred flammability of pyridine compounds.[1]
Respiratory Protection All work must be conducted in a certified chemical fume hood.[8] If there is a potential for aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.Pyridine-like fumes can cause respiratory irritation.[2] A fume hood is the primary method of exposure control. Respirators are a necessary secondary measure if inhalation exposure cannot be ruled out.

Operational and Disposal Plans: Step-by-Step Guidance

A disciplined workflow is essential for minimizing risk. The following protocol outlines the key steps for safely handling and disposing of this compound.

Safe Handling Workflow
  • Preparation: Before starting, ensure that a certified chemical fume hood is operational and that safety equipment, including an eyewash station, safety shower, and appropriate fire extinguisher, is accessible.[7]

  • Donning PPE: Put on all required PPE in the correct order (lab coat, then goggles/face shield, then gloves).

  • Chemical Handling:

    • Conduct all manipulations, including weighing and transfers, within the fume hood to minimize vapor inhalation.[8]

    • Keep all containers of the compound sealed when not in immediate use.[5][13]

    • Use appropriate tools like spatulas and pipettes to avoid direct contact.[7]

  • Decontamination: After handling, decontaminate the work surface and any equipment used.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after removing all PPE.[2]

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process for ensuring safe laboratory operations.

G cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operational Phase RiskAssessment 1. Assess Hazards (Review SDS of Analogs) VerifyControls 2. Verify Engineering Controls (Fume Hood, Eyewash) RiskAssessment->VerifyControls Proceed SelectPPE 3. Select Appropriate PPE (Refer to Table) VerifyControls->SelectPPE Proceed DonPPE 4. Don PPE SelectPPE->DonPPE HandleChemical 5. Handle Chemical (Inside Fume Hood) DonPPE->HandleChemical Execute Decontaminate 6. Decontaminate Workspace HandleChemical->Decontaminate Complete DoffPPE 7. Doff PPE Correctly Decontaminate->DoffPPE WasteDisposal 8. Segregate & Dispose Waste DoffPPE->WasteDisposal Proceed WashHands 9. Wash Hands Thoroughly WasteDisposal->WashHands Final Step

Caption: Decision-making workflow for handling this compound.

Chemical Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[7] All waste generated from handling this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Liquid Waste: Collect all liquid residues, including reaction mixtures and solvent washes, in a designated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and kept closed when not in use.[8][14]

    • Solid Waste: Contaminated solid materials, such as gloves, paper towels, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.[14]

  • Labeling and Storage:

    • All hazardous waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents.[15]

    • Store waste containers in a designated satellite accumulation area until they are collected by institutional Environmental Health and Safety (EHS) personnel.

  • Regulatory Compliance:

    • All waste disposal activities must comply with federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] Consult your institution's EHS department for specific guidance.

By adhering to these protocols, researchers can confidently handle this compound while upholding the highest standards of laboratory safety and regulatory compliance.

References

  • Vertex AI Search. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Vertex AI Search. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem.
  • National Institutes of Health.
  • New Jersey Department of Health. (Date not available). Hazard Summary: Pyridine.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Vertex AI Search. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • ACS Publications. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
  • Oxford Lab Chem. PYRIDINE 98% - (For Synthesis) MSDS.
  • Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • Sigma-Aldrich. (2024, August 7).
  • Fisher Scientific. (2009, September 22).
  • Sigma-Aldrich. (2025, November 6).
  • Colgate University. Personal protective equipment (PPE)
  • Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • Fisher Scientific. (2010, July 6).
  • Environmental Protection Agency. (2025, May 30).
  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
  • Environmental Health and Safety.
  • CP Lab Safety.
  • Office of Research. Personal Protection Equipment (PPE)
  • Thermo Fisher Scientific. (2025, October 24).
  • Fisher Scientific. (2008, March 29).
  • Crysdot LLC. 1-(5-Methylpyridin-2-yl)propan-1-one.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.